Narasin sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H71NaO11 |
|---|---|
分子量 |
787.0 g/mol |
IUPAC名 |
sodium (2S)-2-[(2S,3R,5R,6S)-6-[(2R,3R,4R,6S)-6-[(3R,5R,7S,9R,10R,12S,15S)-3-[(2S,5S,6R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m1./s1 |
InChIキー |
NBRZEFXQRCTYMC-RBBIKAGBSA-M |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Molecular and Biological Characteristics of Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical and biological properties of Narasin (B1676957) sodium. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Physicochemical Properties of Narasin and Narasin Sodium
Narasin is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens. It is the non-salt form, while this compound is the sodium salt of the parent compound. The key physicochemical properties are summarized in the tables below.
Table 1: Molecular and Chemical Properties of Narasin and this compound
| Property | Narasin | This compound |
| Molecular Formula | C43H72O11 | C43H71NaO11[1][2][3] |
| Molecular Weight | 765.0 g/mol [4][5] | 787.0 g/mol [2][6] |
| CAS Number | 55134-13-9[4] | 58331-17-2[1][6] |
| Appearance | White solid[4] | White solid[2][3] |
| Synonyms | 4-Methylsalinomycin[4] | 4-Methylsalinomycin sodium salt, Monteban[6][7] |
Table 2: Solubility and Storage of Narasin and this compound
| Property | Narasin | This compound |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Practically insoluble in water.[4] | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[2][6][8] |
| Storage Conditions | -20°C[4] | -20°C[2][6] |
Experimental Protocols
This section details the methodologies for the analytical determination and biological characterization of this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the determination of narasin in complex matrices such as animal feed.
Objective: To accurately quantify the concentration of this compound in a given sample.
Principle: Narasin is extracted from the sample matrix and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Detection is typically achieved using electrospray ionization in the positive ion mode.
Methodology:
-
Sample Preparation (Extraction):
-
Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of a methanol:water (90:10, v/v) extraction solvent.
-
Vortex vigorously for 1 minute, followed by mechanical shaking for 30 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-8 min: Linear gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10.1-12 min: Return to 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the precursor ion [M+Na]+ at m/z 787.5 and characteristic product ions (e.g., m/z 431.3, 531.3).[9]
-
-
Quantification:
-
Prepare a calibration curve using certified standards of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
-
Assessment of Apoptosis Induction by Annexin V Staining
This protocol outlines a method to evaluate the pro-apoptotic effects of this compound on a cell line of interest.
Objective: To determine if this compound induces apoptosis in cultured cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Four populations of cells can be distinguished:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Signaling Pathways and Mechanism of Action
Ionophore Activity
Narasin is a carboxylic ionophore that can transport monovalent cations, such as K+ and Na+, across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to various downstream effects, including its antimicrobial and cytotoxic properties.
The mechanism involves the formation of a lipid-soluble complex with the cation, which can then diffuse across the lipid bilayer.
Inhibition of NF-κB Signaling
Narasin has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This is a key pathway involved in inflammation, immunity, cell proliferation, and survival. The inhibitory action of Narasin is mediated through the suppression of IκBα phosphorylation.
In the canonical NF-κB pathway, signaling molecules like TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of target genes. Narasin's inhibition of IκBα phosphorylation prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
References
- 1. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Narasin Sodium
Abstract: This document provides a comprehensive technical overview of Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore antibiotic. Produced through the fermentation of Streptomyces aureofaciens, Narasin is primarily utilized in veterinary medicine as a coccidiostat and a growth promotant in poultry and livestock.[1][2][3] This guide details its complex chemical structure, physicochemical properties, mechanism of action, and its influence on key cellular signaling pathways. Furthermore, it outlines standard experimental protocols for its isolation and quantification, aimed at researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Narasin is a derivative of salinomycin, distinguished by an additional methyl group.[4][5] Its structure is characterized by a series of ether-linked heterocyclic rings, a carboxylic acid group, and multiple chiral centers, which are fundamental to its biological function as an ion carrier.[6][7] The sodium salt is formed from the carboxylic acid, which readily ionizes in sodium hydroxide (B78521) solutions.[2][8][9]
Table 1: Chemical Identifiers for Narasin Sodium
| Identifier | Value |
|---|---|
| IUPAC Name | sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.5.3]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate[6] |
| CAS Number | 58331-17-2[8][10] |
| Molecular Formula | C₄₃H₇₁NaO₁₁[8][10] |
| InChI Key | NBRZEFXQRCTYMC-DAALJYCPSA-M[2][11] |
| Canonical SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+][2] |
| Synonyms | 4-Methylsalinomycin sodium, Monteban, Narasin A[12] |
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its formulation and delivery as a feed additive. Technical grade Narasin appears as a grayish-brown powder, while the purified crystalline salt is a white solid.[8][9][13] Its solubility profile dictates the choice of solvents for extraction, purification, and analytical procedures.
Table 2: Physicochemical Data for Narasin and this compound
| Property | Value |
|---|---|
| Molecular Weight | 787.0 g/mol[8][12] |
| Appearance | White solid (purified); Grayish brown to dark brown powder (technical)[8][9][13] |
| Melting Point | 158-160 °C (crystalline sodium salt); 98-100 °C (crystalline acid)[7] |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol, DMF, chloroform, ethyl acetate (B1210297); Practically insoluble in water[7][8][9][10][13] |
| Purity | Typically >98% by HPLC for reference standards[8] |
| Storage Conditions | -20°C for long-term stability[1][8][10] |
Mechanism of Action
Narasin's biological activity is derived from its function as an ionophore, which selectively binds and transports monovalent cations across lipid membranes.[4][6] This process disrupts the crucial transmembrane ion gradients necessary for cellular homeostasis in susceptible organisms.
The mechanism involves Narasin forming a lipid-soluble, reversible complex with cations like sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[4][6][7] The hydrophobic exterior of the Narasin-cation complex allows it to diffuse across the cell membrane, releasing the ion into the cytoplasm and thereby dissipating the electrochemical potential that drives essential cellular processes.[6] This disruption of ion gradients is particularly effective against Gram-positive bacteria and coccidial protozoa, leading to metabolic dysfunction and cell death.[1][3][7]
Cellular Signaling Pathways
Beyond its primary role as an ionophore, Narasin has been demonstrated to modulate specific host cellular signaling pathways, which is of significant interest in oncology and immunology research.
A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[14] NF-κB is a transcription factor that regulates immune responses, inflammation, and cell survival.[10][14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. Narasin has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα.[11][12][14] Additionally, research indicates that Narasin can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the inactivation of signaling cascades such as TGF-β/p-SMAD3 and IL-6/p-STAT3.[4][10][14]
Experimental Protocols
Narasin is produced by fermenting a specific strain of Streptomyces aureofaciens.[7] The following protocol outlines a general method for its isolation and purification from the fermentation broth.
Methodology:
-
Fermentation: Culture S. aureofaciens under optimal conditions (pH 6.5-7.5, ~30°C) in a suitable nutrient medium.[6]
-
Acidification & Filtration: Adjust the pH of the fermentation broth to ~3.0 using an acid (e.g., sulfuric acid) to precipitate the crude Narasin.[6] Filter the broth to collect the resulting filter cake.
-
Solvent Extraction I (Methanol): Wash the filter cake and extract it with an organic solvent such as methanol.[6]
-
Concentration & pH Adjustment: Concentrate the methanol extract and adjust the pH to ~7.5.
-
Solvent Extraction II (Ethyl Acetate): Perform a subsequent extraction with a less polar solvent like ethyl acetate.[6]
-
Crystallization: Concentrate the ethyl acetate extract and dissolve the residue in a solvent mixture (e.g., acetone (B3395972) and water). Re-adjust the pH to ~3.0 with an acid (e.g., hydrochloric acid) to induce crystallization of Narasin.[6]
-
Chromatographic Purification: For higher purity, dissolve the crude crystals and subject them to silica (B1680970) gel chromatography. Elute with a solvent system such as a benzene-ethyl acetate mixture to separate Narasin from related factors.[6]
-
Analysis: Monitor the purification process and confirm the final product identity using analytical techniques such as TLC, HPLC, NMR, and Mass Spectrometry.[6]
LC-MS/MS is a highly sensitive and selective method for determining trace levels of Narasin in complex matrices like animal feed and tissues.[15][16][17]
Methodology:
-
Sample Preparation (Extraction):
-
Weigh 10.0 g of the homogenized sample (e.g., feed) into a flask.[13]
-
Add 100 mL of an extraction solvent, such as acetonitrile (B52724) or a methanol-water mixture (9:1).[13]
-
Agitate for a sufficient period (e.g., 20 minutes with a magnetic stirrer) to ensure complete extraction.[13]
-
Centrifuge the mixture and collect the supernatant.[13]
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices like tissue, a solid-phase extraction (SPE) step using a silica or alumina (B75360) cartridge may be employed to remove interfering substances.[7]
-
Elute the cartridge, evaporate the eluate to dryness under nitrogen, and reconstitute the residue in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatograph: High-Performance Liquid Chromatograph (HPLC).
-
Column: Octadecylsilanized (C18) silica gel column (e.g., 2 mm internal diameter, 50 mm length).[13]
-
Mobile Phase: An isocratic or gradient mixture of solvents, such as methanol and water or acetonitrile and ammonium (B1175870) acetate.[7][13]
-
Injection Volume: 5 µL.[13]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[17]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity. The precursor ion for Narasin is typically the sodiated adduct [M+Na]⁺, which is selected and fragmented to produce specific product ions for quantification and confirmation.[17]
-
-
Quantification:
References
- 1. toku-e.com [toku-e.com]
- 2. Page loading... [guidechem.com]
- 3. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 5. Narasin - Wikipedia [en.wikipedia.org]
- 6. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 7. fao.org [fao.org]
- 8. toku-e.com [toku-e.com]
- 9. uniscience.co.kr [uniscience.co.kr]
- 10. Narasin | 58331-17-2 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Narasin (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 13. famic.go.jp [famic.go.jp]
- 14. apexbt.com [apexbt.com]
- 15. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mechanism of Action of Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin (B1676957) sodium is a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens. Its primary mechanism of action is the disruption of transmembrane ion gradients, a function it accomplishes by acting as a mobile carrier for monovalent cations. By forming a lipophilic complex with cations such as potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺), narasin facilitates their transport across biological membranes in an electroneutral exchange for a proton (H⁺)[1][2][3]. This dissipation of essential ion gradients leads to a cascade of downstream cellular events, culminating in cell death for susceptible organisms. This guide provides a detailed examination of the molecular mechanism of narasin, quantitative data on its ionophoric activity, comprehensive experimental protocols for its study, and a review of its impact on key cellular signaling pathways.
Core Mechanism of Action: Ionophore Activity
The fundamental mechanism of narasin is its function as a cation-hydrogen antiporter. The molecule's structure is key to this activity; it possesses a hydrophobic exterior and a hydrophilic, oxygen-rich interior cavity. This arrangement allows narasin to spontaneously partition into the lipid bilayer of cell membranes.
Once embedded in the membrane, the following steps occur:
-
Cation Complexation: At the external membrane interface, the deprotonated carboxyl group of narasin, along with oxygen atoms from its ether and hydroxyl groups, chelates a monovalent cation from the aqueous environment. The molecule folds into a pseudocyclic conformation, encapsulating the ion within its hydrophilic core[1].
-
Transmembrane Diffusion: The exterior of the narasin-cation complex is lipophilic, enabling it to diffuse across the hydrophobic core of the lipid bilayer to the inner membrane interface.
-
Cation Release and Protonation: At the internal interface, the complex dissociates, releasing the cation into the cytoplasm. The narasin molecule is then protonated, neutralizing the carboxylate group.
-
Return to Exterior: In its neutral, protonated form, narasin diffuses back across the membrane to the external interface, where it can release the proton and begin another cycle of cation transport.
This process is an electrically neutral exchange, meaning there is no net movement of charge across the membrane during the transport cycle itself[1][2][3]. However, the continuous exchange rapidly collapses the vital electrochemical gradients of Na⁺, K⁺, and H⁺ that are essential for cellular homeostasis, particularly in sensitive organisms like Gram-positive bacteria and coccidial parasites[4][5].
dot
Caption: Electroneutral K⁺/H⁺ antiport mechanism of Narasin.
Quantitative Data on Ionophoric Activity
| Parameter | Value | Cation(s) | Component |
| Binding Constant Ratio | ~10:1 | K⁺ vs. Na⁺ | Narasin B |
Note: This table will be updated as more quantitative data from peer-reviewed studies become available.
Downstream Cellular Consequences
The disruption of ion homeostasis by narasin triggers significant stress responses and activates specific signaling pathways, leading to cytotoxicity.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Cellular stress signals typically activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate gene expression.
Narasin has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα[6][7]. The precise mechanism linking ion gradient collapse to IKK inhibition is an area of ongoing research, but it is hypothesized that the altered intracellular ionic environment and subsequent metabolic stress interfere with the upstream kinases that activate the IKK complex.
dot
Caption: Narasin-mediated inhibition of the NF-κB pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells. Narasin's profound disruption of cellular homeostasis can trigger the intrinsic pathway of apoptosis. This pathway is centered on the mitochondria. Cellular stress leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates[8][9]. Studies have confirmed that narasin treatment leads to the activation of caspase-3/7, implicating this pathway in its cytotoxic effects[6][7].
dot
Caption: Intrinsic apoptosis pathway induced by Narasin.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to elucidate the mechanism of action of narasin.
Protocol for Ion Flux Assay in Vesicles
This assay measures the ability of narasin to transport cations across a lipid bilayer, using a pH-sensitive fluorescent dye to detect the counter-transport of protons.
Objective: To quantify narasin-mediated K⁺/H⁺ exchange across the membrane of large unilamellar vesicles (LUVs).
Materials:
-
Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG) (e.g., 8:2 molar ratio).
-
Fluorescent Dye: 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium (B8492382) salt (HPTS or Pyranine).
-
Buffers:
-
Internal Buffer: 50 mM HEPES, 100 mM KCl, pH 7.0.
-
External Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.0.
-
-
Narasin Sodium Stock Solution: 1 mM in DMSO.
-
Valinomycin Stock Solution (Positive Control): 1 mM in DMSO.
-
Protonophore (e.g., FCCP) Stock Solution: 1 mM in DMSO.
-
Liposome Extruder with 100 nm polycarbonate membranes.
-
Spectrofluorometer with time-course measurement capabilities.
Methodology:
-
Vesicle Preparation: a. Prepare a lipid film by dissolving POPC/POPG in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with the Internal Buffer containing 1 mM HPTS dye by vortexing vigorously. c. Subject the hydrated lipid mixture to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. d. Extrude the vesicle suspension 21 times through a 100 nm polycarbonate membrane to form LUVs. e. Remove unencapsulated HPTS dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the External Buffer.
-
Fluorescence Assay: a. Dilute the HPTS-loaded LUV suspension in the External Buffer in a fluorescence cuvette to a final lipid concentration of 0.1 mM. b. Set the spectrofluorometer to measure HPTS fluorescence. Excite ratiometrically at 405 nm and 450 nm, and measure emission at 510 nm. c. Record a stable baseline fluorescence ratio (F₄₅₀/F₄₀₅) for 100 seconds. d. Add Narasin stock solution to the desired final concentration (e.g., 1 µM) and continue recording. A K⁺ efflux will be coupled to H⁺ influx, causing a decrease in the internal pH and a change in the HPTS fluorescence ratio. e. After the signal plateaus or at a defined endpoint (e.g., 300 seconds), add a small volume of FCCP to equilibrate the pH gradient completely, establishing a minimum ratio. f. To achieve maximum K⁺ efflux for normalization, lyse the vesicles by adding a detergent (e.g., Triton X-100).
-
Data Analysis: a. Calculate the rate of ion transport from the initial slope of the fluorescence change immediately following the addition of narasin. b. Normalize the data using the initial and final fluorescence values to compare across different experiments.
dot
Caption: Workflow for vesicle-based ion flux assay.
Protocol for Determining Cation Binding Affinity via Circular Dichroism
Circular dichroism (CD) spectroscopy can detect conformational changes in chiral molecules like narasin upon binding to a cation. This change can be titrated to determine the binding constant.
Objective: To determine the equilibrium binding constant (Kₐ) of narasin for a specific monovalent cation (e.g., K⁺).
Materials:
-
This compound.
-
Solvent: Anhydrous methanol (B129727) or another suitable organic solvent.
-
Cation Source: Anhydrous salt of the cation (e.g., KCl).
-
Circular Dichroism Spectropolarimeter.
-
Quartz cuvette with a 1 cm path length.
-
Microsyringes for precise titration.
Methodology:
-
Sample Preparation: a. Prepare a stock solution of narasin in methanol (e.g., 0.5 mM). b. Prepare a concentrated stock solution of the cation salt (e.g., 100 mM KCl) in methanol.
-
CD Measurement and Titration: a. Place the narasin solution in the quartz cuvette and record an initial CD spectrum (e.g., from 200-300 nm) to determine the signal of the free ionophore. b. Begin the titration by adding a small, precise aliquot of the cation stock solution directly to the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes. d. Record a new CD spectrum. e. Continue this process of adding aliquots and recording spectra until the CD signal shows no further significant change, indicating saturation of the ionophore.
-
Data Analysis: a. Identify a wavelength where the change in CD signal (ellipticity) upon cation binding is maximal. b. Plot the change in ellipticity (Δθ) at this wavelength against the total cation concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear regression analysis) to calculate the dissociation constant (Kₑ) or association constant (Kₐ = 1/Kₑ).
Conclusion
This compound operates through a well-defined mechanism as a mobile carrier ionophore, mediating an electroneutral exchange of monovalent cations for protons across lipid membranes. This fundamental action disrupts cellular homeostasis, leading to the inhibition of critical survival pathways like NF-κB and the induction of apoptosis. The quantitative and methodological details provided in this guide offer a framework for researchers to further investigate the nuanced biophysical and cellular effects of this potent antimicrobial agent. Future research should focus on obtaining more precise quantitative data for Narasin A and elucidating the exact molecular links between ion imbalance and the modulation of intracellular signaling cascades.
References
- 1. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. The Role of Narasin in Poultry Health : A Review | Semantic Scholar [semanticscholar.org]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Narasin Sodium as a Cationic Ionophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin (B1676957) sodium is a polyether antibiotic produced by Streptomyces aureofaciens. It functions as a cationic ionophore, forming lipid-soluble, reversible complexes with monovalent cations and transporting them across biological membranes. This activity disrupts cellular ion gradients, leading to a cascade of downstream effects including mitochondrial dysfunction, induction of apoptosis, and inhibition of key cellular signaling pathways. These properties underpin its use as an anticoccidial agent in veterinary medicine and are the focus of ongoing research into its potential as an antimicrobial and anticancer therapeutic. This guide provides a comprehensive overview of the core technical aspects of narasin sodium's function as a cationic ionophore, including its mechanism of action, ion selectivity, and its impact on cellular processes, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound operates as a mobile carrier ionophore. Its molecular structure features a hydrophilic core rich in oxygen atoms that can chelate monovalent cations, and a hydrophobic exterior that allows the narasin-cation complex to traverse the lipid bilayer of cell membranes[1][2]. This transport is an electrically neutral exchange-diffusion process, meaning that the movement of one cation into the cell is coupled with the movement of another cation or a proton out of the cell, thus maintaining overall charge neutrality[3]. The primary consequence of this ion transport is the dissipation of transmembrane ion gradients, particularly of sodium (Na⁺) and potassium (K⁺), which are crucial for maintaining cellular homeostasis[1].
The disruption of these ion gradients has profound effects on cellular function. A key target is the mitochondrion, where narasin's activity can uncouple oxidative phosphorylation by disrupting the proton gradient necessary for ATP synthesis[1]. This leads to a decrease in cellular energy production and can trigger the intrinsic pathway of apoptosis.
Quantitative Data
Ion Selectivity and Affinity
Narasin exhibits a marked preference for monovalent cations over divalent cations. While it can interact with a range of monovalent ions, it shows a notable selectivity for potassium (K⁺) over sodium (Na⁺).
| Parameter | Value | Reference |
| Cation Selectivity | Prefers monovalent cations (K⁺, Na⁺, Rb⁺) | [1][2][3] |
| K⁺:Na⁺ Binding Constant Ratio (Narasin B) | ~10:1 | [4] |
Note: Specific binding affinity constants (Kd) and transport rates for narasin with various cations are not extensively reported in the available literature and represent an area for further investigation.
Antimicrobial Activity
Narasin demonstrates potent activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is limited.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus pseudintermedius (MSSP & MDRSP) | 0.06 - 0.25 | 0.125 | 0.125 | [5] |
| Streptococcus spp. (β-haemolytic) | 0.06 - 0.25 | 0.125 | 0.125 | [5] |
| Enterococcus faecium | 0.06 - 0.5 (mg/L) | 0.125 / 0.25 (mg/L) | - | [6] |
| Pseudomonas aeruginosa | No MIC achieved | - | - | [5] |
| Proteus mirabilis | No MIC achieved | - | - | [5] |
| Malassezia pachydermatis | 32 - >128 | - | - | [5] |
MIC: Minimum Inhibitory Concentration. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Anticancer and Cytotoxic Activity
Narasin has shown significant cytotoxic effects against various cancer cell lines, with its efficacy being cell-line dependent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.219 | 72 | [7] |
| T47D | Breast Cancer | 3.562 | 72 | [7] |
| MDA-MB-231 | Breast Cancer | 11.76 | 72 | [7] |
| HepG2 | Human Hepatoma | 0.05 - 25 (tested range) | 24 | [8] |
| LMH | Chicken Hepatoma | 0.05 - 25 (tested range) | 24 | [8] |
| L6 | Rat Myoblasts | - | 24 | [8] |
| KB-1 | Oral Cancer | 125.3 | 24 | [9] |
IC₅₀: Half-maximal inhibitory concentration.
Effects on Cellular Signaling Pathways
Narasin has been shown to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Narasin has been demonstrated to inhibit this pathway.
Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling
Transforming growth factor-beta (TGF-β) and Interleukin-6 (IL-6) are cytokines that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Narasin has been found to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are often dysregulated in cancer.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) induced by narasin. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
JC-1 Staining Solution (commercially available kits)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of narasin. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP). Incubate for the desired time period (e.g., 24 hours).
-
JC-1 Staining: Add 10 µL of the JC-1 Staining Solution to each well and mix gently.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity for both J-aggregates (red) at an excitation/emission of ~560/595 nm and JC-1 monomers (green) at an excitation/emission of ~485/535 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify narasin-induced apoptosis and necrosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying necrotic or late apoptotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with narasin at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of NF-κB Pathway Proteins
This protocol provides a general framework for assessing the effect of narasin on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
LPS (or other NF-κB stimulus)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and pre-treat with narasin for a specified time before stimulating with an NF-κB activator (e.g., LPS) for a short period (e.g., 30 minutes).
-
Cell Lysis:
-
Whole-cell lysates: Lyse cells in RIPA buffer.
-
Nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and nuclear p65 to a nuclear loading control (e.g., lamin B1).
Conclusion
This compound's function as a cationic ionophore with a preference for monovalent cations is the foundation of its biological activities. The disruption of cellular ion homeostasis triggers a range of downstream effects, including mitochondrial dysfunction, apoptosis, and the modulation of key signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of narasin in various applications, from antimicrobial to anticancer therapies. Further research is warranted to fully elucidate the specific transport kinetics of narasin and to explore its full therapeutic potential.
References
- 1. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 3. fao.org [fao.org]
- 4. Narasin B (58439-94-4) for sale [vulcanchem.com]
- 5. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Narasin Sodium from Streptomyces aureofaciens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic produced through the fermentation of Streptomyces aureofaciens.[1][2] Structurally, it is a derivative of salinomycin (B1681400) with an additional methyl group.[3] As a member of the carboxylic polyether ionophore class, narasin's biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K+), sodium (Na+), and rubidium (Rb+), and transport them across cellular membranes.[4] This disruption of ion gradients leads to cell death in susceptible organisms.[4] Narasin is primarily active against Gram-positive bacteria, anaerobic bacteria, and certain fungi and protozoa, most notably Eimeria species that cause coccidiosis in poultry.[2][4] It is not used in human medicine but is an important veterinary antibiotic for the control of coccidiosis.[4] This guide provides an in-depth technical overview of narasin, focusing on its biosynthesis, production, and analytical characterization.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C43H72O11 |
| Molecular Weight | 765.0 g/mol |
| CAS Number | 55134-13-9 |
| Appearance | Grayish brown to dark brown powder or particles[3] |
| Solubility | Very soluble in ethyl acetate (B1210297), chloroform, acetone (B3395972), benzene (B151609), and dimethylsulfoxide; sparingly soluble in hexane (B92381) and petroleum ether; practically insoluble in water.[3] |
Quantitative Data
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of narasin has been determined for various microorganisms. The following table summarizes some of these findings.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus pseudintermedius (MSSP & MDRSP) | 0.06 - 0.25 | 0.125 | 0.125 |
| β-haemolytic Streptococcus spp. | 0.06 - 0.25 | 0.125 | 0.125 |
| Enterococcus faecium (wild-type) | 0.06 - 0.5 | 0.125 - 0.25 | - |
| Malassezia pachydermatis | 32 to >128 | - | - |
| Pseudomonas aeruginosa | No MIC achieved | - | - |
| Proteus mirabilis | No MIC achieved | - | - |
Data sourced from a study on canine otitis externa isolates and an ECOFF determination study for Enterococcus faecium.[3][5]
Production and Yield
While specific, publicly available fermentation yields are limited, patents describe the production of narasin by Streptomyces aureofaciens (strains NRRL 5758 and NRRL 8092) and Streptomyces lydicus (NRRL 12034) with peak production occurring between 2 to 4 days of fermentation.[6] Optimization of fermentation media and conditions is crucial for maximizing yield.
Experimental Protocols
Fermentation of Streptomyces aureofaciens for Narasin Production
This protocol is a composite based on descriptions in the scientific literature and patents.
a. Media Preparation:
-
Seed Medium:
-
Glucose: 15 g/L
-
Corn steep liquor: 10 g/L
-
Yeast extract: 2.5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 6.8-7.0 before sterilization.
-
-
Production Medium:
-
Glucose: 25 g/L
-
Corn starch: 10 g/L
-
Liquid meat peptone: 10 g/L
-
Enzyme-hydrolyzed casein: 4 g/L
-
Blackstrap molasses: 5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 6.8-7.0 before sterilization.
-
b. Inoculum Development:
-
Inoculate a loopful of a sporulated culture of S. aureofaciens into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.
c. Production Fermentation:
-
Inoculate the production medium with a 5% (v/v) seed culture.
-
Ferment in a suitable bioreactor at 30°C with an aeration rate of 0.5-1.0 vvm (volume of air per volume of medium per minute) and agitation at 400-600 rpm.
-
Monitor the fermentation for 4-5 days. Peak narasin production is typically observed between 48 and 96 hours.[6]
-
Monitor narasin production using analytical methods such as HPLC or TLC bioautography.
Extraction and Purification of Narasin
This protocol is based on methods described for the isolation of narasin.[1]
-
Filter the whole fermentation broth (e.g., 10 liters) using a filter aid (e.g., diatomaceous earth).
-
Extract the filtered broth twice with an equal volume of ethyl acetate.
-
Extract the mycelial cake with methanol (B129727).
-
Combine the ethyl acetate extracts and concentrate under vacuum to an oily residue.
-
Dissolve the residue in acetone and add water to precipitate the crude narasin.
-
Adjust the pH to 3.0 with dilute HCl and stir to promote crystallization.
-
Collect the crystals by filtration and wash with cold water.
-
Further purify the crude narasin by silica (B1680970) gel column chromatography.
-
Dissolve the crude narasin in benzene and apply to a silica gel column packed in benzene.
-
Wash with benzene to remove non-polar impurities.
-
Elute with a gradient of benzene-ethyl acetate to separate narasin from related factors (e.g., narasin B and methyl ester). Narasin is typically eluted with a 4:1 benzene-ethyl acetate mixture.
-
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing pure narasin.
-
Concentrate the pure fractions and recrystallize from acetone-water to obtain crystalline narasin.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC):
A common method for the quantification of narasin involves reversed-phase HPLC with post-column derivatization.
-
Extraction: Extract the sample (e.g., feed premix) with a mixture of methanol and water (9:1 v/v).
-
Chromatographic Conditions:
-
Column: Octadecylsilanized silica gel (ODS) column.
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Post-column Derivatization: React with vanillin (B372448) in an acidic solution to produce a colored derivative.
-
b. Thin-Layer Chromatography (TLC) - Bioautography:
This method is useful for screening and semi-quantitative analysis.
-
Spot the extracted sample on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
After development, overlay the plate with agar (B569324) seeded with a susceptible organism, such as Bacillus subtilis.
-
Incubate the plate. The presence of narasin will result in a zone of growth inhibition.
-
The size of the inhibition zone can be compared to standards for semi-quantitative estimation.[7]
Biosynthesis and Regulation
Narasin is a polyketide, synthesized by a Type I polyketide synthase (PKS).[8] The biosynthesis starts with a starter unit, likely derived from isobutyryl-CoA, followed by the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by the modular PKS enzyme complex. Each module of the PKS is responsible for the addition and modification of one extender unit. The linear polyketide chain then undergoes cyclization to form the characteristic polyether structure.
The regulation of antibiotic biosynthesis in Streptomyces is complex, often involving a hierarchical cascade of regulatory proteins. For polyketide antibiotics like narasin, the biosynthetic genes are typically organized in a gene cluster that also contains one or more pathway-specific regulatory genes. These regulators, often of the SARP (Streptomyces Antibiotic Regulatory Protein) family, directly activate the transcription of the biosynthetic genes. The expression of these pathway-specific regulators is, in turn, controlled by global regulators that respond to nutritional and environmental signals.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. US4309504A - Process for preparing narasin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1][2] As a member of the carboxylic acid ionophore class, its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby facilitating their transport across cellular membranes.[1][3] This disruption of ion gradients makes narasin an effective agent against Gram-positive bacteria, coccidia, and demonstrates potential in other therapeutic areas, including cancer research.[4][5][6] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of narasin sodium, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4-Methylsalinomycin sodium | [7][8] |
| CAS Number | 58331-17-2 | [7][8][9] |
| Molecular Formula | C₄₃H₇₁NaO₁₁ | [7][8][9] |
| Molecular Weight | 787.0 g/mol | [7][8][9] |
| Appearance | White solid / Crystal from acetone-water | [9][10] |
| Melting Point | 158 - 160 °C (crystalline sodium salt) | [1] |
| 98 - 100 °C (resolidifies and remelts at 198-200°C for narasin) | [10] | |
| pKa | 7.9 (in 80% aqueous DMF) | [10] |
| UV max (in Ethanol) | 285 nm (ε 58) | [10] |
| Optical Rotation | [α]D²⁵ -54° (c = 0.2 in methanol) | [10] |
| Purity | ≥95% to >98% (by HPLC) | [7][9] |
| Storage Conditions | -20°C | [7][9] |
| Stability | ≥ 4 years at -20°C | [7][11] |
Solubility Profile
The solubility of this compound is a critical factor in its formulation and application in both research and veterinary medicine.
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Insoluble / Sparingly soluble in aqueous solutions | [1][7] |
| Methanol (B129727) | Soluble | [7][9] |
| Ethanol | Soluble | [7][9] |
| Dimethylformamide (DMF) | Soluble | [7][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7][9] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [1] |
| Ethyl Acetate (B1210297) | Soluble | [1] |
| Hexane | Sparingly soluble | [12] |
| Petroleum Ether | Sparingly soluble | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A common method for determining the purity and concentration of narasin is through reverse-phase high-performance liquid chromatography (LC) with post-column derivatization.[13]
Principle: Narasin is extracted from a sample matrix, separated from other components on a C18 column, and then derivatized post-separation to allow for spectrophotometric detection.[13][14]
Methodology:
-
Standard and Sample Preparation:
-
A narasin standard stock solution is prepared by dissolving a precisely weighed amount of narasin working standard in methanol.[12]
-
For feed or premix samples, narasin is extracted using a mixture of methanol and a phosphate (B84403) buffer (e.g., K₂HPO₄ solution), typically in a 9:1 (v/v) ratio, with mechanical shaking.[13][14]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically employed.[15]
-
Mobile Phase: A gradient elution with a mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid in water) is often used.[15]
-
Flow Rate: A constant flow rate is maintained.
-
Temperature: The column is maintained at a constant temperature, for instance, 40°C.[15]
-
-
Post-Column Derivatization:
-
Detection:
-
Quantification:
-
The concentration of narasin in the sample is determined by comparing its peak area to a calibration curve generated from the narasin standard solutions.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis
For the sensitive detection of narasin residues in biological tissues, LC-MS/MS is the method of choice.[15]
Methodology:
-
Sample Extraction:
-
LC Separation:
-
The purified extract is injected into an LC system equipped with a C18 column.[15]
-
A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is used for separation.[15]
-
-
MS/MS Detection:
Mechanism of Action and Signaling Pathways
Narasin's biological effects are mediated through its ionophoretic activity and its influence on key cellular signaling pathways.
Ionophore-Mediated Ion Transport
Narasin functions as a mobile carrier ionophore, selectively binding to monovalent cations like K⁺ and Na⁺ and transporting them across lipid membranes.[1][3] This process disrupts the normal ion gradients essential for cellular function, leading to cytotoxic effects in susceptible organisms like coccidia.[1][3]
Caption: Narasin's ionophore mechanism of action.
Inhibition of NF-κB Signaling
Narasin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[7][11] It achieves this by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.[11]
Caption: Narasin's inhibition of the NF-κB signaling pathway.
Modulation of TGF-β/SMAD3 and IL-6/STAT3 Signaling
In the context of cancer research, narasin has been found to inhibit tumor metastasis and growth in estrogen receptor-positive breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[4]
Caption: Narasin's inactivation of TGF-β/SMAD3 and IL-6/STAT3 pathways.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development. A thorough understanding of its solubility, stability, and analytical determination is paramount for its effective application. Furthermore, the elucidation of its ionophoretic mechanism and its impact on critical cellular signaling pathways underscores its potential for further investigation in various therapeutic fields.
References
- 1. fao.org [fao.org]
- 2. Narasin - Wikipedia [en.wikipedia.org]
- 3. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. toku-e.com [toku-e.com]
- 10. Narasin [drugfuture.com]
- 11. caymanchem.com [caymanchem.com]
- 12. famic.go.jp [famic.go.jp]
- 13. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. fao.org [fao.org]
Early Research on the Antimicrobial Properties of Narasin Sodium: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore, was first isolated from a strain of Streptomyces aureofaciens in the mid-1970s.[1] Early investigations into its biological activity quickly established its potent antimicrobial effects, particularly against a range of Gram-positive bacteria, including anaerobic species, as well as some fungi. This technical guide provides an in-depth analysis of the foundational studies that characterized the antimicrobial spectrum and mechanism of action of narasin sodium. The information presented herein is compiled from seminal research to offer a detailed perspective for contemporary research and development.
Mechanism of Action: An Ionophoric Antibiotic
This compound functions as a carrier ionophore, selectively complexing with monovalent cations, such as potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺), and transporting them across lipid membranes.[2] This transport occurs via an electrically neutral exchange-diffusion mechanism, where the ionophore facilitates a one-for-one exchange of a cation for a proton (H⁺) across the cell membrane. The process disrupts the delicate ionic equilibrium essential for bacterial cell survival. The influx of cations and efflux of protons leads to a decrease in the intracellular pH, ultimately resulting in cell death.[2]
The structure of narasin, with its hydrophilic interior and hydrophobic exterior, allows it to shield the charge of the cation, enabling the complex to traverse the lipid bilayer of the bacterial cell membrane. This disruption of the transmembrane ion gradients interferes with critical cellular processes and is the basis of its antimicrobial activity.
Antimicrobial Spectrum: Quantitative Data
The seminal 1978 study by Berg and Hamill provided the first comprehensive look at the in vitro antimicrobial activity of narasin. Their findings demonstrated a significant inhibitory effect against a variety of Gram-positive bacteria, anaerobic organisms, and some fungi. The minimum inhibitory concentrations (MICs) from this foundational study are summarized below.
| Organism | MIC (µg/mL) |
| Gram-Positive Bacteria | |
| Staphylococcus aureus | 0.25 - 1.0 |
| Streptococcus faecalis | 0.5 - 2.0 |
| Bacillus subtilis | 0.125 - 0.5 |
| Anaerobic Bacteria | |
| Clostridium perfringens | 0.03 - 0.25 |
| Actinomyces bovis | 0.5 - 2.0 |
| Eubacterium aerofaciens | 1.0 - 4.0 |
| Peptococcus anaerobius | 0.25 - 1.0 |
| Propionibacterium acnes | 0.5 - 2.0 |
| Fusobacterium symbiosum | >128 |
| Bacteroides fragilis | >128 |
| Fungi | |
| Candida tropicalis | 8 - 32 |
| Trichophyton mentagrophytes | 2 - 8 |
| Ceratocystis ulmi | 4 - 16 |
| Mycoplasma | |
| Mycoplasma gallisepticum | 0.015 - 0.06 |
| Mycoplasma hyorhinis | 0.03 - 0.125 |
| Mycoplasma synoviae | 0.015 - 0.06 |
| Mycoplasma hyopneumoniae | 0.007 - 0.03 |
| Mycoplasma hyosynoviae | 0.06 - 0.25 |
Experimental Protocols
The early investigations into narasin's antimicrobial properties utilized established methodologies of the time. The following protocols are based on the descriptions provided in the foundational research.
In Vitro Antimicrobial Susceptibility Testing
1. Agar (B569324) Dilution Method:
-
Preparation of Media: A series of agar plates, typically using a nutrient agar such as Mueller-Hinton agar for bacteria and a suitable fungal agar (e.g., Sabouraud Dextrose Agar) for fungi, were prepared. Each series of plates contained serial twofold dilutions of this compound.
-
Inoculum Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized turbidity, corresponding to a specific colony-forming unit (CFU) per milliliter.
-
Inoculation: A standardized volume of the microbial suspension was inoculated onto the surface of each agar plate.
-
Incubation: The inoculated plates were incubated under optimal conditions for each microorganism. Aerobic bacteria were typically incubated at 35-37°C for 18-24 hours. Anaerobic bacteria were incubated in an anaerobic environment for 48 hours. Fungi were incubated at 25-30°C for a duration determined by the growth rate of the specific species.
-
Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth on the agar surface.
2. Turbidometric Assay (for Staphylococcus aureus):
-
Method: This assay involved the use of a spectrophotometer to measure the turbidity of bacterial cultures in broth media containing various concentrations of this compound.
-
Procedure: Standardized inoculums of Staphylococcus aureus were added to tubes of broth containing serial dilutions of the antibiotic. These tubes were incubated, and the optical density was measured at regular intervals to determine the extent of growth inhibition.
References
The Anticancer Potential of Narasin Sodium: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence and Methodologies
Abstract
Narasin (B1676957) sodium, a polyether ionophore antibiotic, has demonstrated significant anticancer properties in a growing body of preclinical research. This technical guide provides a comprehensive overview of the current understanding of narasin's mechanisms of action, summarizing key quantitative data and detailing experimental protocols for its investigation. The primary anticancer activities of narasin involve the induction of apoptosis, modulation of critical signaling pathways including NF-κB, TGF-β/SMAD3, and IL-6/STAT3, and the generation of oxidative stress. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic agents.
Introduction
Narasin is a carboxylic polyether ionophore produced by Streptomyces aureofaciens.[1] Traditionally used as a coccidiostat in veterinary medicine, recent studies have unveiled its potent anticancer activities against various cancer types.[2][3] As an ionophore, narasin disrupts intracellular ion homeostasis, a mechanism that is increasingly being exploited for therapeutic purposes in oncology.[1] This guide synthesizes the available preclinical data on narasin sodium's anticancer effects, with a focus on its molecular mechanisms, and provides detailed experimental methodologies to facilitate further research in this promising area.
Mechanism of Action
Narasin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death and interfering with key signaling cascades that are often dysregulated in cancer.
Induction of Apoptosis and Oxidative Stress
A fundamental mechanism of narasin's anticancer activity is the induction of apoptosis.[4] Studies have shown that narasin treatment leads to an increase in apoptotic cell populations in various cancer cell lines.[3] This is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[3] The pro-apoptotic effects are further evidenced by the modulation of key apoptosis-related proteins.
Inhibition of Pro-survival Signaling Pathways
Narasin has been shown to inhibit several critical signaling pathways that promote cancer cell survival, proliferation, and metastasis.
Narasin is a known inhibitor of the NF-κB signaling pathway.[4] By preventing the phosphorylation of IκBα, narasin blocks the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[5]
In the context of breast cancer, narasin has been demonstrated to inactivate the TGF-β/SMAD3 signaling pathway.[2][6] This pathway is crucially involved in epithelial-mesenchymal transition (EMT), a process that facilitates cancer cell migration and metastasis. Narasin's inhibitory effect on this pathway helps to reverse EMT, thereby reducing the metastatic potential of cancer cells.[2]
The IL-6/STAT3 signaling cascade is another key target of narasin.[2][6] Constitutive activation of this pathway is common in many cancers and is associated with tumor growth and progression. Narasin has been shown to inhibit the phosphorylation of STAT3, a critical step in the activation of this pathway, leading to the downregulation of its target genes.[6]
Quantitative Data Summary
The cytotoxic effects of narasin have been quantified across a range of cancer cell lines, with IC50 values demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 2.219 | [7] |
| T47D | Breast Cancer (ER+) | 3.562 | [7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.76 | [7] |
| Saos-2 | Osteosarcoma | ~10-20 (effective concentrations) | [3] |
| HOS | Osteosarcoma | ~10-20 (effective concentrations) | [3] |
| HepG2 | Liver Cancer | Not explicitly stated, but effective | [8] |
| LMH | Chicken Hepatoma | Not explicitly stated, but effective | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of narasin.
Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of narasin in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the narasin-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Proteins
Objective: To assess the effect of narasin on the phosphorylation status and expression levels of key signaling proteins (e.g., p-SMAD3, p-STAT3, IκBα).
Protocol:
-
Cell Lysis: Treat cancer cells with narasin at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of narasin.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7) and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Drug Administration: When the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer narasin (e.g., 0.5 or 1.5 mg/kg) or vehicle control via intraperitoneal (i.p.) or other appropriate routes on a predetermined schedule (e.g., every other day).[6]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by narasin and a typical experimental workflow for its anticancer evaluation.
Caption: Narasin's multifaceted inhibition of key oncogenic signaling pathways.
Caption: A typical experimental workflow for evaluating the anticancer properties of narasin.
Conclusion
This compound exhibits potent anticancer properties through the induction of apoptosis and the inhibition of multiple, critical pro-survival signaling pathways. The preclinical data summarized in this guide provide a strong rationale for its further investigation as a potential therapeutic agent in oncology. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this promising compound. Future studies should focus on elucidating the detailed molecular interactions, exploring its efficacy in a wider range of cancer models, and investigating potential combination therapies to enhance its anticancer effects.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
theoretical models of Narasin sodium ion transport
An In-depth Technical Guide on the Theoretical Models of Narasin Sodium Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a polyether ionophore antibiotic, facilitates the transport of monovalent cations across biological membranes, with a notable interaction with sodium ions. This activity is central to its function as an anticoccidial agent and its potential as a therapeutic. Understanding the theoretical models of Narasin-mediated sodium ion transport is crucial for the development of novel drug delivery systems and therapeutic strategies. This technical guide provides a comprehensive overview of the core principles governing this process, including the structural basis of ion complexation, the kinetics and thermodynamics of transport, and the experimental and computational methodologies used for their characterization.
Introduction
Narasin is a carboxylic polyether ionophore produced by Streptomyces aureofaciens. Its fundamental mechanism of action involves the formation of lipid-soluble complexes with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), thereby facilitating their transport across cellular and subcellular membranes[1]. This disruption of ion gradients is the basis for its biological activity. This guide focuses on the theoretical models that describe the specific transport of sodium ions by Narasin, a process of significant interest in both veterinary and human medicine.
The Carrier Ionophore Model of Narasin
The most widely accepted theoretical model for Narasin's function is the carrier ionophore model . This model posits that Narasin acts as a mobile carrier within the lipid bilayer, shuttling sodium ions from one side of the membrane to the other. The process can be broken down into several key steps:
-
Complexation: At the membrane interface, a deprotonated Narasin molecule encapsulates a sodium ion. This complexation is a highly specific process driven by the coordination of the sodium ion with multiple oxygen atoms within the hydrophilic cavity of the Narasin molecule.
-
Conformational Change: Upon binding the sodium ion, Narasin undergoes a significant conformational change, folding into a pseudocyclic structure. This change shields the hydrophilic cation from the hydrophobic lipid core of the membrane.
-
Translocation: The lipophilic exterior of the Narasin-Na⁺ complex allows it to diffuse across the lipid bilayer.
-
Decomplexation: At the opposite membrane interface, the sodium ion is released into the aqueous environment.
-
Return and Protonation: The now-empty Narasin molecule diffuses back to the original interface, where it can become protonated and ready to bind another cation.
This process is typically an electrically neutral exchange-diffusion , where the transport of a positively charged sodium ion is coupled to the counter-transport of a proton (H⁺), resulting in no net change in the transmembrane electrical potential.
Quantitative Aspects of Narasin-Mediated Sodium Transport
While precise, universally agreed-upon quantitative data for Narasin's interaction with sodium remains a subject of ongoing research, comparative studies provide valuable insights into its transport kinetics and thermodynamics.
| Parameter | Ion | Observation | Source |
| Transport Rate | K⁺ vs. Na⁺ | Potassium (K⁺) is transported more rapidly than sodium (Na⁺). | Riddell and Tompsett (cited in[2]) |
| Complex Stability | Na⁺ vs. K⁺ | The Narasin-sodium (Na⁺) complex is marginally more stable than the Narasin-potassium (K⁺) complex. | Riddell and Tompsett (cited in[2]) |
Note: Specific numerical values for stability constants (e.g., log K, Kd) and transport rates (e.g., Vmax, kcat) for Narasin with sodium are not consistently reported in the literature. The data presented reflects a qualitative and comparative understanding based on available studies.
Experimental Protocols for Characterizing Ion Transport
The quantitative parameters of ionophore-mediated transport are determined through a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Liposome-Based Fluorescence Assays
Liposome-based assays are a cornerstone for studying ionophore activity in a controlled membrane environment. The general principle involves encapsulating a pH-sensitive or ion-sensitive fluorescent dye within large unilamellar vesicles (LUVs). The ionophore is then added to the external solution, and the transport of ions across the liposome (B1194612) membrane is monitored by changes in the fluorescence of the entrapped dye.
This assay is particularly useful for studying the electrically neutral exchange of protons for other cations, which is the proposed mechanism for Narasin.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other suitable lipid
-
HPTS (pyranine)
-
HEPES buffer
-
NaCl and other salt solutions
-
Triton X-100 (detergent for lysis)
-
Sephadex G-50 column for size-exclusion chromatography
-
Fluorometer with excitation wavelengths of ~405 nm and ~460 nm, and an emission wavelength of ~510 nm.
Procedure:
-
Liposome Preparation:
-
A solution of POPC in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is further dried under vacuum for at least one hour to remove residual solvent.
-
The film is hydrated with a buffer solution containing HPTS (e.g., 1 mM HPTS, 100 mM NaCl, 10 mM HEPES, pH 7.0).
-
The resulting multilamellar vesicles (MLVs) are subjected to several freeze-thaw cycles.
-
Large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) are formed by extruding the MLV suspension through a polycarbonate membrane with the desired pore size.
-
-
Purification:
-
The external, unencapsulated HPTS is removed from the LUV suspension by passing it through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.0).
-
-
Fluorescence Measurement:
-
The purified LUV suspension is placed in a fluorometer cuvette.
-
A baseline fluorescence is recorded by exciting at both the pH-sensitive wavelength (~460 nm) and the pH-insensitive (isosbestic) wavelength (~405 nm) of HPTS, with emission monitored at ~510 nm. The ratio of the fluorescence intensities (I₄₆₀/I₄₀₅) is proportional to the internal pH.
-
The experiment is initiated by adding a pulse of NaOH to the external solution, creating an outward-directed pH gradient.
-
A solution of Narasin in a suitable solvent (e.g., DMSO) is added to the cuvette.
-
The change in the fluorescence ratio over time is monitored. An increase in the internal pH, reflected by a change in the fluorescence ratio, indicates the influx of Na⁺ in exchange for H⁺.
-
At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse the vesicles and calibrate the fluorescence signal.
-
Data Analysis:
The initial rate of ion transport can be calculated from the initial slope of the fluorescence change over time. By performing the experiment at various ionophore and substrate concentrations, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport rate (Vmax) can be determined.
Planar Lipid Bilayer (PLB) Electrophysiology
PLB recordings allow for the direct measurement of ion currents mediated by ionophores across an artificial lipid membrane, providing insights into the transport mechanism at the single-molecule level.
Materials:
-
Planar lipid bilayer workstation (including a Teflon cup with a small aperture, Ag/AgCl electrodes, a sensitive current amplifier, and a data acquisition system)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solutions (e.g., buffered NaCl and KCl)
-
Narasin solution
Procedure:
-
Bilayer Formation:
-
The two chambers of the PLB setup are filled with electrolyte solution.
-
The aperture in the Teflon partition is pre-treated with a small amount of the lipid solution.
-
A planar lipid bilayer is formed across the aperture by "painting" the lipid solution over the hole or by the Montal-Mueller technique.
-
The formation of a stable, high-resistance bilayer is monitored electrically by applying a voltage and measuring the resulting current.
-
-
Ionophore Incorporation:
-
A small amount of Narasin solution is added to one or both chambers.
-
The incorporation of Narasin into the bilayer is observed as an increase in the transmembrane current.
-
-
Current Measurement:
-
A constant voltage is applied across the bilayer, and the resulting ion current is recorded.
-
The voltage can be stepped or ramped to study the current-voltage (I-V) relationship of the Narasin-mediated ion transport.
-
The selectivity of the ionophore can be determined by measuring the reversal potential under asymmetric ion conditions (e.g., different NaCl concentrations in the two chambers).
-
Data Analysis:
The conductance of the ionophore can be calculated from the slope of the I-V curve. The ion selectivity can be determined using the Goldman-Hodgkin-Katz equation.
Computational Modeling of Narasin-Sodium Interaction
Computational methods provide a powerful tool for investigating the molecular details of Narasin-mediated ion transport that are often inaccessible to experimental techniques.
Molecular Dynamics (MD) Simulations
MD simulations can be used to model the behavior of Narasin and a sodium ion within a realistic lipid bilayer environment.
Methodology:
-
System Setup: A simulation box is constructed containing a pre-equilibrated lipid bilayer (e.g., POPC), a layer of water molecules on either side, and sodium and chloride ions to achieve the desired concentration. A model of the Narasin molecule is placed in the simulation box, either in the aqueous phase or embedded within the bilayer.
-
Force Field Selection: An appropriate force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.
-
Simulation: The system is simulated for a sufficient length of time (nanoseconds to microseconds) to observe the binding of a sodium ion to Narasin, the conformational changes of the complex, and its translocation across the membrane.
-
Analysis: The simulation trajectory is analyzed to calculate various properties, such as the potential of mean force (PMF) for ion transport, the coordination of the sodium ion by Narasin, and the orientation and dynamics of the complex within the membrane.
Quantum Mechanical (QM) Calculations
QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of the binding energy and geometry of the Narasin-sodium complex.
Methodology:
-
Model System: A model of the Narasin-sodium complex is created.
-
Calculation: The electronic structure of the complex is calculated using a suitable QM method and basis set.
-
Analysis: The binding energy of the sodium ion to Narasin is calculated as the difference in energy between the complex and the individual Narasin and sodium ion species. The optimized geometry of the complex provides insights into the coordination of the sodium ion.
Visualizations of Theoretical Models and Workflows
Signaling Pathways and Logical Relationships
Caption: Carrier model for Narasin-mediated Na+/H+ exchange.
Experimental Workflows
Caption: Workflow for the HPTS fluorescence assay.
Caption: Workflow for Planar Lipid Bilayer (PLB) recordings.
Conclusion
The theoretical models of Narasin-mediated sodium ion transport are well-established, with the carrier ionophore model providing a robust framework for understanding its mechanism of action. While direct quantitative data for Narasin's interaction with sodium remains an area for further investigation, comparative studies and a wealth of established experimental and computational techniques provide the necessary tools for its detailed characterization. A deeper understanding of these models and methodologies will continue to drive the development of Narasin and other ionophores for a range of therapeutic and biotechnological applications.
References
Methodological & Application
Narasin Sodium: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narasin sodium is a polyether ionophore antibiotic that acts as a coccidiostat in veterinary medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor metastasis in various cancer cell lines. Narasin functions by disrupting intracellular ion gradients, which in turn modulates key signaling pathways involved in cell survival and growth. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
Narasin is a cationic ionophore that facilitates the transport of monovalent cations, such as sodium (Na⁺) and potassium (K⁺), across cellular membranes. This disruption of the natural ion balance can lead to a cascade of cellular events, including the inhibition of critical signaling pathways. Notably, Narasin has been shown to inhibit NF-κB, TGF-β/SMAD3, and IL-6/STAT3 signaling pathways, which are often dysregulated in cancer.[1][2]
Signaling Pathways Modulated by this compound
Below are diagrams illustrating the signaling pathways known to be inhibited by this compound.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Narasin Sodium in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium, a polyether ionophore antibiotic, has demonstrated significant anticancer properties in various preclinical studies.[1][2] It is known to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways in cancer cells.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanisms of action, protocols for key experiments, and quantitative data from published studies.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Signaling Pathways: Narasin has been shown to inhibit the NF-κB, TGF-β/SMAD3, and IL-6/STAT3 signaling pathways, which are crucial for cancer cell survival, proliferation, and metastasis.[1][2][4]
-
Induction of Apoptosis: It promotes programmed cell death in tumor cells.[1][5]
-
Cell Cycle Arrest: Narasin can cause cell cycle arrest, thereby halting the proliferation of cancer cells.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another mechanism by which Narasin induces cytotoxicity in cancer cells.
Quantitative Data: IC50 Values of Narasin in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Narasin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer (ER+) | 2.219 | 72 | [2] |
| T47D | Breast Cancer (ER+) | 3.562 | 72 | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.76 | 72 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Narasin concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Narasin-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in Narasin-treated cells using flow cytometry.
Materials:
-
Narasin-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Narasin-treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels.
Materials:
-
Narasin-treated and untreated cells
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Serum-free medium
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Caption: Narasin inhibits key cancer-promoting signaling pathways.
Caption: General workflow for studying Narasin's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
Application Notes and Protocols for Narasin Sodium in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of narasin (B1676957) sodium in the research of Gram-positive bacteria. This document includes its mechanism of action, antimicrobial spectrum, and detailed protocols for key experiments.
Introduction to Narasin Sodium
Narasin is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens.[1][2][3] Structurally similar to salinomycin, narasin functions by forming lipid-soluble complexes with monovalent cations, such as potassium (K+), sodium (Na+), and rubidium (Rb+).[1][4] This complex facilitates the transport of these ions across the bacterial cell membrane, disrupting the natural ion gradients.[1][4][5] The resulting dissipation of the membrane potential and collapse of the proton motive force leads to a cascade of detrimental effects on cellular function, ultimately inhibiting bacterial growth and viability.[4][5] Narasin's antimicrobial activity is primarily directed against Gram-positive bacteria, including several clinically relevant and industrial species.[2][4][6][7]
Antimicrobial Spectrum and Activity
This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. Its efficacy is particularly noted against species within the genera Enterococcus, Staphylococcus, and Clostridium.[4][6]
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. The following table summarizes available MIC data for this compound against various Gram-positive bacteria.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |
| Enterococcus faecium | Wild-type isolates | 0.125 - 0.5 | [8] |
| Enterococcus faecium | narAB-positive isolates | 1 - 32 | [3][8][9] |
Note: The presence of the narAB operon, which encodes an ABC-type transporter, has been shown to confer resistance to narasin in Enterococcus faecium.[3]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study of this compound's effects on Gram-positive bacteria.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target Gram-positive bacterium.
Materials:
-
This compound
-
Appropriate solvent for narasin (e.g., ethanol (B145695), methanol, DMSO)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Narasin Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.[3]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the narasin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This further dilutes the narasin concentrations by half.
-
Controls:
-
Growth Control: A well containing only growth medium and the bacterial inoculum.
-
Sterility Control: A well containing only growth medium.
-
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 35-37°C) for 16-24 hours.[3]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by using a microplate reader to measure optical density.[8]
Experimental Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Biofilm Inhibition using Crystal Violet Assay
This protocol provides a method to assess the ability of this compound to inhibit biofilm formation by Gram-positive bacteria.
Materials:
-
This compound
-
Appropriate solvent
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Sterile PBS
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and dilute it in the biofilm-promoting medium to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Setup:
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in separate tubes or a separate plate.
-
Add 100 µL of the narasin dilutions to the corresponding wells to achieve the desired final concentrations (sub-MIC concentrations are often used in these assays).
-
Include a growth control (bacteria in medium without narasin).
-
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the medium from the wells and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) bacteria.
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
-
Analysis: Compare the absorbance values of the narasin-treated wells to the growth control to determine the percentage of biofilm inhibition.
Biofilm Inhibition Assay Workflow
Crystal violet assay for biofilm inhibition.
Mechanism of Action: Disruption of Membrane Potential
The primary mechanism of action of narasin is the dissipation of the bacterial cell membrane potential. This can be visualized and quantified using membrane potential-sensitive fluorescent dyes.
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which narasin disrupts the ion gradient and membrane potential in Gram-positive bacteria.
Narasin's Mechanism of Action
Narasin disrupts ion gradients, leading to cellular dysfunction.
Resistance Mechanisms
Resistance to narasin in Gram-positive bacteria, particularly Enterococcus faecium, has been linked to the acquisition of the narAB operon. This operon encodes an ABC (ATP-binding cassette) transporter that is believed to function as an efflux pump, actively removing narasin from the bacterial cell.
Narasin Resistance Mechanism
The NarAB efflux pump confers resistance to narasin.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is poorly soluble in water but soluble in organic solvents like ethanol, methanol, and DMSO.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a potent antimicrobial agent against a variety of Gram-positive bacteria. Its mechanism of action as an ionophore makes it a valuable tool for research into bacterial membrane potential and ion transport. The provided protocols offer a starting point for investigating the efficacy and mechanisms of narasin in a laboratory setting. Further research is encouraged to expand the quantitative data on its antimicrobial spectrum and to explore its potential in drug development.
References
- 1. scispace.com [scispace.com]
- 2. Nisin is an effective inhibitor of Clostridium difficile vegetative cells and spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Nisin Concentration to Control Listeria monocytogenes in Cooked Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unthsc.edu [unthsc.edu]
- 6. Inhibitory action of nisin against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 10. fao.org [fao.org]
Application Notes and Protocols for Inducing Apoptosis with Narasin Sodium in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic that functions as a carrier of monovalent cations across cellular membranes, disrupting transmembrane ion gradients.[1] This disruption of ionic homeostasis can trigger a cascade of cellular events, leading to programmed cell death, or apoptosis. These application notes provide a comprehensive guide for researchers to induce and analyze apoptosis in cancer cell lines using this compound. The protocols outlined below detail methods for assessing cell viability, detecting apoptotic markers, and investigating the underlying molecular mechanisms.
Mechanism of Action
Narasin's primary mechanism of action involves the formation of lipid-soluble complexes with cations like K+ and Na+, facilitating their transport across biological membranes.[1] This activity disrupts the electrochemical potential and ionic gradients that are critical for cellular function and metabolism. In the context of apoptosis, this disruption can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. While the precise signaling cascade initiated by Narasin is still under investigation, it is known to inhibit signaling pathways such as TGF-β/SMAD3 and IL-6/STAT3, which are involved in cell proliferation and survival.[2] The induction of apoptosis by Narasin is therefore likely a multifactorial process involving ionic stress, mitochondrial perturbation, and the modulation of key signaling pathways that regulate cell fate.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast (ERα-positive) | 48 | ~5 | [2] |
| T47D | Breast (ERα-positive) | 48 | ~7 | [2] |
| MDA-MB-231 | Breast (Triple-negative) | 48 | >10 | [2] |
| HepG2 | Hepatoma | 24 | ~1.5 | [3] |
| LMH | Chicken Hepatoma | 24 | ~0.5 | [3] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis Markers (Hypothetical Data)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 0 | 5 ± 1.2 | 1.0 | 1.0 |
| Narasin | 1 | 15 ± 2.5 | 1.8 ± 0.2 | 1.5 ± 0.3 |
| Narasin | 5 | 45 ± 4.1 | 3.5 ± 0.4 | 3.2 ± 0.5 |
| Narasin | 10 | 70 ± 5.3 | 5.2 ± 0.6 | 5.8 ± 0.7 |
This table presents hypothetical data to illustrate the expected dose-dependent effects of Narasin on key apoptosis markers. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Narasin Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Narasin treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Narasin or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in sterile PBS.
-
MTT Addition: Following the treatment period with Narasin, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) diluted in blocking buffer.[4][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[7][8]
Visualizations
References
- 1. fao.org [fao.org]
- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB RNAi decreases the Bax/Bcl-2 ratio and inhibits TNF-α-induced apoptosis in human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Narasin Sodium as a Coccidiostat in Poultry Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore, as a coccidiostat in poultry research. This document details its mechanism of action, summarizes efficacy data, and provides standardized protocols for conducting research trials.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is a significant cause of economic loss in the global poultry industry. Narasin, a fermentation product of Streptomyces aureofaciens, is a widely used anticoccidial agent. It is effective against various pathogenic Eimeria species in broiler chickens, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[1][2] Narasin's efficacy extends to sporozoites and both early and late asexual stages of the parasite's life cycle.[1][2] Beyond its primary anticoccidial activity, narasin is also used for the prevention of necrotic enteritis in broiler chickens.[1][2]
Mechanism of Action
Narasin functions as an ionophore, forming lipid-soluble complexes with monovalent cations like potassium (K+), sodium (Na+), and rubidium (Rb+).[1][2] This complex facilitates the transport of these ions across the parasite's cell membrane, disrupting the natural transmembrane ion gradients.[1][2][3][4][5] The influx of sodium ions stimulates the Na+/K+ ATPase pump, leading to increased energy expenditure by the parasite to expel the excess sodium.[3] This energy-draining process depletes the parasite's energy reserves. Ultimately, the accumulation of intracellular sodium ions leads to an influx of water, causing the parasite to swell and rupture.[3]
Efficacy and Performance Data
Narasin has demonstrated significant efficacy in controlling coccidiosis in numerous studies. Its use in broiler feed leads to reduced lesion scores, improved weight gain, and better feed conversion ratios compared to non-medicated controls.[6][7]
Table 1: Summary of Narasin Efficacy in Broiler Chickens
| Parameter | Unmedicated Control | Narasin (60-80 ppm) | Narasin (100 ppm) | Reference |
| Cecal Lesion Score | High | Significantly Reduced | Further Reduced | [6] |
| Weight Gain | Baseline | Significantly Improved | Further Improved | [6][7][8] |
| Feed:Gain Ratio | Baseline | Significantly Improved | Further Improved | [6] |
| Mortality | Increased due to Coccidiosis | Significantly Reduced | Significantly Reduced | [7] |
Note: "Significantly" indicates a statistically significant difference (P<0.05) as reported in the cited studies.
Table 2: Dose-Response of Narasin on Performance in Broilers (Floor Pen Trials)
| Narasin Concentration (ppm) | Primary Outcome | Secondary Outcome | Reference |
| 20 | Reduction in lesion scores | Modest improvement in weight gain | [6] |
| 40 | Maximum weight gain in seeded pens | Significant improvement in feed:gain ratio | [6][7] |
| 60 | Significantly better feed:gain ratio than 40 ppm | Continued reduction in lesion scores | [6][7][8] |
| 80 | Significant reduction in cecal lesions in nonseeded pens | Comparable performance to 60 ppm | [6][7][9] |
| 100 | Significant reduction in cecal lesions in seeded pens | Decreased weight gain improvement in some studies | [6][7][8] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of narasin in poultry research models. These should be adapted to specific research questions and institutional guidelines.
Battery Cage Efficacy Trial
This model is ideal for controlled infection studies to assess the direct anticoccidial effect of a compound.
Objective: To evaluate the efficacy of narasin against a specific Eimeria species challenge in a highly controlled environment.
Materials:
-
Day-old broiler chicks
-
Cages with wire floors
-
Basal starter feed (unmedicated)
-
Narasin premix
-
Calibrated feed mixing equipment
-
Specific pathogen-free (SPF) Eimeria oocysts
-
Oral gavage tubes
-
Weighing scales
-
Lesion scoring guide
Procedure:
-
Acclimation (Day 0-13): House day-old chicks in a clean, disinfected, and environmentally controlled facility. Provide ad libitum access to water and unmedicated basal starter feed.
-
Randomization and Treatment Allocation (Day 14): Randomly assign birds to treatment groups (e.g., Uninfected Control, Infected Control, Narasin 60 ppm, Narasin 80 ppm).
-
Medicated Feed Administration (Day 14-23): Begin providing the respective medicated or unmedicated feeds to each group.
-
Experimental Challenge (Day 16): Inoculate birds in the infected groups orally with a predetermined dose of viable Eimeria oocysts. The uninfected control group receives a sham inoculation.
-
Data Collection (Day 21-23):
-
Record daily mortality.
-
At the end of the trial period (typically 5-7 days post-infection), euthanize the birds.
-
Record individual body weights.
-
Conduct intestinal lesion scoring according to a standardized method (e.g., Johnson and Reid, 1970).
-
-
Data Analysis: Analyze data for significant differences in weight gain, feed conversion ratio, and lesion scores between treatment groups.
Floor Pen Trial
This model simulates commercial broiler production conditions and is used to evaluate the effectiveness of a coccidiostat under conditions of natural or intentional oocyst exposure.
Objective: To assess the efficacy of narasin in controlling coccidiosis and its impact on broiler performance in an environment that mimics commercial production.
Materials:
-
Day-old broiler chicks
-
Floor pens with fresh litter (e.g., wood shavings)
-
Basal starter and grower feeds (unmedicated)
-
Narasin premix
-
Calibrated feed mixing equipment
-
Eimeria oocysts for seeding litter (optional)
-
Weighing scales
-
Lesion scoring guide
Procedure:
-
Pen Preparation: Prepare floor pens with fresh, clean litter. If conducting a seeded trial, evenly distribute a known number of sporulated Eimeria oocysts into the litter of designated pens.[6]
-
Bird Placement and Acclimation (Day 0): Place day-old chicks into the pens and provide ad libitum access to water and unmedicated starter feed.
-
Treatment Administration (Day 0 to end of trial): Provide the respective medicated or unmedicated feeds to each pen throughout the trial period.
-
Data Collection (Throughout the trial):
-
Record daily mortality.
-
Measure body weight and feed consumption per pen at regular intervals (e.g., weekly).
-
At a predetermined time point (e.g., day 28), collect a subset of birds from each pen for lesion scoring.
-
-
Final Data Collection (End of trial, e.g., day 42):
-
Record final body weight and feed consumption per pen.
-
Calculate feed conversion ratio.
-
-
Data Analysis: Analyze data for significant differences in mortality, body weight, feed conversion ratio, and lesion scores between treatment groups.
Safety and Toxicology
Narasin has a narrow safety margin, and toxicity can occur in poultry and other species.[4][5]
-
Chickens: Levels of 120 mg/kg of feed or higher can lead to reduced body weight gain, increased mortality, and decreased reproductive performance. No adverse effects are typically observed at 100 mg/kg of feed.[1]
-
Turkeys: Turkeys are more sensitive to narasin than chickens, and the use of narasin in turkey feed can lead to leg muscle weakness and mortality.[1][5]
-
Other Species: Narasin is highly toxic to horses.[1]
-
Drug Interactions: The simultaneous use of narasin with certain antibiotics, such as tiamulin, is contraindicated.[10]
Acceptable Daily Intake (ADI): The ADI for narasin is 0.005 mg/kg of body weight.[10]
Analytical Methods
The concentration of narasin in feed and animal tissues can be determined using various analytical techniques.
Table 3: Analytical Methods for Narasin Detection
| Method | Matrix | Key Features | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Animal Tissues (liver, kidney, muscle, fat), Eggs | High sensitivity and specificity for quantitative analysis. | [11] |
| Time-Resolved Fluoroimmunoassay | Plasma, Muscle | A sensitive immunoassay for quantifying narasin concentrations. | [2][12] |
| Microbiological Assay (Cylinder Plate Method) | Feed | Uses Bacillus subtilis to quantify the antibiotic activity of narasin. | [13] |
Conclusion
Narasin sodium is an effective coccidiostat for use in broiler chickens. Its ionophoretic mechanism of action disrupts the cellular function of Eimeria parasites, leading to their death. When used at recommended dosages (60-80 ppm), narasin significantly improves performance parameters in broilers under coccidial challenge. Researchers should adhere to established experimental protocols and be mindful of the compound's safety profile to generate reliable and reproducible data. The combination of battery cage and floor pen trials provides a comprehensive evaluation of a coccidiostat's efficacy.
References
- 1. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. fao.org [fao.org]
- 3. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Anticoccidial efficacy of narasin in floor pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoccidial activity of narasin in broiler chickens reared in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Field experience trials comparing narasin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. fao.org [fao.org]
- 13. famic.go.jp [famic.go.jp]
Application Notes and Protocols: Preparation and Use of Narasin Sodium Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation and handling of Narasin (B1676957) sodium stock solutions for research applications. It includes information on the compound's properties, mechanism of action, and relevant quantitative data.
Product Information and Properties
Narasin sodium is the salt form of Narasin, a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1][2] It is structurally similar to salinomycin, with an additional methyl group.[3][4]
Table 1: Physicochemical Properties of this compound | Property | Value | References | | :--- | :--- | :--- | | CAS Number | 58331-17-2 |[5][6] | | Molecular Formula | C43H71NaO11 |[5][6] | | Molecular Weight | 787.0 g/mol |[5][6] | | Appearance | White solid |[6][7] | | Purity | ≥95% - >98% (by HPLC) |[5][6] | | Storage (Solid) | -20°C |[5][6] | | Stability (Solid) | ≥ 4 years at -20°C |[5][8] | | Solubility | Soluble in DMSO, DMF, ethanol, methanol, acetone, chloroform.[1][5] | | | Sparingly soluble in aqueous solutions; insoluble in water.[1][5] |
Mechanism of Action
Narasin's biological activity stems from its function as an ionophore. It forms lipid-soluble, reversible complexes with monovalent cations like potassium (K+), sodium (Na+), and rubidium (Rb+).[1][2][9] By acting as a mobile carrier, Narasin facilitates an electrically neutral exchange of these ions across cellular membranes, disrupting transmembrane ion gradients and electrical potentials.[1][2] This disruption critically affects cellular function and metabolism, leading to its antiparasitic and antimicrobial effects.[1][2]
In addition to its ionophoric activity, narasin has been shown to modulate specific cellular signaling pathways. It can inhibit NF-κB signaling by preventing the phosphorylation of IκBα.[5][8] Furthermore, research in breast cancer models has demonstrated its ability to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[10]
Caption: Narasin acts as an ionophore to transport cations.
Caption: Narasin inhibits the NF-κB signaling pathway.
Experimental Protocols
Safety Precaution: this compound should be considered hazardous until further information is available.[5] Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long periods and diluted for various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL of 10 mM stock): Mass = 10 mM × 1 mL × 787.0 g/mol / 1000 = 7.87 mg.
-
-
Weighing: Accurately weigh the calculated amount of solid this compound in a sterile environment.
-
Solubilization:
-
Transfer the weighed solid into a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound over time.[5]
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Aqueous Working Solutions
This compound has limited solubility in aqueous solutions.[5] Therefore, working solutions for biological experiments are typically prepared by diluting the concentrated organic stock into an aqueous buffer or cell culture medium.
Materials:
-
This compound organic stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated organic stock solution at room temperature.
-
Dilution:
-
Perform a serial or direct dilution of the stock solution into the desired aqueous medium to achieve the final working concentration.
-
Crucial: Add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is insignificant, typically <0.5%, as higher concentrations can have physiological effects on cells.[5]
-
-
Use and Storage:
-
Use the freshly prepared aqueous working solution immediately.
-
It is not recommended to store aqueous solutions of Narasin for more than one day.[5]
-
Caption: Workflow for preparing this compound solutions.
Application-Specific Quantitative Data
The following table summarizes key quantitative data from various research applications.
Table 2: Summary of Narasin Efficacy and Toxicity Data
| Application | Parameter | Value | Species/Model | References |
|---|---|---|---|---|
| Cell Signaling | IC50 (IκBα phosphorylation inhibition) | 3.2 µM | In vitro assay | [8] |
| Anticoccidial | Effective Dose (in feed) | 60 - 80 ppm (mg/kg) | Broiler chickens | [2][4] |
| No Adverse Effect Level | 100 mg/kg feed | Broiler chickens | [2] | |
| Adverse Effect Level (reduced weight gain) | ≥120 mg/kg feed | Broiler chickens | [2] | |
| Growth Promotion | Supplementation Dose | 1400 - 2100 mg/kg of supplement | Grazing cattle | [11] |
| Acute Toxicity | LD50 | 67 mg/kg b.w. | Chicken | [2] |
| LD50 | 0.8 mg/kg b.w. | Horse | [2] | |
| LD50 | 8.9 mg/kg b.w. | Swine | [2] |
| Cancer Research | Effect | Inhibits proliferation, migration, and invasion | ER+ breast cancer cells (MCF-7, T47D) |[10] |
This document is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[5]
References
- 1. fao.org [fao.org]
- 2. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. caymanchem.com [caymanchem.com]
- 9. fao.org [fao.org]
- 10. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Narasin Supplementation Enhances Growth Performance in Grazing Cattle | MDPI [mdpi.com]
Effective Concentrations of Narasin Sodium for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. It functions by forming lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across biological membranes. This activity underlies its use as an anticoccidial agent in veterinary medicine. Recent research has unveiled its potential as an anti-cancer agent, attributed to its ability to induce apoptosis and inhibit critical signaling pathways involved in tumor growth and metastasis. These application notes provide a summary of effective concentrations of this compound for various in vitro experiments and detailed protocols for key assays.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound, including IC50 values, observed in different cell lines and experimental setups. This data is crucial for designing experiments to investigate the biological effects of this compound.
| Cell Line | Assay Type | Effective Concentration (µM) | Incubation Time | Reference |
| MCF-7 (human breast adenocarcinoma) | Cell Viability (MTT) | 2.219 | 72 hours | [1] |
| T47D (human breast ductal carcinoma) | Cell Viability (MTT) | 3.562 | 72 hours | [1] |
| MDA-MB-231 (human breast adenocarcinoma) | Cell Viability (MTT) | 11.76 | 72 hours | [1] |
| HepG2 (human hepatoma) | Cytotoxicity (MTT) | Not explicitly stated, but tested in range 0.05 to 25 µM | 24 hours | [2] |
| LMH (chicken hepatoma) | Cytotoxicity (MTT) | Not explicitly stated, but tested in range 0.05 to 25 µM | 24 hours | [2] |
| L6 (rat myoblasts) | Cytotoxicity (MTT) | Not explicitly stated, but tested in range 0.05 to 25 µM | 24 hours | [2] |
| Glioma Cells | NF-κB Signaling Inhibition | 3.2 (IC50 for IκBα phosphorylation inhibition) | Not Specified | [3][4][5] |
| MCF-7 and T47D | TGF-β/p-SMAD3 Signaling Inhibition | 0.005 - 0.05 | Not Specified | [6] |
| MCF-7 and T47D | IL-6/p-STAT3 Signaling Inhibition | 0.005 - 0.05 | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
This compound's Impact on TGF-β/SMAD3 and IL-6/STAT3 Signaling
Narasin has been shown to inhibit tumor metastasis and growth in estrogen receptor-positive (ER+) breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways[6].
Caption: this compound inhibits the TGF-β and IL-6 signaling pathways.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.
Caption: A general workflow for in vitro cell-based assays with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Inhibition of STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key protein in the IL-6 signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
IL-6 (for stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3 (typically diluted 1:1000 in blocking buffer)[1][5][7]
-
HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer)[5][7]
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, you may serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Stimulation: For the last 15-30 minutes of the Narasin treatment, stimulate the cells with IL-6 (e.g., 20-50 ng/mL) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add RIPA lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 to total STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-STAT3 Antibody (A13365) | Antibodies.com [antibodies.com]
- 4. rsc.org [rsc.org]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Narasin Sodium in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens.[1] It exhibits a broad spectrum of activity primarily against Gram-positive bacteria, including anaerobic species, by disrupting the transmembrane ion gradients essential for cell viability.[1] As an ionophore, narasin sodium facilitates the transport of monovalent cations like K+ and Na+ across the bacterial cell membrane, leading to a collapse of the membrane potential and ultimately, cell death.[1] These application notes provide a comprehensive overview of the antimicrobial activity of this compound and detailed protocols for its evaluation using standard antimicrobial susceptibility testing (AST) methods.
Antimicrobial Spectrum and Potency
This compound has demonstrated potent activity against a range of clinically relevant Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the protective outer membrane of these organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||||
| Enterococcus faecium | Wild-Type | 0.06 - 0.5 | 0.125 | 0.25 | |
| Enterococcus faecium | narAB-positive | 1 - 8 | 4 | - | |
| Enterococcus faecalis | ATCC 29212 (QC Strain) | 0.06 - 0.5 | 0.125 - 0.25 | - | [2] |
| Staphylococcus spp. | Clinical Isolates | 0.06 - 0.25 | 0.125 | 0.125 | |
| Streptococcus spp. (β-haemolytic) | Clinical Isolates | 0.06 - 0.25 | 0.125 | 0.125 | |
| Clostridium perfringens | Various | - | - | - | [1] |
| Gram-Negative Bacteria | |||||
| Pseudomonas aeruginosa | Clinical Isolates | >128 | >128 | >128 | |
| Proteus mirabilis | Clinical Isolates | >128 | >128 | >128 | |
| Fungi | |||||
| Malassezia pachydermatis | Clinical Isolates | 32 - >128 | - | - |
Mechanism of Action and Resistance
Narasin's primary mechanism of action involves its function as an ionophore. It inserts into the bacterial cell membrane and facilitates the electroneutral exchange of monovalent cations (primarily K⁺) for protons (H⁺), dissipating the transmembrane ion gradient. This disruption of the proton motive force inhibits essential cellular processes, such as ATP synthesis and nutrient transport, leading to bacterial cell death.
Resistance to narasin in some bacteria, particularly Enterococcus faecium, is associated with the presence of the narAB operon.[3][4][5] This operon encodes an ATP-binding cassette (ABC) transporter that is believed to function as an efflux pump, actively removing narasin from the bacterial cell.[3][5][6]
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound acts as a K⁺/H⁺ antiporter, disrupting the ion gradient across the bacterial cell membrane.
Diagram 2: NarAB-Mediated Resistance to Narasin
Caption: The NarAB efflux pump utilizes ATP to actively transport narasin out of the bacterial cytoplasm.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Methanol (B129727), ACS grade or higher
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% methanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
For use in aqueous-based assays, further dilute the methanol stock solution in sterile water or the appropriate testing medium to the desired working concentration. Note that narasin has limited water solubility.[1]
-
Store the stock solution in tightly sealed, light-protected containers at -20°C.
Broth Microdilution Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[2]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
This compound working solutions
-
Quality control (QC) strain (e.g., Enterococcus faecalis ATCC 29212)
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the narasin working solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying narasin concentrations in each well.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no narasin).
-
Sterility Control: A well containing only uninoculated broth.
-
Quality Control: Test the QC strain (E. faecalis ATCC 29212) in parallel with the test isolates.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Diagram 3: Broth Microdilution Workflow
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Agar (B569324) Disk Diffusion Susceptibility Testing (Qualitative)
While standardized interpretive criteria for narasin disk diffusion are not yet established by bodies like CLSI, this method can be used for preliminary screening.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Disk Preparation: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry completely. The optimal concentration for the disks needs to be determined empirically.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Aseptically place the narasin-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the organism's susceptibility.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound working solutions (at concentrations relative to the MIC, e.g., 1x, 2x, 4x, 8x MIC)
-
Growth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow the test organism in broth to the early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed broth.
-
Exposure: Add this compound to the flasks to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, etc.).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration of narasin. A ≥3-log₁₀ reduction in CFU/mL is generally considered indicative of bactericidal activity.
Diagram 4: Data Integration Workflow for Antimicrobial Characterization
Caption: Workflow illustrating the integration of data from various susceptibility tests to characterize narasin's antimicrobial profile.
Quality Control
Adherence to quality control procedures is critical for the accuracy and reproducibility of antimicrobial susceptibility testing.
-
QC Strain: Enterococcus faecalis ATCC 29212 is a recommended quality control strain for testing this compound.[2]
-
Expected MIC Range: Based on multi-laboratory studies, the expected MIC range for this compound against E. faecalis ATCC 29212 is typically between 0.06 and 0.5 µg/mL, with modal MICs often observed at 0.125 and 0.25 µg/mL.[2] However, it is important to note that official CLSI-approved QC ranges for narasin have not been established. Each laboratory should establish its own internal QC ranges based on repeat testing.
-
Growth and Sterility Controls: Always include growth and sterility controls to ensure the validity of the assay.
Conclusion
This compound is a potent antimicrobial agent against a variety of Gram-positive bacteria. The protocols outlined in these application notes provide a framework for the systematic evaluation of its in vitro activity. Proper execution of these methods, coupled with rigorous quality control, will yield reliable data to support research and development efforts in the field of antimicrobial drug discovery.
References
- 1. fao.org [fao.org]
- 2. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Narasin Sodium in ER Stress Induction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic known to disrupt ion gradients across biological membranes. This activity makes it a valuable tool for inducing endoplasmic reticulum (ER) stress in experimental settings. The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function, such as those caused by ionophore activity, lead to an accumulation of unfolded or misfolded proteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). Understanding the mechanisms of drug-induced ER stress is crucial for research in various fields, including oncology, neurodegenerative diseases, and metabolic disorders.
These application notes provide a comprehensive guide to using this compound for the induction of ER stress, detailing its mechanism of action, providing protocols for its application, and presenting expected quantitative outcomes on key ER stress markers.
Mechanism of Action
This compound acts as a monovalent cation ionophore, with a high affinity for sodium (Na⁺) and potassium (K⁺) ions. By facilitating the transport of these ions across the ER membrane, it disrupts the normal ionic balance within the organelle. This disruption of homeostasis is a key trigger for ER stress. The accumulation of unfolded proteins activates three main UPR sensor proteins located on the ER membrane:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the key pro-apoptotic transcription factor CHOP.
-
IRE1α (Inositol-requiring enzyme 1 alpha): This sensor has both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to act as a transcription factor, upregulating ER chaperones like GRP78 and GRP94.
One of the downstream effects of Narasin-induced ER stress is the upregulation of C/EBP homologous protein (CHOP), which in turn can increase the expression of Death Receptor 5 (DR5). This sensitization to apoptosis is a key area of investigation in cancer research.
Data Presentation
The following tables summarize the expected quantitative effects of a polyether ionophore on key ER stress markers. Note: This data is based on studies with Salinomycin, an ionophore with a similar mechanism of action to Narasin, and is provided as a representative example of the anticipated results.
Table 1: Expected Dose-Dependent Effect of a Polyether Ionophore on ER Stress Marker Protein Levels (Western Blot)
| Concentration (µM) | p-PERK (Fold Change vs. Control) | GRP78/BiP (Fold Change vs. Control) |
| 0.1 | 1.5 - 2.5 | 1.2 - 2.0 |
| 1.0 | 3.0 - 5.0 | 2.5 - 4.0 |
| 10.0 | 4.5 - 7.0 | 3.5 - 6.0 |
Table 2: Expected Time-Dependent Effect of a Polyether Ionophore on ER Stress Marker mRNA Levels (RT-qPCR)
| Treatment Time (hours) | XBP1s (Fold Change vs. Control) | CHOP (Fold Change vs. Control) |
| 4 | 2.0 - 4.0 | 1.5 - 3.0 |
| 8 | 5.0 - 8.0 | 4.0 - 7.0 |
| 24 | 3.0 - 5.0 | 6.0 - 10.0 |
Mandatory Visualizations
In Vivo Administration of Narasin Sodium in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1][2] It is widely utilized in veterinary medicine, primarily as an anticoccidial agent in poultry and as a growth promotant in ruminants and swine.[3][4] Its mechanism of action involves the formation of lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across cellular membranes.[3][5] This disruption of the transmembrane ion gradient leads to osmotic imbalance and death of susceptible organisms, including coccidia and certain Gram-positive bacteria.[1][5][6] This document provides detailed application notes and experimental protocols for the in vivo administration of Narasin sodium in various animal models.
Mechanism of Action
Narasin functions as an ionophore, facilitating the transport of cations across biological membranes. This process disrupts the normal physiological ion gradients essential for cellular function and metabolism, particularly in coccidia.[5][7][8] The influx of cations into the parasite leads to swelling and eventual lysis. In ruminants, Narasin modifies the rumen microbial population, favoring the growth of propionate-producing bacteria, which enhances energy efficiency.[4][9]
Caption: Narasin's ionophore mechanism of action.
Applications in Animal Models
Poultry (Broiler Chickens)
Narasin is extensively used in broiler chickens for the prevention and control of coccidiosis caused by various Eimeria species (E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella).[1][2][5] It is also effective in preventing necrotic enteritis.[1][5]
Ruminants (Cattle)
In cattle, Narasin is used to improve feed efficiency and promote growth.[9][10] It achieves this by altering the rumen microbial fermentation, leading to an increased production of propionate (B1217596), a key energy source.[9][11]
Swine
Narasin is approved for increasing the rate of weight gain and improving feed efficiency in growing-finishing pigs.[4][12] It is thought to modulate the gut microbiota and improve nutrient digestibility.[13][14]
Quantitative Data Summary
| Animal Model | Application | Dosage | Key Findings | Reference(s) |
| Broiler Chickens | Anticoccidial | 60-80 ppm in feed | Significant reduction in intestinal lesion scores, improved weight gain and feed efficiency. | [5][15][16] |
| Broiler Chickens | Anticoccidial | 40-120 ppm in feed | Dose-dependent prevention of coccidiosis-induced mortality and improved performance. | [17] |
| Turkeys | Toxicity Study | >15 g/tonne (>13.6 g/ton ) in feed | Toxic at doses recommended for chickens. | [18] |
| Turkeys | Poisoning Case | 26 mg/kg in feed | Associated with fatal poisoning. | [19] |
| Cattle (Nellore) | Growth Performance | 13 ppm in total diet | Increased average daily gain (ADG) and final body weight. | [10] |
| Cattle (Nellore) | Rumen Fermentation | 13 ppm daily | Increased ruminal propionate concentration. | [11] |
| Finishing Pigs | Growth Performance | 15-30 ppm in feed | Increased weight gain and improved feed efficiency. | [4][12][14] |
| Laboratory Rats | Toxicity (NOEL) | 15 ppm in diet (1 year) | No-Observed-Effect Level established. | [20] |
| Laboratory Dogs | Toxicity (NOEL) | 0.5 mg/kg body weight (1 year) | No-Observed-Effect Level established. | [20] |
Experimental Protocols
Protocol 1: Evaluation of Anticoccidial Efficacy in Broiler Chickens (Floor Pen Trial)
This protocol is based on methodologies used in floor pen trials to simulate commercial broiler production conditions.[16][17]
Caption: Experimental workflow for a floor pen trial.
1. Animals and Housing:
-
Species: Broiler chickens (e.g., Ross 508).[2]
-
Housing: Floor pens with fresh litter (e.g., wood shavings).
-
Group Size: Sufficient number of birds per pen to simulate commercial density.
2. Experimental Design:
-
Randomization: Randomly allocate chicks to different treatment groups.
-
Treatments:
-
Negative Control: Unmedicated feed, unchallenged.
-
Positive Control: Unmedicated feed, challenged with coccidial oocysts.
-
Treatment Groups: Medicated feed with varying concentrations of Narasin (e.g., 20, 40, 60, 80, 100 ppm), challenged with coccidial oocysts.[16]
-
-
Replicates: Multiple pens per treatment group.
3. Diet and Medication:
-
Basal Diet: A standard broiler starter/grower ration, unmedicated.
-
Medication: this compound is incorporated into the basal diet at the desired concentrations.
4. Coccidial Challenge:
-
Method: Seed the litter of challenged pens with a mixed culture of pathogenic Eimeria oocysts.[16]
-
Timing: Oocysts can be introduced into the litter at the start of the trial.
5. Data Collection:
-
Performance: Body weight and feed consumption are measured at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[17]
-
Lesion Scoring: At a predetermined time point (e.g., day 28), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0-4).[16]
-
Mortality: Record daily mortality.
6. Statistical Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.
Protocol 2: Evaluation of Growth Performance in Finishing Pigs
This protocol is based on studies evaluating the effects of Narasin on the growth performance of finishing pigs.[4][14]
1. Animals and Housing:
-
Species: Finishing pigs (e.g., crossbred barrows).[14]
-
Housing: Individual or group pens that allow for accurate feed intake measurement.
2. Experimental Design:
-
Blocking: Pigs are blocked by initial body weight and then randomly assigned to treatments within each block.[14]
-
Treatments:
-
Control: Standard finishing diet without Narasin.
-
Treatment Groups: Finishing diet supplemented with Narasin at different levels (e.g., 15 ppm and 30 ppm).[14]
-
3. Diet and Administration:
-
Basal Diet: A corn-soybean meal-based diet typical for finishing pigs.
-
Supplementation: Narasin is added to the diet as a premix.
4. Experimental Period:
-
The trial runs for a typical growing-finishing period (e.g., >65 days).[4]
5. Data Collection:
-
Growth Performance: Individual pig weights and pen feed disappearance are recorded periodically to determine ADG, ADFI, and G:F.[4]
-
Carcass Characteristics: At the end of the trial, pigs are harvested, and carcass data such as hot carcass weight and yield are collected.[21]
-
Digestibility (Optional): Fecal and urine samples can be collected to determine apparent nitrogen and dry matter digestibility.[14]
6. Statistical Analysis:
-
Performance and carcass data are analyzed using mixed models with treatment as a fixed effect and block as a random effect.
Protocol 3: Evaluation of Narasin on Rumen Fermentation in Cannulated Cattle
This protocol is designed to assess the impact of Narasin on rumen fermentation parameters in cattle fitted with rumen cannulas.[9][11]
1. Animals and Housing:
-
Species: Rumen-cannulated cattle (e.g., Bos indicus Nellore steers).[9][11]
-
Housing: Individual pens to control and measure feed intake.
2. Experimental Design:
-
Design: Randomized complete block design.[11]
-
Treatments:
-
Control: Forage-based diet without Narasin.
-
Treatment: Forage-based diet with Narasin (e.g., 13 ppm).[11]
-
-
Periods: The experiment consists of an adaptation period (e.g., 18 days) followed by a sample collection period (e.g., 12 days).[11]
3. Diet and Administration:
-
Basal Diet: A forage-based diet (e.g., Tifton-85 haylage).[11]
-
Delivery: Narasin is delivered via a ground corn carrier mixed with the diet.[11]
4. Sample Collection:
-
Rumen Fluid: Samples of ruminal fluid are collected through the cannula at specific time points after feeding.[11]
-
Fecal Samples: Total fecal collection can be performed to determine nutrient digestibility.[11]
5. Laboratory Analysis:
-
Rumen Fluid: Analyzed for pH, ammonia (B1221849) concentration, and volatile fatty acid (VFA) profiles (acetate, propionate, butyrate).
-
Fecal Samples: Analyzed for dry matter, nitrogen, and other nutrients to calculate digestibility.
6. Statistical Analysis:
-
Data are analyzed to compare the effects of Narasin supplementation on rumen fermentation parameters and nutrient digestibility.
Safety and Toxicology
Narasin has a narrow margin of safety in some species.[7][8] It is highly toxic to equines and can be toxic to turkeys at dosages considered safe for chickens.[5][18] Overdosing or incorrect feed mixing can lead to intoxication.[7] Clinical signs of toxicity can include anorexia, hypoactivity, leg weakness, ataxia, depression, and diarrhea.[20] The LD50 varies significantly between species.[5]
| Species | LD50 (mg/kg body weight) | Reference |
| Chicken | 67 | [5] |
| Horse | 0.8 | [5] |
| Swine | 8.9 | [5] |
Conclusion
This compound is a valuable tool in animal production for the control of coccidiosis and the improvement of growth performance. Its application requires careful consideration of the target species and appropriate dosage to ensure efficacy and safety. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the effects and applications of Narasin in various animal models. Researchers should adhere to all applicable animal welfare guidelines and regulations when conducting such studies.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 4. newprairiepress.org [newprairiepress.org]
- 5. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. The Role of Narasin in Poultry Health : A Review | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of supplementation with narasin, salinomycin, or flavomycin on performance and ruminal fermentation characteristics of Bos indicus Nellore cattle fed with forage-based diets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of narasin supplementation frequency on intake, ruminal fermentation parameters, and nutrient digestibility of Bos indicus Nellore steers fed with forage-based diets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of narasin on manure composition, microbial ecology, and gas emissions from finishing pigs fed either a corn-soybean meal or a corn-soybean meal-dried distillers grains with solubles diets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticoccidial efficacy of narasin in battery cage trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticoccidial efficacy of narasin in floor pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticoccidial activity of narasin in broiler chickens reared in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxic Myopathy in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 19. researchgate.net [researchgate.net]
- 20. The comparative toxicology of narasin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of narasin or virginiamycin on growth performance and carcass characteristics of growing and finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of Narasin Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic widely used in the veterinary field, primarily as a coccidiostat in poultry and for improving feed efficiency in livestock.[1][2] Its mode of action involves forming lipid-soluble complexes with monovalent cations and transporting them across cell membranes, which disrupts the cellular ion gradients of coccidial parasites.[2] Due to its potential for toxicity in non-target species and the need to protect human consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for narasin in edible animal tissues.[1][3] For example, the Codex Alimentarius sets an MRL of 15 µg/kg for narasin in chicken muscle.[3]
Accurate and sensitive detection of narasin residues in biological samples such as plasma, muscle, liver, fat, and eggs is crucial for regulatory compliance, pharmacokinetic studies, and food safety assurance. This document provides detailed protocols for three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Methods
The choice of method for narasin detection depends on the required sensitivity, specificity, and throughput.
-
LC-MS/MS is considered the gold standard for both quantification and confirmation due to its high sensitivity and specificity.[3][4] It is the preferred method for regulatory analysis and pharmacokinetic studies where low detection limits are required.
-
HPLC with Post-Column Derivatization (HPLC-PCD) is a robust and reliable method for quantification. Since narasin lacks a strong chromophore for UV detection, a post-column reaction is used to create a derivative that can be detected by a UV/Vis spectrophotometer.[5]
-
ELISA is a high-throughput screening method based on antigen-antibody recognition.[6] It is ideal for rapidly screening a large number of samples for the presence of narasin, though positive results should be confirmed by a more specific method like LC-MS/MS.[1]
Method Performance Comparison
The following table summarizes typical performance characteristics for the described methods. Values can vary based on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | LC-MS/MS | HPLC-PCD | ELISA (Screening) |
| Principle | Chromatographic Separation & Mass-to-Charge Ratio | Chromatographic Separation & Spectrophotometry | Immunoassay |
| Typical LOQ | 0.45 - 4.0 ng/g (µg/kg)[4] | ~430 ng/g (µg/kg)[5] | Varies by kit (ppb range) |
| Typical LOD | 0.15 - 1.5 ng/g (µg/kg) | ~130 ng/g (µg/kg)[5] | Varies by kit (ppb range) |
| Recovery | 86 - 105%[4] | ~57% (can vary significantly)[5] | N/A (typically qualitative or semi-quantitative) |
| Specificity | Very High | Moderate to High | Moderate (potential cross-reactivity) |
| Throughput | Medium | Medium | High |
| Use Case | Quantification & Confirmation | Quantification | High-Throughput Screening |
Detailed Experimental Protocols
Method 1: LC-MS/MS for Narasin in Animal Tissues
This protocol is a robust method for the determination and confirmation of narasin residues. It is based on validated methods used for regulatory monitoring.[4][7]
A. Principle Tissue samples are homogenized and extracted with an organic solvent. The extract is then cleaned up using solid-phase extraction (SPE). The final eluate is analyzed by reverse-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
B. Materials and Reagents
-
Narasin analytical standard
-
Internal Standard (IS), e.g., Monensin or Nigericin[8]
-
Acetonitrile, Methanol (B129727), Ethyl Acetate (B1210297), Iso-octane (HPLC grade)
-
Formic Acid
-
Ultrapure water
-
Silica (B1680970) Solid-Phase Extraction (SPE) cartridges
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Centrifuge
-
Nitrogen evaporator
C. Sample Preparation Protocol
-
Homogenization: Weigh 5 ± 0.1 g of frozen tissue. Homogenize with dry ice using a food grinder to create a fine powder. Allow the CO2 to sublimate in a freezer.[7]
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge with 5 mL of the extraction solvent.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent.
-
Elute the analytes with 10 mL of ethyl acetate/methanol (80:20, v/v).[7]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of methanol for LC-MS/MS analysis.[7]
-
D. LC-MS/MS Instrumental Parameters
-
LC System:
-
Column: C18 reverse-phase column (e.g., Phenomenex Aqua 5 µm C18, 150 × 2 mm)[7]
-
Mobile Phase A: 0.1% Formic Acid in Water[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-10 µL[7]
-
-
MS/MS System:
E. Data Analysis Quantification is performed using a matrix-matched calibration curve, plotting the peak area ratio (Narasin/IS) against the concentration.
Method 2: HPLC with Post-Column Derivatization (HPLC-PCD)
This method is suitable for quantifying narasin in samples like animal feed and tissues where high sensitivity is not the primary requirement.[9]
A. Principle Narasin is extracted from the sample matrix using a methanol-buffer solution. After chromatographic separation on a reverse-phase column, the eluent is mixed with a derivatizing agent (e.g., dimethylaminobenzaldehyde, DMAB) in a reaction coil.[9][10] The resulting colored complex is then detected by a UV/Vis detector.
B. Materials and Reagents
-
Narasin analytical standard
-
Methanol, HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
4-(dimethylamino)benzaldehyde (DMAB)
-
Sulfuric acid
-
Sample preparation materials as in section 4.1.B
C. Sample Preparation Protocol
-
Extraction:
-
Weigh 10 g of homogenized sample into a 100 mL flask.
-
Add 50 mL of extraction solvent (Methanol:Phosphate Buffer pH 4.0, 90:10 v/v).[10]
-
Shake mechanically for 30 minutes.
-
Allow the extract to settle or centrifuge.
-
-
Final Preparation:
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
D. HPLC-PCD Instrumental Parameters
-
HPLC System:
-
Post-Column Derivatization System:
-
Reagent: DMAB in a sulfuric acid solution.
-
Reaction Coil: A temperature-controlled reaction coil to allow sufficient time for the color-forming reaction.
-
Reagent Pump: To deliver the derivatization reagent at a constant flow rate.
-
-
Detector:
-
Type: UV/Vis Detector
-
Wavelength: 600 nm[10]
-
E. Data Analysis Quantification is performed using an external standard calibration curve, plotting the peak area against the concentration of narasin standards.
Method 3: Competitive ELISA for Narasin Screening
This protocol describes a general procedure for a competitive ELISA, suitable for rapid screening of narasin in various biological samples.[1][6] Specific steps may vary by kit manufacturer.
A. Principle This assay is based on the competition between narasin in the sample and a narasin-enzyme (e.g., HRP) conjugate for a limited number of anti-narasin antibody binding sites, which are immobilized on a microtiter plate.[6] After incubation, unbound components are washed away. A substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the amount of narasin in the sample.[1]
B. Materials
-
Commercially available Narasin ELISA kit (contains antibody-coated plate, narasin standards, enzyme conjugate, wash buffer, substrate, stop solution)
-
Sample extracts (prepared as per kit instructions, often involving solvent extraction and dilution)
-
Microplate reader
C. Assay Protocol
-
Sample Preparation: Extract the sample according to the kit's specific instructions. This typically involves extraction with a solvent like acetone, followed by centrifugation and dilution of the supernatant.[1]
-
Reagent Preparation: Prepare all standards, controls, and reagents as described in the kit manual.
-
Incubation:
-
Add narasin standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add the narasin-enzyme conjugate to each well.
-
Incubate for the time specified in the manual (e.g., 60 minutes at room temperature).
-
-
Washing: Decant the contents of the plate and wash the wells 3-5 times with the provided wash buffer to remove unbound reagents.
-
Color Development:
-
Add the substrate solution (e.g., TMB) to each well.
-
Incubate for a specified time (e.g., 15-30 minutes) in the dark for color to develop.
-
-
Stopping Reaction: Add the stop solution to each well to halt the color development. The color will typically change from blue to yellow.
-
Reading: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
D. Data Analysis Calculate the percentage of binding for each standard and sample relative to the zero standard (B/B0%). Construct a standard curve by plotting the %B/B0 against the logarithm of the narasin concentration. Determine the concentration of narasin in the samples by interpolating their %B/B0 values from the standard curve.
References
- 1. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 2. fao.org [fao.org]
- 3. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Narasin in edible Swedish chicken tissue using solid phase extraction and high-performance liquid chromatography | LUP Student Papers [lup.lub.lu.se]
- 6. Salinomycin/Narasin, ELISA, 96-test [goldstandarddiagnostics.com]
- 7. fao.org [fao.org]
- 8. Determination of the ionophoric coccidiostats narasin, monensin, lasalocid and salinomycin in eggs by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic that functions as a monovalent cation ionophore with a high affinity for sodium ions. By facilitating the transport of sodium ions across cellular membranes, Narasin disrupts the natural ion gradients, leading to a cascade of intracellular events. This disruption has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a compound of interest in drug development. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of compounds like Narasin. It allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a population. These application notes provide detailed protocols for using flow cytometry to analyze key cellular responses to this compound treatment, including apoptosis, cell cycle progression, reactive oxygen species (ROS) production, and mitochondrial membrane potential.
Mechanism of Action
This compound acts by inserting itself into cellular membranes and forming a lipid-soluble complex with sodium ions. This complex then shuttles the ions across the membrane, down their electrochemical gradient, effectively dissipating the transmembrane sodium gradient. This influx of sodium and the resulting depolarization of the plasma membrane trigger a series of downstream events, including:
-
Disruption of Intracellular Ion Homeostasis: The increased intracellular sodium concentration can lead to a secondary influx of calcium ions through the sodium-calcium exchanger operating in reverse.
-
Mitochondrial Dysfunction: The altered intracellular ionic environment and increased calcium levels can impose stress on the mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). The disruption of the electron transport chain can lead to an overproduction of superoxide (B77818) anions and other ROS.
-
Induction of Apoptosis: The culmination of these cellular stresses, including ionic imbalance, mitochondrial damage, and oxidative stress, can activate the intrinsic pathway of apoptosis, leading to programmed cell death.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound. This data illustrates the expected dose-dependent effects on apoptosis, cell cycle distribution, ROS production, and mitochondrial membrane potential.
Table 1: Induction of Apoptosis in Cancer Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 62.3 ± 4.1 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| 10 | 35.8 ± 3.8 | 45.1 ± 3.1 | 19.1 ± 2.2 |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.1 |
| 1 | 65.2 ± 3.1 | 25.8 ± 2.0 | 9.0 ± 0.9 |
| 5 | 75.8 ± 3.5 | 15.3 ± 1.5 | 8.9 ± 1.0 |
| 10 | 80.1 ± 4.0 | 10.2 ± 1.2 | 9.7 ± 1.3 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Levels in Cancer Cells Treated with this compound for 6 hours
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 100 ± 12 |
| 1 | 185 ± 20 |
| 5 | 350 ± 35 |
| 10 | 620 ± 50 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells Treated with this compound for 12 hours
| This compound Concentration (µM) | % Cells with Depolarized Mitochondria (Low Red/Green Fluorescence Ratio) |
| 0 (Control) | 5.1 ± 1.2 |
| 1 | 15.8 ± 2.5 |
| 5 | 42.3 ± 4.1 |
| 10 | 75.6 ± 5.8 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the specified duration (e.g., 24 hours). Include an untreated control and a DMSO vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use FITC (for Annexin V) and PI channels for detection.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate channel for PI detection. Use a linear scale for DNA content analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol for a shorter duration (e.g., 6 hours), as ROS production is an early event.
-
Staining: After the treatment period, add H2DCFDA to each well to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Harvest and wash the cells twice with cold PBS as described previously.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and immediately analyze on a flow cytometer using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
JC-1 dye (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol for a suitable duration (e.g., 12 hours).
-
Staining: After treatment, add JC-1 dye to each well to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Harvest and wash the cells twice with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Detect the green fluorescence (monomers) in the FITC channel and the red fluorescence (J-aggregates) in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Caption: Narasin-induced apoptosis signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Troubleshooting & Optimization
Navigating the Challenges of Narasin Sodium Solubility in Aqueous Solutions: A Technical Support Guide
Yongin, South Korea - Researchers, scientists, and drug development professionals frequently encounter challenges with the limited aqueous solubility of narasin (B1676957) sodium, a polyether ionophore antibiotic. To address these common issues, this technical support center provides a comprehensive guide, including frequently asked questions (FAQs) and troubleshooting advice to facilitate smoother experimental workflows.
Narasin sodium is known to be sparingly soluble in aqueous solutions, a characteristic that can lead to precipitation and inconsistent results in various experimental settings.[1][2][3][4] However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2][3][4][5][6] The primary strategy for preparing aqueous solutions of this compound involves initial dissolution in an organic solvent followed by dilution in an appropriate aqueous buffer.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound for in vitro experiments?
A1: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Choose a high-purity organic solvent such as DMSO, ethanol, or methanol.[1][2][3][4][5][6]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in the selected organic solvent. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of the organic solvent.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[7] It is advisable to prepare fresh aqueous solutions for daily use and avoid repeated freeze-thaw cycles.[1][2]
Q2: I observed precipitation when diluting my this compound stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The fundamental reason is the inherent low solubility of this compound in water.
-
Solvent Shock: Rapidly adding the organic stock solution to the aqueous buffer can cause the compound to crash out of solution.
-
Buffer Composition: The pH and ionic strength of your buffer can influence solubility.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
Troubleshooting Strategies:
-
Slow Dilution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.
-
Pre-warming: Warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock solution.
-
Intermediate Dilution: Perform a serial dilution by first diluting the stock into a smaller volume of the aqueous buffer before adding it to the final volume.
-
Co-solvents: If compatible with your experimental system, maintaining a small percentage of the organic solvent (e.g., 0.1-1% DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, always include a vehicle control in your experiments to account for any effects of the solvent.[1][2]
Q3: How do pH and temperature affect the solubility of this compound?
Quantitative Data Summary
While comprehensive quantitative data for this compound's aqueous solubility is limited, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble / Practically insoluble | [1][2][3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3][4][5][6] |
| Ethanol | Soluble | [1][2][3][4][5][6] |
| Methanol | Soluble | [1][2][3][4][5][6] |
Experimental Workflow & Signaling Pathways
Understanding the workflow for preparing aqueous solutions of this compound is crucial for successful experiments.
Narasin acts as an ionophore, primarily for monovalent cations like sodium (Na⁺), disrupting ion gradients across cellular membranes.[5] This mechanism of action underlies its biological effects, including the inhibition of specific signaling pathways.
Recent research has highlighted narasin's role in inhibiting key signaling pathways implicated in cancer progression, such as the TGF-β/SMAD3 and IL-6/STAT3 pathways.
By providing this technical guidance, we aim to empower researchers to overcome the solubility challenges associated with this compound and achieve more reliable and reproducible experimental outcomes.
References
how to dissolve Narasin sodium for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Narasin sodium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a polyether ionophore antibiotic derived from Streptomyces aureofaciens.[1] Its primary mechanism of action involves forming lipid-soluble complexes with monovalent cations, such as potassium (K⁺) and sodium (Na⁺), and transporting them across cellular membranes.[1][2] This disruption of the natural ion gradients can lead to various cellular effects, making it a valuable tool for studying ion transport and its role in cellular processes.
Q2: What are the primary applications of this compound in cell culture?
In a research context, this compound is often used to:
-
Investigate the effects of ionophore activity on cellular signaling pathways.
-
Study its antibacterial properties, particularly against Gram-positive bacteria.[3]
-
Induce specific cellular responses, such as inhibiting NF-κB signaling or stimulating apoptosis in certain cancer cell lines.[4]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents but has limited solubility in aqueous solutions.[1][3][5]
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |
| Ethanol | Soluble | [4][5][6] |
| Methanol | Soluble | [4][5] |
| Dimethylformamide (DMF) | Soluble | [1][4][5] |
| Water | Insoluble/Sparingly Soluble | [1][3][5] |
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[5] This allows for the addition of a small volume to your cell culture medium, minimizing the final solvent concentration.
Q5: What is the recommended storage and stability of this compound and its solutions?
-
Solid Form: this compound as a solid is stable for at least four years when stored at -20°C.[4][5]
-
Stock Solutions: Stock solutions in organic solvents like DMSO should also be stored at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Troubleshooting Guide
Issue: Precipitate forms when adding this compound stock solution to cell culture media.
This is a common issue due to the low aqueous solubility of this compound.[5]
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the media is too high.
-
Localized High Concentration: The stock solution is not dispersing quickly enough upon addition to the media, causing it to precipitate out.[7]
-
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.[8]
-
Media Components: Interactions with salts, proteins (especially in serum), or other components in the complex cell culture medium can lead to precipitation.[7]
-
pH Shift: The pH of the media can influence the solubility of the compound.[7]
Solutions:
-
Optimize the Final Concentration:
-
Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
-
If precipitation persists, you may need to conduct an empirical solubility test to find the maximum soluble concentration in your specific media.
-
-
Improve the Dilution Process:
-
Pre-warm the cell culture medium to 37°C before adding the stock solution.[7]
-
Add the this compound stock solution dropwise into the vortex of the media while gently swirling or mixing. This ensures rapid and even dispersion.[9]
-
Consider preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to your final complete medium.[7]
-
-
Manage Solvent Concentration:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cell toxicity.[5]
-
Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound needed. (Molecular Weight: ~787.0 g/mol )
-
For 1 mL of a 10 mM solution, you will need 7.87 mg of this compound.
-
-
Weigh the calculated amount of this compound into a sterile tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Example: To prepare 10 mL of media with a final concentration of 10 µM this compound:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
The medium is now ready to be added to your cells.
Visual Guides
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
Narasin sodium stability and long-term storage conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and long-term storage of narasin (B1676957) sodium. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid narasin sodium?
A1: Solid this compound should be stored at -20°C.[1][2][3] When stored under these conditions, it is stable for at least four years.[1][2]
Q2: How should I store this compound solutions?
A2: The storage of this compound solutions depends on the solvent. Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions prepared in organic solvents such as methanol (B129727), ethanol (B145695), DMSO, or DMF should be stored at a temperature between 0°C and 10°C and are stable for up to four weeks. For aqueous experiments, it is best to prepare the solution fresh from a stock solution in an organic solvent.[1]
Q3: My this compound is a solid. How do I prepare a stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in an organic solvent of choice, such as ethanol, methanol, DMSO, or dimethylformamide.[1][2][3] It is sparingly soluble in aqueous solutions.[1] To enhance aqueous solubility, you can dilute the organic solvent solution into aqueous buffers or isotonic saline. Ensure the residual amount of the organic solvent is insignificant for biological experiments, as it may have physiological effects at low concentrations.[1]
Q4: What factors can affect the stability of this compound?
A4: The stability of this compound can be influenced by temperature, moisture, light, and pH.[4][5] It is important to protect it from light and moisture.[4] Acidic conditions, such as treatment with formic acid, can lead to degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Sample degradation due to improper storage or handling. | Ensure the solid compound is stored at -20°C and protected from light and moisture.[1][2][4] Prepare solutions fresh, especially aqueous solutions which should not be stored for more than a day.[1] If using organic stock solutions, ensure they have been stored correctly and are within their stability period. |
| Reduced biological activity in my assay. | Loss of potency due to degradation. | Verify the storage conditions of your this compound stock. If the material has been exposed to high temperatures, light, or stored in an aqueous solution for an extended period, it may have degraded.[1][4][5] It is advisable to use a fresh vial of this compound to prepare a new stock solution. |
| Precipitation observed in my aqueous working solution. | This compound has limited aqueous solubility.[3] | To improve solubility, first dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting your experiment. |
| My solid this compound has changed color or appearance. | Potential degradation or contamination. | Do not use the product. Contact your supplier for a replacement. Proper storage at -20°C in a tightly sealed container should prevent this.[1][2] |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Stability | Key Considerations |
| Solid | -20°C[1][2][3] | ≥ 4 years[1][2] | Keep in a tightly sealed container, protected from light and moisture.[4] |
| Organic Stock Solution (e.g., in Methanol) | >0 - <10°C | Up to 4 weeks | Purge with an inert gas if possible to prevent oxidation.[1] |
| Aqueous Solution | Not Recommended for Storage | Not stable for more than one day[1] | Prepare fresh before each experiment.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a given formulation or solution.
-
Preparation of Standard Solutions:
-
Accurately weigh a quantity of this compound working standard.
-
Dissolve in methanol to prepare a stock solution of a known concentration (e.g., 250 µg/mL). This solution is stable for up to 4 weeks when stored between 0°C and 10°C.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare your experimental this compound solution at the desired concentration and in the matrix to be tested (e.g., buffer, formulation).
-
Divide the sample into aliquots for analysis at different time points and under different storage conditions (e.g., -20°C, 4°C, room temperature, elevated temperature).
-
Store the aliquots under the specified conditions, protected from light.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (e.g., pH 4) (90:10 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector following post-column derivatization.
-
Post-Column Derivatization: Use a reagent such as dimethylaminobenzaldehyde in a sulfuric acid solution to produce a colored product that can be detected at a specific wavelength (e.g., 600 nm).[7][8]
-
-
Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Assess for the presence of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 6. Novel degradation products from the treatment of salinomycin and narasin with formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Narasin Sodium in Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Narasin sodium in experimental media, focusing on the prevention of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound is the sodium salt of Narasin, a polyether ionophore antibiotic.[1] It is a hydrophobic molecule with limited solubility in water.[1][2][3] This inherent low aqueous solubility is the primary reason for its tendency to precipitate when introduced into water-based solutions like cell culture media.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2][3][4][5] It is practically insoluble in water.[3]
Q3: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: As a hydrophobic compound, this compound has a limited capacity to remain dissolved in aqueous environments.
-
Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial organic solvent, it will precipitate upon dilution into the aqueous media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium will inevitably lead to precipitation.
-
Incorrect Dilution Technique: Rapidly adding a concentrated stock solution to the media can create localized high concentrations, causing the compound to "crash out" of solution.
-
Temperature and pH Shifts: Changes in the temperature or pH of the media can alter the solubility of this compound.
-
Interaction with Media Components: Although not definitively documented for this compound, hydrophobic compounds can sometimes interact with components in the media, such as divalent cations (e.g., calcium, magnesium), leading to the formation of insoluble complexes.[6]
Q4: Can I filter the media to remove the this compound precipitate?
Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and removing it will result in an unknown and lower final concentration of the active compound, leading to inaccurate and irreproducible experimental results.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately After Adding this compound Stock Solution to Media
This is a common issue and typically points to a problem with the stock solution or the dilution method.
| Possible Cause | Recommended Solution |
| This compound stock solution is not fully dissolved. | Ensure the this compound is completely dissolved in the organic solvent. Use visual inspection against a light source to confirm there are no visible particles. Gentle warming or brief sonication can aid dissolution. |
| The final concentration in the media exceeds its solubility limit. | Lower the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of the stock solution. | Add the this compound stock solution drop-wise into the vortex of the media while gently swirling. This facilitates rapid and even dispersal, preventing localized high concentrations. |
| The temperature of the media is too low. | Always use pre-warmed (e.g., 37°C) cell culture media for dilutions, as solubility generally increases with temperature. |
Issue 2: Precipitate Forms After a Period of Incubation
Precipitation that occurs after several hours or days of incubation can be due to the compound's instability in the culture environment or interactions with media components or cellular metabolites.
| Possible Cause | Recommended Solution |
| Compound instability in the aqueous environment. | Aqueous solutions of this compound are not recommended for long-term storage; it is advised not to store them for more than one day.[4] For longer experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Changes in media pH due to cellular metabolism. | Monitor the pH of your cell culture medium. If a significant pH shift is observed, consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or more frequent media changes. |
| Interaction with media components. | While specific data for this compound is limited, interactions with divalent cations (Ca²⁺, Mg²⁺) can cause precipitation of some compounds.[6] If this is suspected, consider using a low-calcium or calcium-free medium formulation, if compatible with your cell line. |
Data Presentation
Table 1: Solubility of Narasin and this compound in Organic Solvents
| Compound | Solvent | Solubility |
| Narasin | Methanol | 20 mg/mL[7][8] |
| This compound | Ethanol | Soluble[2][4][5] |
| This compound | Methanol | Soluble[2][4][5] |
| This compound | DMSO | Soluble[2][4][5][9] |
| This compound | DMF | Soluble[2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (FW: 787.0 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out 7.87 mg of this compound powder.
-
Add the powder to a sterile container.
-
Add 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a step-by-step guide for diluting the this compound stock solution into your experimental media to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, first, prepare an intermediate dilution of the stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed serum-free media to get a 100 µM solution.
-
Final Dilution: Gently swirl or vortex the pre-warmed complete cell culture medium. While the medium is in motion, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise.
-
Continue to gently mix the final solution for a few seconds to ensure it is homogeneous.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Signaling Pathways Affected by Narasin
Narasin has been shown to inhibit tumor metastasis and growth in certain cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Caption: TGF-β/SMAD3 signaling pathway and the inhibitory effect of Narasin.
Caption: IL-6/STAT3 signaling pathway and the inhibitory effect of Narasin.
Experimental Workflow for Preventing this compound Precipitation
Caption: Workflow for preparing and using this compound in media.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. bioaustralis.com [bioaustralis.com]
- 3. fao.org [fao.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
- 7. 甲基盐霉素 来源于Streptomyces auriofaciens ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
troubleshooting inconsistent results with Narasin sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Narasin sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens.[1] Its primary mechanism of action is to function as a cationic ionophore, specifically for monovalent cations like sodium (Na⁺) and potassium (K⁺).[1] It forms a lipid-soluble complex with these ions, facilitating their transport across biological membranes and disrupting the natural ion gradients.[1] This disruption of ionic equilibrium leads to its biological effects, including anticoccidial and antimicrobial activities.[1] Additionally, Narasin has been shown to inhibit NF-κB signaling and induce apoptosis in tumor cells.
Q2: What are the common research applications of this compound?
This compound is primarily used in veterinary medicine as a coccidiostat to control parasitic infections in poultry.[1] In a research context, it is utilized for its:
-
Antimicrobial properties: Primarily against Gram-positive bacteria.[2]
-
Anticancer research: Investigating its ability to induce apoptosis and inhibit NF-κB signaling in cancer cell lines.
-
Ion transport studies: As a tool to manipulate and study the effects of monovalent cation transport across cell membranes.
Q3: How should I prepare and store this compound stock solutions?
This compound is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent like DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability.[3] Product information sheets suggest stability for at least 4 years at this temperature.[3]
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[3] For cell culture experiments, dilute the stock solution into the culture medium immediately before use.
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound for research purposes typically has a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[2] It's important to note that Narasin is often a mixture of related factors, with Narasin A being the major component (typically around 96%).[1]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be traced back to several key factors. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: High variability in cell viability/cytotoxicity assays (e.g., MTT, XTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound concentration | - Ensure complete dissolution of this compound in the organic solvent before preparing the stock solution. - Prepare fresh dilutions from the stock solution for each experiment. Do not store aqueous dilutions. - Verify the accuracy of your pipetting, especially for serial dilutions. |
| Solvent effects | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is below a cytotoxic level for your specific cell line (typically <0.5%). - Include a vehicle control (medium with the same concentration of solvent) in your experimental setup. |
| Cell-based factors | - Use cells from a consistent passage number, as sensitivity to drugs can change with excessive passaging. - Ensure a uniform cell seeding density across all wells of your microplate. - Check for cell clumping, which can lead to uneven exposure to the compound. |
| Assay interference | - Some compounds can interfere with the chemistry of viability assays (e.g., reducing the MTT reagent directly).[4] To test for this, incubate this compound with the assay reagent in cell-free media. |
| Inconsistent incubation times | - Adhere to a strict and consistent incubation time for drug treatment and for the viability assay itself. |
Problem 2: Lack of expected biological effect (e.g., no change in ion concentration, no inhibition of NF-κB).
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare fresh stock solutions if there is any doubt about the age or storage conditions of the current stock. - Protect stock solutions from light and multiple freeze-thaw cycles. |
| Incorrect concentration range | - The effective concentration of Narasin can vary significantly between cell lines and experimental systems. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific setup. |
| Sub-optimal assay conditions | - For ion transport assays, ensure that the buffer systems and ion gradients are correctly established. - For NF-κB assays, confirm that the signaling pathway is being adequately stimulated (e.g., with TNF-α) to observe inhibition. |
| Cell line resistance | - Some cell lines may be inherently resistant to the effects of ionophores. Consider using a different cell line that is known to be sensitive to Narasin or other ionophores. |
Problem 3: Unexpected changes in cell morphology.
| Potential Cause | Troubleshooting Steps |
| High concentrations of this compound | - High concentrations of ionophores can lead to rapid and significant disruption of cellular homeostasis, resulting in morphological changes such as cell swelling, vacuolization, and detachment.[5] - Observe cells at multiple time points and concentrations to characterize the morphological changes. Use a lower concentration range if cytotoxicity is not the intended endpoint. |
| Solvent toxicity | - As with viability assays, high concentrations of the solvent can induce morphological changes. Always include a vehicle control. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the cytotoxic effects of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter cell line.[6][7][8][9][10]
-
Cell Seeding: Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well white, opaque plate and incubate overnight.
-
Pre-treatment with Narasin: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) to the wells (excluding the negative control).
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (typically 6-8 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control (if applicable) and calculate the percentage of inhibition relative to the stimulated control.
Quantitative Data Summary
Table 1: Reported Purity and Storage of this compound
| Parameter | Specification | Reference |
| Purity (by HPLC) | >98% | [2] |
| Major Component | Narasin A (~96%) | [1] |
| Stock Solution Storage | -20°C | [3] |
| Aqueous Solution Stability | Not recommended for >1 day | [3] |
Visualizations
Caption: Workflow for a cell viability (MTT) assay.
Caption: Narasin's ionophore mechanism of action.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. fao.org [fao.org]
- 2. toku-e.com [toku-e.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. famic.go.jp [famic.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Narasin Sodium for Apoptosis Induction
Welcome to the technical support center for optimizing the use of Narasin sodium in apoptosis induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
Narasin is a polyether ionophore antibiotic that functions as a carrier of monovalent cations like K+ and Na+ across cellular membranes. This disruption of the transmembrane ion gradient leads to a cascade of cellular events, culminating in apoptosis. The primary mechanisms include:
-
Induction of Oxidative Stress: Narasin treatment can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Mitochondrial Dysfunction: The compound can decrease mitochondrial membrane potential and reduce both basal and maximal mitochondrial respiration.
-
Inactivation of Signaling Pathways: In specific cancer cell lines, such as ERα-positive breast cancer, Narasin has been shown to inhibit the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1]
Q2: How should I prepare and store this compound for my experiments?
This compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[2] For experimental use, follow these steps:
-
Stock Solution Preparation: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[2][3] Prepare a concentrated stock solution (e.g., 1-10 mM) in one of these solvents.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO can be stable for at least 6 months at -80°C.[4]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. It is important to note that this compound is sparingly soluble in aqueous solutions.[2] To enhance solubility and avoid precipitation, it is recommended to dilute the organic solvent stock solution into the aqueous buffer or medium. Aqueous solutions of Narasin are not recommended for storage for more than one day.[2]
Q3: What is a typical concentration range of this compound to induce apoptosis?
The optimal concentration of this compound is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Below is a summary of effective concentrations from published studies:
| Cell Line | Effective Concentration for Apoptosis | IC50 Value | Reference |
| Saos-2 (Osteosarcoma) | 10-40 µM | Not Reported | [Oxidative stress induction by narasin] |
| HOS (Osteosarcoma) | 10-40 µM | Not Reported | [Oxidative stress induction by narasin] |
| MCF-7 (ERα-positive Breast Cancer) | Not specified for apoptosis | 2.219 µM | [4] |
| T47D (ERα-positive Breast Cancer) | Not specified for apoptosis | 3.562 µM | [4] |
Note: The IC50 value represents the concentration required to inhibit cell growth by 50% and may not directly correlate with the optimal concentration for apoptosis induction.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Sub-optimal Narasin Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the initial results. |
| Incorrect Preparation of Narasin Solution | Ensure the this compound is fully dissolved in the organic solvent before diluting it in the cell culture medium. Visually inspect for any precipitate. Prepare fresh working solutions for each experiment. |
| Presence of Antioxidants in Media | Some cell culture media supplements may have antioxidant properties that can counteract the oxidative stress-induced apoptosis by Narasin. If possible, use a medium with a defined composition. The antioxidant N-acetyl-l-cysteine (NAC) has been shown to abolish the anti-osteosarcoma activity of Narasin. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Narasin-induced apoptosis. Consider using a different cell line or co-treatment with other agents to enhance sensitivity. |
Issue 2: High Cell Death in Control Group (Vehicle Control)
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | The concentration of the organic solvent (e.g., DMSO) in the final culture medium should be kept to a minimum, typically below 0.5%, as it can be toxic to cells. Calculate the final solvent concentration and include a vehicle control with the same solvent concentration but without Narasin. |
| Contamination | Visually inspect the cell cultures for any signs of microbial contamination (e.g., turbidity, color change of the medium). If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Poor Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can affect cell viability and response to treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
1.5 mL microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure:
-
Calculate the amount of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound in the appropriate volume of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For preparing the working solution, thaw an aliquot of the stock solution and dilute it in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Induction and Assessment of Apoptosis by Annexin V Staining
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to about 70-80% confluency.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Narasin concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain apoptotic floating cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the supernatant and the detached cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Signaling Pathway Diagrams
Caption: Overview of this compound's mechanism for inducing apoptosis.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
managing cytotoxicity of Narasin sodium in non-target cells
Here is a technical support center for managing the cytotoxicity of Narasin (B1676957) sodium in non-target cells.
This guide provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxicity of Narasin sodium in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is the sodium salt of Narasin, a polyether monocarboxylic acid antibiotic isolated from Streptomyces aureofaciens.[1][2] It belongs to the ionophore class of compounds and is used in veterinary medicine as a coccidiostat and growth promotant.[3][4] In research, it is investigated for its antimicrobial and potential anticancer activities.[5]
Q2: What is the primary mechanism of action of Narasin? A2: Narasin's biological activity stems from its function as a cationic ionophore. It forms lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), transporting them across cellular membranes.[1] This disrupts transmembrane ion gradients, leading to critical effects on cellular function, including mitochondrial dysfunction, ER stress, and ultimately, apoptosis (programmed cell death).[4][6] Narasin has also been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα.[4][5]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is a solid that should be stored at -20°C for long-term stability.[3][7] It is soluble in organic solvents like DMSO, DMF, ethanol, and methanol, but sparingly soluble in aqueous solutions.[3][7] To prepare a stock solution, dissolve the solid in your solvent of choice. For biological experiments, you can then dilute the organic stock solution into your aqueous buffer or cell culture medium. It is recommended to not store the final aqueous solution for more than one day to ensure stability and prevent precipitation.[7] Always ensure the final concentration of the organic solvent in your experiment is low enough to not have physiological effects on your cells.[7]
Q4: What are the necessary safety precautions when handling this compound? A4: this compound should be considered a hazardous material.[7] It is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[7] Standard laboratory safety practices should be followed: do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling. Users must review the complete Safety Data Sheet (SDS) provided by the supplier before use.[7]
Troubleshooting Guide
Issue 1: High or unexpected cytotoxicity observed in non-target or control cell lines.
-
Possible Cause 1: Concentration is too high.
-
Solution: Narasin's cytotoxic effects are dose-dependent.[8] Verify that your working concentration is appropriate for your specific cell line. If you are seeing excessive toxicity in a non-target line, perform a dose-response curve starting from a low nanomolar range to determine the optimal concentration that balances target effects with off-target toxicity. A study on HepG2, LMH, and L6 cells used concentrations ranging from 0.05 µM to 50 µM.[9]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: The organic solvents used to dissolve Narasin (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always run a vehicle control (culture medium with the same final concentration of the solvent) to ensure that the observed cytotoxicity is due to Narasin and not the solvent.
-
-
Possible Cause 3: High sensitivity of the cell line.
-
Solution: Different cell lines exhibit varying sensitivities to Narasin. For instance, a study found that rat myoblasts (L6 cells) were more sensitive to membrane damage from ionophores compared to human (HepG2) and chicken (LMH) hepatoma cell lines.[8][9] If your non-target cell line is particularly sensitive, consider using a lower concentration or a shorter exposure time.
-
-
Possible Cause 4: Lack of a cytoprotective agent.
-
Solution: Co-incubation with a cytoprotective agent may mitigate Narasin's toxicity in non-target cells. Research has shown that interaction between ionophores like Narasin and silybin (B1146174) (the active component of silymarin) resulted in a considerable decrease in cytotoxicity across human hepatoma (HepG2), chicken hepatoma (LMH), and rat myoblast (L6) cell lines.[8][9] Consider co-treating your non-target cells with silybin to reduce off-target effects.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Degradation of Narasin in aqueous solution.
-
Solution: As recommended, aqueous solutions of this compound should be prepared fresh for each experiment and not stored for more than a day.[7] Degradation or precipitation over time can lead to a lower effective concentration and thus, variable results.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Ensure that cell culture conditions are kept consistent. Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all influence cellular response to a cytotoxic agent. Standardize these parameters across all experiments.
-
-
Possible Cause 3: Inappropriate cytotoxicity assay.
-
Solution: The choice of assay can influence results. Assays measuring mitochondrial activity (like MTT) and membrane integrity (like LDH) can yield different results.[9] For example, if Narasin primarily damages cell membranes in a particular cell line, an LDH assay (measuring lactate (B86563) dehydrogenase release) might be more sensitive than an MTT assay (measuring metabolic activity). Consider using multiple assays to get a comprehensive view of cytotoxicity. The Sulforhodamine B (SRB) assay, which measures cell mass via protein content, is independent of metabolic activity and can offer reproducible results.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₇₁NaO₁₁ | [3] |
| Molecular Weight | 787.0 g/mol | [10][7] |
| Appearance | White solid | [3][11] |
| Purity | >98% by HPLC | [3][11] |
| Storage | -20°C | [3][7] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Sparingly soluble in aqueous solutions. | [3][7] |
Table 2: Experimental Concentrations for Cytotoxicity Studies
| Cell Line | Type | Compound | Concentration Range Tested | Reference(s) |
| HepG2 | Human Hepatoma | Narasin | 0.05 - 25 µM | [9] |
| LMH | Chicken Hepatoma | Narasin | 0.05 - 25 µM | [9] |
| L6 | Rat Myoblasts | Monensin, Narasin, Salinomycin (B1681400) | Not specified for Narasin alone | [8][9] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the volume of solvent (e.g., DMSO) required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the solvent to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Purging with an inert gas before sealing can enhance stability.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Narasin. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visual Diagrams
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. toku-e.com [toku-e.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. toku-e.com [toku-e.com]
Technical Support Center: Overcoming Limited Water Solubility of Narasin Sodium
Welcome to the technical support center for Narasin sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the limited water solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in water and common organic solvents?
A1: this compound is practically insoluble in water.[1][2] Its reported water solubility is approximately 0.00241 mg/mL.[3] However, it is soluble in several organic solvents. For guidance, the solubility of the related ionophore, salinomycin (B1681400), is approximately 10 mg/mL in ethanol (B145695), 5 mg/mL in DMSO, and 20 mg/mL in dimethylformamide (DMF).[4] this compound exhibits similar solubility in these organic solvents.[5][6][7]
Q2: I am observing precipitation when I dilute my this compound stock solution (dissolved in an organic solvent) into my aqueous buffer. What can I do to prevent this?
A2: This is a common issue when working with poorly water-soluble compounds. To enhance aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution. Then, dilute the organic solvent solution into your aqueous buffer or isotonic saline.[5] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough to not cause cellular toxicity or other unwanted effects. We do not recommend storing the aqueous solution for more than one day.[5]
Q3: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly water-soluble drugs like this compound. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
pH adjustment: Narasin is a carboxylic acid and its sodium salt is formed in sodium hydroxide (B78521) solutions.[7] Adjusting the pH of the medium can influence its solubility.
-
Cyclodextrin (B1172386) complexation: Encapsulating the this compound molecule within a cyclodextrin molecule to increase its apparent water solubility.
-
Solid dispersion: Dispersing this compound in an inert carrier matrix at the solid state.
-
Nanoparticle formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.
-
Chemical modification: Conjugating this compound to a water-soluble molecule. For instance, a study on the similar ionophore salinomycin showed improved water solubility by conjugation to a trans-activator of transcription-protein.[8][9]
Q4: How can I prepare a stock solution of this compound for my experiments?
A4: A common method for preparing a stock solution is to dissolve this compound in an appropriate organic solvent. For example, you can prepare a 1 mg/mL stock solution in DMSO. Another approach involves dissolving this compound in a mixture of methanol (B129727) and a weak base, such as sodium bicarbonate, to aid in dissolution before further dilution.[1]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Selection | Confirm that you are using a recommended organic solvent such as DMSO, DMF, ethanol, or methanol. This compound is practically insoluble in water.[1][2] |
| Low Temperature | Gently warm the solution to aid dissolution. Be cautious not to degrade the compound with excessive heat. |
| Insufficient Mixing | Vortex or sonicate the solution for a few minutes to ensure complete dissolution. |
| Compound Degradation | Ensure the this compound has been stored correctly at -20°C.[2] If degradation is suspected, use a fresh batch of the compound. |
Issue 2: My aqueous working solution of this compound is cloudy or shows visible precipitate.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of this compound in your aqueous buffer is too high. Try lowering the final concentration. |
| Insufficient Organic Co-solvent | The percentage of the organic solvent from your stock solution is too low in the final aqueous solution to maintain solubility. Consider slightly increasing the co-solvent percentage, ensuring it remains within a non-toxic range for your experimental system. |
| pH of the Aqueous Buffer | The pH of your buffer may not be optimal for this compound solubility. Experiment with buffers of different pH values. |
| Precipitation Over Time | Aqueous solutions of this compound can be unstable. It is recommended to prepare fresh working solutions daily and not to store them for more than one day.[4][5] |
Quantitative Data Summary
| Solvent/Formulation | Reported Solubility | Reference |
| Water | ~0.00241 mg/mL | [3] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| 1:4 DMF:PBS (pH 7.2) solution (for Salinomycin) | ~0.2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol is adapted from methods used for preparing solutions of ionophores.[1]
Materials:
-
This compound powder
-
Methanol
-
Sodium bicarbonate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Volumetric flasks
-
0.22 µm syringe filter
Procedure:
-
Prepare a sodium bicarbonate-methanol solution: Dissolve 50 mg of sodium bicarbonate in 200 mL of methanol. Stir for 30 minutes. To aid dissolution, place the solution in an ultrasonic bath for approximately 10 minutes.[1]
-
Prepare a 1 mg/mL this compound stock solution: Accurately weigh 40 mg of this compound working standard and place it in a 40 mL volumetric flask.
-
Add the sodium bicarbonate-methanol solution to the flask and dissolve the this compound completely. You may need to vortex or sonicate briefly.
-
Bring the solution to the final volume with the sodium bicarbonate-methanol solution.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
Prepare working solutions: At the time of use, accurately dilute the stock solution with a mixture of methanol and water (e.g., 9:1 v/v) to prepare several standard solutions of desired concentrations.[1]
Protocol 2: Enhancement of this compound Aqueous Solubility using β-Cyclodextrin Complexation (Hypothetical Protocol)
This protocol is based on general methods for cyclodextrin inclusion complex formation.[10][11][12][13][14]
Materials:
-
This compound powder
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
-
Mortar and pestle
Procedure:
-
Determine the molar ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point.
-
Dissolve this compound: Dissolve the required amount of this compound in a minimal amount of ethanol.
-
Prepare the cyclodextrin solution: In a separate container, dissolve the β-cyclodextrin in deionized water. Gentle heating may be required.
-
Mix the solutions: Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously.
-
Stir the mixture: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the solvent: Remove the solvent using a rotary evaporator or by freeze-drying to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Grind the complex: Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Assess solubility: Determine the aqueous solubility of the complex by adding an excess amount to water, stirring for 24 hours, filtering, and measuring the concentration of this compound in the filtrate using a suitable analytical method like HPLC.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Caption: Mechanism of action of Narasin as an ionophore.
References
- 1. famic.go.jp [famic.go.jp]
- 2. toku-e.com [toku-e.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of β-cyclodextrin complexation on solubility and enzymatic conversion of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publishing.emanresearch.org [publishing.emanresearch.org]
- 13. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Narasin Sodium
Welcome to the technical support center for Narasin sodium. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue: Precipitation observed when preparing aqueous solutions.
-
Question: I dissolved this compound in an organic solvent to make a stock solution and observed precipitation when I diluted it into my aqueous buffer/cell culture medium. How can I prevent this?
-
Answer: this compound has limited solubility in aqueous solutions.[1][2] To avoid precipitation, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution.[1][2] When preparing your final working solution, dilute the organic stock solution by adding it dropwise into the aqueous buffer or isotonic saline while vortexing or stirring.[1] This gradual dilution helps to prevent the compound from crashing out of solution. It is also advisable not to store the aqueous solution for more than one day.[1]
Issue: Inconsistent results in cell-based assays.
-
Question: I am seeing high variability in my cell viability or signaling assays when using this compound. What could be the cause?
-
Answer: Inconsistent results with ionophores like this compound can stem from several factors:
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low and consistent across all wells, including controls. Organic solvents can have physiological effects at low concentrations.[1]
-
Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh dilutions from your stock solution for each experiment and not to store aqueous solutions for more than one day.[1]
-
Cytotoxicity: Narasin, as an ionophore, can be cytotoxic.[3][4] The observed variability might be due to unexpected cell death. It is crucial to perform a dose-response curve to determine the optimal non-toxic or desired toxic concentration for your specific cell line and assay duration. Assays like the MTT assay can be used to assess cell viability.[5]
-
Interaction with Media Components: Components in complex cell culture media can sometimes interact with the compound. If you suspect this, consider using a simpler buffer for your assay if possible, or testing different media formulations.
-
Issue: Difficulty dissolving the solid compound.
-
Question: I am having trouble dissolving the solid this compound powder. What is the best approach?
-
Answer: this compound is supplied as a solid and should be dissolved in an appropriate organic solvent.[1] For preparing a stock solution, use solvents such as ethanol, methanol, DMSO, or dimethylformamide (DMF).[1][2] To aid dissolution, you can gently warm the solution and vortex. For some applications, purging the solvent with an inert gas before adding the compound is also recommended.[1] For quantitative analysis using methanol, the use of ultrasonic waves for about 10 minutes after stirring can aid in dissolving related compounds.[6]
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
-
What are the recommended solvents for this compound?
-
How should I prepare a stock solution?
-
How stable are this compound solutions?
-
Stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C. For long-term storage, it is recommended to store aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Experimental Use
-
What is the mechanism of action of this compound?
-
Narasin is a polyether ionophore antibiotic that functions as a carrier of monovalent cations, such as Na⁺ and K⁺, across biological membranes.[7][9] This transport disrupts the ionic gradients across the cell membrane, which can lead to various cellular effects, including inhibition of microbial growth and cytotoxicity.[7] Narasin has also been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα.[10][11]
-
-
Can this compound interfere with fluorescence-based assays?
-
Are there any known interactions with other compounds?
-
In veterinary medicine, the toxicity of ionophores can be potentiated by certain other drugs. While this is more relevant to in vivo studies, it is a point to consider if using this compound in complex experimental systems with multiple compounds.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Acetone | Soluble | [7][8] |
| Benzene | Soluble | [7][8] |
| Chloroform | Soluble | [7][8] |
| Ethyl Acetate | Soluble | [7][8] |
| Water | Sparingly soluble / Insoluble | [1][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. famic.go.jp [famic.go.jp]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Narasin Sodium Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation pathways of narasin (B1676957) sodium and strategies for its prevention. The information is tailored for researchers and professionals working with narasin sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a polyether ionophore antibiotic that exhibits varying stability depending on its physical state and storage conditions. As a solid, it is stable for at least four years when stored at -20°C.[1] However, in solution, its stability is significantly reduced. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Stock solutions prepared in methanol (B129727) are more stable and can be stored for up to four weeks at temperatures between 0-10°C.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound identified in research are hydrolysis and oxidation. This compound is particularly susceptible to acid-catalyzed hydrolysis. It is stable in neutral and alkaline solutions but degrades in acidic conditions.[2][3] Metabolic studies in animals also indicate that oxidation, specifically hydroxylation, is a major route of transformation, leading to metabolites with reduced biological activity.[4][5]
Q3: Is this compound sensitive to light?
A3: this compound is resistant to direct photolysis, meaning it does not readily degrade when exposed to light of environmentally relevant wavelengths.[2][3] However, comprehensive photostability studies following ICH guidelines are recommended to fully characterize its behavior under specific experimental light exposure conditions.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution is a critical factor in the stability of this compound. It is stable in neutral (pH 7) and alkaline (pH 9) aqueous solutions. However, it undergoes hydrolysis in acidic conditions (pH 4), with a reported half-life of approximately 0.7 days at 25°C.[2][3]
Q5: Are there known degradation products of this compound?
A5: Yes, some degradation products have been identified. Treatment of narasin with formic acid results in the formation of a furanone fragment and a rearranged complementary fragment.[2][6] In vivo, metabolic degradation primarily yields mono-, di-, and tri-hydroxylated derivatives of narasin.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an aqueous experimental buffer. | Acidic pH of the buffer. this compound degrades under acidic conditions. | Measure the pH of your buffer. If it is below 7, consider adjusting it to a neutral or slightly alkaline pH if your experimental protocol allows. For future experiments, prepare buffers with a pH of 7 or higher. |
| Prolonged storage of the aqueous solution. Aqueous solutions of this compound are not stable for long periods. | Prepare fresh aqueous solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than 24 hours.[1] | |
| Unexpected peaks in HPLC analysis of a this compound sample. | Degradation of the sample. The new peaks could be degradation products due to improper storage or handling. | Review your storage conditions (temperature, solvent, pH). Ensure the sample was not exposed to acidic environments. Prepare a fresh sample from a properly stored stock for re-analysis. |
| Contamination of the sample or mobile phase. | Ensure all glassware is clean and use high-purity solvents for your mobile phase. Run a blank to check for system contamination. | |
| Inconsistent results between experimental replicates. | Inhomogeneous sample solution. this compound has limited water solubility and may not be fully dissolved. | Ensure complete dissolution of this compound in an appropriate organic solvent (e.g., methanol, DMSO) before preparing the final aqueous solution.[1] Use sonication if necessary. |
| Degradation during the experiment. The experimental conditions (e.g., temperature, pH) may be causing degradation over the course of the experiment. | Monitor the stability of this compound under your specific experimental conditions by taking samples at different time points and analyzing them by HPLC. |
Quantitative Data on this compound Degradation
The following table summarizes the available quantitative data on the degradation of this compound under different conditions.
| Degradation Pathway | Condition | Parameter | Value | Reference |
| Hydrolysis | pH 4, 25°C | Half-life (t½) | 0.7 days | [2][3] |
| Hydrolysis | pH 7, 25°C | Stable | - | [2][3] |
| Hydrolysis | pH 9, 25°C | Stable | - | [2][3] |
| Photodegradation | Environmentally relevant wavelengths | Resistant to direct photolysis | - | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period. Also, expose a solution of this compound in a suitable solvent to the same temperature.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its degradation products.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 7). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: this compound degradation pathways under different conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. fao.org [fao.org]
- 2. Novel degradation products from the treatment of salinomycin and narasin with formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiotic degradation of antibiotic ionophores [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. edepot.wur.nl [edepot.wur.nl]
avoiding interference of organic solvents in Narasin sodium assays
Welcome to the technical support center for Narasin (B1676957) sodium assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to organic solvent interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are commonly used in Narasin extraction and what are their potential interferences?
The choice of solvent depends on the sample matrix (e.g., animal feed, tissues) and the analytical method. Common solvents include methanol (B129727), acetonitrile, and ethyl acetate (B1210297). Interference typically arises when the final sample diluent is significantly stronger or has different properties than the analytical system's mobile phase or assay buffer.
Summary of Common Solvents and Potential Issues
| Solvent System | Typical Use | Potential Interference in Assays | Mitigation Strategy |
| Methanol / Methanol-Water (9:1) | Extraction from animal feed and premixes.[1][2] | HPLC: Peak distortion (fronting or broadening), retention time shifts if concentration is too high in the final sample.[3] Microbiological Assay: Potential for bacterial growth inhibition at high concentrations. | Evaporation and reconstitution; Dilution with mobile phase. |
| Acetonitrile | Extraction from tissues for LC-MS/MS analysis.[4] | HPLC/LC-MS: Can cause peak distortion if the sample is not dissolved in the initial mobile phase.[3] Strong elution can interfere with early-eluting peaks. Microbiological Assay: Can inhibit bacterial growth. | Evaporation and reconstitution in a weaker, compatible solvent.[5] |
| iso-Octane / Ethyl Acetate (9:1) | Initial extraction from animal tissues (muscle, liver, fat).[5] | HPLC/LC-MS: Highly incompatible with reversed-phase systems. Must be completely removed. Microbiological Assay: Strong antimicrobial properties; must be completely removed. | Liquid-liquid extraction followed by solvent exchange; Solid-Phase Extraction (SPE) cleanup.[5] |
Q2: How can I identify if an organic solvent is interfering with my HPLC or LC-MS/MS results?
Solvent-based interference in chromatographic assays typically manifests in several ways:
-
Peak Shape Distortion: You may observe peak fronting, tailing, or splitting. This often occurs when the injection solvent is much stronger than the mobile phase, causing the analyte to travel through the column in a diffuse band.
-
Retention Time Shifts: Inconsistent retention times between standards and samples can indicate that the solvent composition of the injected sample is affecting its interaction with the stationary phase.
-
Poor Resolution: Co-elution of Narasin with matrix components or a loss of separation between Narasin and an internal standard can be exacerbated by improper solvent conditions.
-
Pressure Spikes: Injecting a solvent that is immiscible with the mobile phase can cause sudden pressure increases.[6]
Q3: My microbiological assay shows smaller or no zones of inhibition for my samples compared to my standards. Could this be solvent interference?
Yes, this is a classic sign of interference. Organic solvents like methanol, acetonitrile, or residual extraction solvents can be toxic to the indicator bacteria used in the assay (e.g., Bacillus subtilis), inhibiting growth in the zone of inhibition and leading to an underestimation of Narasin concentration.[1] It is critical to ensure that the final sample solution applied to the assay plate has a solvent concentration that is non-inhibitory to the microorganism.
Troubleshooting Guides
Problem 1: Distorted or Shifting Peaks in HPLC/LC-MS Analysis
This issue is often a direct result of the "solvent effect," where the sample diluent is stronger than the mobile phase.[3]
Logical Flow for Troubleshooting HPLC Peak Distortion
Caption: Troubleshooting workflow for HPLC peak distortion issues.
Recommended Protocol: Solvent Evaporation and Reconstitution
This is the most effective method to eliminate solvent-based interference.[5]
-
Evaporation: After the final extraction or cleanup step (e.g., SPE elution), place the sample vial in a nitrogen evaporator. Use a gentle stream of nitrogen gas and a water bath set to 40-50°C to speed up the process.
-
Ensure Dryness: Continue evaporation until the sample is completely dry.
-
Reconstitution: Add a precise volume of a solvent that is identical to or weaker than your initial mobile phase (e.g., the mobile phase itself). For a typical reversed-phase method, this might be a 50:50 mixture of methanol and water.[1]
-
Vortexing: Vortex the vial for at least 30 seconds to ensure the dried residue, including Narasin, is fully redissolved.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.
Problem 2: Low or No Recovery After Sample Cleanup
If your Narasin concentration is significantly lower than expected after performing a cleanup step like Solid-Phase Extraction (SPE), the issue may lie with the solvents used for loading, washing, or elution.
Experimental Workflow for SPE Optimization
Caption: Standard workflow for sample cleanup using Solid-Phase Extraction.
Protocol: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is adapted from established methods for cleaning up tissue extracts before LC-MS/MS analysis.[5]
-
Cartridge: Silica-based SPE cartridge (e.g., 500 mg).
-
Extraction: Homogenize tissue samples with a solvent like iso-octane/ethyl acetate (90:10). Centrifuge and collect the supernatant. Repeat the extraction and combine the supernatants.[5]
-
Drying: Add anhydrous sodium sulphate to the combined extracts to remove residual water. Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitution & Loading: Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane (B92381) or the extraction solvent) to prepare it for loading onto the silica (B1680970) cartridge.
-
SPE Conditioning: Pre-treat the silica SPE cartridge by washing it with the elution solvent and then with the loading solvent.
-
Loading: Apply the reconstituted sample to the conditioned SPE cartridge.
-
Washing (Critical Step): Wash the cartridge with a non-polar solvent (like chloroform (B151607) or hexane) to remove fats and lipids while Narasin remains bound to the silica.
-
Elution (Critical Step): Elute the Narasin using a more polar solvent mixture, such as ethyl acetate/methanol (80:20).[5] Collect this fraction.
-
Final Preparation: Evaporate the eluted fraction to dryness and reconstitute in a solvent suitable for your final analysis (e.g., methanol for LC-MS/MS).[5]
Troubleshooting SPE Recovery:
-
No Elution: If Narasin is not eluting, the elution solvent (Step 8) may not be strong (polar) enough. Try increasing the percentage of methanol.
-
Premature Elution: If Narasin is found in the wash fraction (Step 7), the wash solvent is too strong, or the loading solvent was too polar, preventing proper binding. Ensure the sample is loaded in a non-polar solvent.
References
- 1. famic.go.jp [famic.go.jp]
- 2. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quality Control and Purity Assessment of Narasin Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Narasin (B1676957) sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the quantitative analysis of Narasin sodium?
A1: The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and UV-Vis detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Microbiological assays are also used, particularly for premix feeds.[5][6]
Q2: What are the common impurities or related substances found in this compound?
A2: Narasin is a polyether antibiotic complex produced by Streptomyces aureofaciens. The primary active component is Narasin A (typically ~96%). Other related substances include Narasin B, Narasin D, and Narasin I.[7] It is crucial to have a method that can distinguish Narasin A from these related compounds.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: this compound as a solid should be stored at -20°C for long-term stability (≥4 years).[8] Stock solutions in organic solvents like methanol (B129727) should be stored tightly stoppered at 4°C and are generally stable for at least 5 days.[6] Aqueous solutions are not recommended for storage for more than one day.[8]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[7][8][9] It is practically insoluble in water.[5][7] For analyses, a mixture of methanol and water (e.g., 9:1 v/v) is often used for extraction.[4][5]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Ensure the mobile phase pH is optimized for Narasin (a carboxylic acid ionophore).- Use a new or validated column.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a stable temperature (e.g., 40°C).[1]- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase and prime the pump. |
| Low Signal Intensity | - Incomplete post-column derivatization.- Detector malfunction.- Low sample concentration. | - Check the flow rate and concentration of the derivatizing agent (e.g., vanillin (B372448) or dimethylaminobenzaldehyde).[1][2][10]- Verify detector settings and lamp performance.- Concentrate the sample or adjust the dilution factor. |
| Interference from Other Ionophores | - Co-elution with similar compounds (e.g., Monensin B can interfere with Semduramicin).[5] | - Optimize the chromatographic gradient to improve separation.- Use a more selective method like LC-MS/MS for confirmation.[1] |
| Poor Recovery from Complex Matrices (e.g., Feed, Tissue) | - Inefficient extraction.- Matrix effects suppressing the signal. | - Optimize the extraction solvent and procedure (e.g., mechanical shaking, sonication).[2][4]- Use matrix-matched calibration standards for quantification.[1]- Incorporate a solid-phase extraction (SPE) clean-up step.[1] |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Ionization Efficiency | - Incorrect ion source settings (e.g., voltage, temperature).- Inappropriate mobile phase additives. | - Optimize electrospray ion source parameters (e.g., voltage at 5500 V).[1]- Use mobile phase additives like formic acid (e.g., 0.1%) to promote ionization.[1] |
| Inconsistent Quantitative Results | - Matrix effects (ion suppression or enhancement).- Lack of an appropriate internal standard. | - Prepare matrix-matched calibration standards.- Use a suitable internal standard, such as Nigericin, to normalize the response.[1] |
| Fragment Ion Signal is Weak or Absent | - Incorrect collision energy (CE) settings.- Quadrupole resolution is too high. | - Optimize the collision energy for the specific parent-daughter ion transitions.[1]- Adjust the resolution to ensure efficient ion transmission. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC with Post-Column Derivatization
This method is suitable for the quantification of Narasin in feedstuffs and premixes.[2][4][10]
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Dimethylaminobenzaldehyde (DMAB) or Vanillin
-
Sulfuric acid
-
Water (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 5 µm, 150 x 2 mm)[1]
2. Preparation of Solutions:
-
Extraction Solvent: Methanol-K₂HPO₄ solution (9:1, v/v).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) can be used.[1]
-
Derivatizing Reagent (Vanillin): Prepare a solution of vanillin in a mixture of methanol and sulfuric acid.[4]
-
Standard Stock Solution: Accurately weigh this compound reference standard and dissolve in methanol to a known concentration (e.g., 250 µg/mL).[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase.
3. Sample Preparation:
-
Weigh a representative sample of the material to be analyzed.
-
Add the extraction solvent and extract by mechanical shaking for a specified time (e.g., 1 hour).[4]
-
Allow the particulate matter to settle, then filter the supernatant through a 0.45 µm filter.
-
Dilute the filtrate as necessary with the mobile phase to fall within the calibration curve range.
4. Chromatographic Conditions:
-
Column Temperature: 40°C[1]
-
Flow Rate: As per column specifications (e.g., 0.2-1.0 mL/min).
-
Injection Volume: 2-20 µL[1]
-
Post-Column Reaction: The column effluent is mixed with the derivatizing reagent and passed through a reaction coil at an elevated temperature.
-
Detection: UV-Vis detector at 520 nm (for vanillin derivatization) or 600 nm (for DMAB derivatization).[2][4]
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of Narasin in the sample by comparing its peak area to the calibration curve.
Protocol 2: Confirmatory Analysis by LC-MS/MS
This method provides high specificity and is suitable for the determination of Narasin in complex matrices like animal tissues.[1]
1. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (e.g., Nigericin)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica)
-
C18 reversed-phase HPLC column (e.g., 5 µm, 150 x 2 mm)[1]
2. Sample Preparation (Tissue):
-
Homogenize the tissue sample.
-
Extract with a suitable solvent mixture (e.g., iso-octane/ethyl acetate).[1]
-
Perform a clean-up step using silica (B1680970) SPE cartridges.[1]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in methanol for LC-MS/MS analysis.[1]
3. LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Ion Source Voltage: 5500 V[1]
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions. For Narasin, quantitative and confirmatory transitions can be 787.5 > 431.3 and 787.5 > 531.3, respectively.[1]
4. Data Analysis:
-
Quantify Narasin using a matrix-matched calibration curve.
-
Confirm the identity of Narasin by the presence of the confirmatory ion transitions and their relative abundance.
Data Summary Tables
Table 1: Typical HPLC-UV Performance Characteristics
| Parameter | Feed (20-140 mg/kg) | Premix |
| Recovery | >90%[2] | - |
| Repeatability (RSDr) | 1.2 - 10.5%[2] | 4.42%[2] |
| Reproducibility (RSDR) | 2.17 - 7.57%[2] | - |
| Limit of Determination | <20 mg/kg[2] | - |
Table 2: LC-MS/MS Parameters for Narasin Analysis
| Parameter | Value |
| Ionization Mode | ESI Positive[1] |
| Quantitative Transition (m/z) | 787.5 > 431.3[1] |
| Confirmatory Transition 1 (m/z) | 787.5 > 531.3[1] |
| Confirmatory Transition 2 (m/z) | 787.5 > 279.2[1] |
| Collision Energy (for quantitative) | 67 eV[1] |
| Internal Standard Transition (Nigericin) | 746.6 > 729.6[1] |
Visualizations
Caption: Workflow for Narasin quantification by HPLC.
Caption: Troubleshooting logic for LC-MS/MS quantification.
References
- 1. fao.org [fao.org]
- 2. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. famic.go.jp [famic.go.jp]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. fao.org [fao.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. toku-e.com [toku-e.com]
- 10. edepot.wur.nl [edepot.wur.nl]
optimizing incubation time for Narasin sodium treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Narasin (B1676957) sodium.
Frequently Asked Questions (FAQs)
Q1: What is Narasin sodium and what is its mechanism of action?
A1: this compound is a polyether ionophore antibiotic derived from Streptomyces aureofaciens.[1][2] Its primary mechanism of action is to function as a carrier of monovalent cations, such as sodium (Na+) and potassium (K+), transporting them across biological membranes.[1][2][3] This disruption of transmembrane ion gradients affects cellular function and metabolism, leading to its biological effects.[2][3] In cancer research, Narasin has been shown to inhibit NF-κB signaling, inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, and induce apoptosis.[4][5][6]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), but it is practically insoluble in water.[7][8] For long-term storage, it is recommended to keep the compound at -20°C.[7]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of Narasin is highly cell-line dependent. Based on published studies, IC50 values (the concentration that inhibits 50% of cell viability) can range from approximately 2 µM to over 11 µM.[6][9] It is crucial to perform a dose-response experiment (e.g., using an MTT or WST-1 assay) to determine the optimal concentration for your specific cell line.
Q4: What are the known signaling pathways affected by Narasin?
A4: Narasin has been demonstrated to inhibit several key signaling pathways involved in cancer progression. These include the NF-κB signaling pathway[4], as well as the TGF-β/phosphorylated-SMAD3 and IL-6/phosphorylated-STAT3 signaling pathways in estrogen receptor-positive breast cancer cells.[5][6]
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
Issue 1: No observable effect on cell viability or signaling pathway.
-
Question: I've treated my cells with Narasin for 24 hours, but I don't see any changes in cell viability or the phosphorylation of my target protein. What should I do?
-
Answer:
-
Verify Drug Concentration: Ensure the concentration of Narasin is appropriate for your cell line. A dose-response experiment is recommended to determine the IC50.
-
Extend Incubation Time: The effect of Narasin on cell proliferation or apoptosis may require longer exposure. We recommend performing a time-course experiment.
-
Check Assay Timing: For signaling pathway analysis (e.g., protein phosphorylation), effects can be rapid. Consider shorter time points (e.g., 1, 6, 12, 24 hours). For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, 72 hours) are typically necessary to observe significant changes.[10]
-
Issue 2: High levels of cell death observed even at short incubation times.
-
Question: My cells are showing massive cell death after only 12-24 hours of treatment, even at low concentrations. How can I mitigate this?
-
Answer:
-
Reduce Narasin Concentration: Your cell line may be particularly sensitive to Narasin. Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range) to find a non-toxic working concentration.
-
Shorten Incubation Time: If you are investigating early signaling events, a much shorter incubation period may be sufficient and less cytotoxic. Try time points ranging from 30 minutes to 6 hours.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before adding the compound, as stressed cells can be more susceptible to drug-induced toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my cell viability assays when repeating the experiment. What could be the cause?
-
Answer:
-
Standardize Cell Seeding Density: Ensure that you seed the same number of cells for each experiment. Cell density can significantly impact the response to treatment.
-
Maintain Consistent Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic and genetic drift, altering drug sensitivity.[11]
-
Control for Solvent Effects: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the Narasin) to account for any effects of the solvent on cell viability.
-
Data Presentation
Table 1: Reported IC50 Values of Narasin in Breast Cancer Cell Lines.
| Cell Line | Receptor Status | IC50 (µmol/l) | Citation |
| MCF-7 | ER-positive | 2.219 | [6][9] |
| T47D | ER-positive | 3.562 | [6][9] |
| MDA-MB-231 | Triple-Negative | 11.76 | [6][9] |
Table 2: General Recommendations for Incubation Time Based on Experimental Endpoint.
| Experimental Endpoint | Recommended Incubation Time | Rationale |
| Signaling Pathway Activation (e.g., Western Blot) | 30 minutes - 24 hours | Phosphorylation events can be rapid and transient. |
| Apoptosis Assays (e.g., Caspase Activity) | 12 - 48 hours | Sufficient time is needed to initiate and execute the apoptotic program. |
| Cell Viability/Proliferation (e.g., MTT, WST-1) | 24 - 72 hours (or longer) | Changes in cell number require time to become significant.[10] |
| Cytotoxicity (e.g., LDH Assay) | 24 hours | A standard time point for assessing membrane integrity damage.[12][13] |
Experimental Protocols & Visualizations
Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for Narasin treatment using a cell viability assay (e.g., WST-1 or MTT).
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Narasin (e.g., 0.5x, 1x, and 2x the previously determined IC50) and the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At the end of each incubation period, add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: For each time point, normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot cell viability against time for each concentration to identify the optimal incubation period for the desired effect.
Visualizations
Caption: Workflow for optimizing Narasin incubation time.
Caption: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 pathways.
Caption: Troubleshooting logic for Narasin experiments.
References
- 1. This compound | Antibiotic & Ionophore | RUO [benchchem.com]
- 2. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. fao.org [fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. toku-e.com [toku-e.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Narasin and Salinomycin in Coccidiosis Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the Eimeria genus, poses a significant threat to the global poultry industry, leading to substantial economic losses through decreased weight gain, poor feed conversion, and increased mortality[1][2]. For decades, ionophore anticoccidials have been a cornerstone of control strategies. Among the most widely used are Narasin (B1676957) and Salinomycin (B1681400), both polyether antibiotics derived from Streptomyces fermentation[3]. Narasin is structurally a derivative of salinomycin, containing an additional methyl group[3][4].
This guide provides an objective comparison of Narasin sodium and Salinomycin, focusing on their performance, mechanism of action, and safety as documented in scientific literature. It is designed to equip researchers and drug development professionals with the data necessary to make informed decisions in the context of coccidiosis control and prevention.
Mechanism of Action: Disrupting the Balance
Both Narasin and Salinomycin are classified as monovalent ionophores. Their anticoccidial activity stems from their ability to form lipid-soluble complexes with alkali metal cations, primarily potassium (K+) and sodium (Na+). These complexes facilitate the transport of these ions across the biological membranes of the Eimeria parasite, disrupting the natural transmembrane ionic gradients[5][6]. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately resulting in cell death due to the depletion of intracellular energy stores[6]. The primary action of these ionophores occurs during the early asexual stages of the parasite's life cycle (sporozoites and trophozoites), effectively preventing the progression of the infection[7][8].
Comparative Efficacy: Performance Under Challenge
Direct comparisons in controlled studies are essential for evaluating the relative efficacy of anticoccidial drugs. Recent research has focused on key production parameters such as body weight (BW), feed conversion ratio (FCR), and intestinal lesion scores in broiler chickens challenged with Eimeria species.
A 2024 study published in Animals compared the performance of broilers in a shuttle program. Both groups received a nicarbazin/narasin combination for the first 24 days. In the finisher phase (days 25-42), one group received narasin (70 ppm) while the other received salinomycin (70 ppm). The results, summarized in Table 1, indicated a superior performance for the narasin-supplemented group[1][2][3][9].
Table 1: Growth Performance of Broilers Fed Narasin vs. Salinomycin (Days 25-42)
| Parameter | Narasin (70 ppm) Group | Salinomycin (70 ppm) Group |
|---|---|---|
| Final Body Weight (Day 42) | Higher | Lower |
| Average Daily Gain | Higher | Lower |
| Feed Conversion Ratio (FCR) | Lower (Improved) | Higher |
| European Production Efficiency Factor | Higher | Lower |
(Source: Adapted from data in Animals, 2024)[1][2][9]
Another study involving yellow-feathered broilers evaluated different anticoccidial regimens following a vaccination on day 4. From day 26 to 75, groups were fed diets supplemented with either narasin or salinomycin. The narasin group demonstrated a lower FCR compared to all other groups and a higher final body weight than the salinomycin group[10]. Furthermore, the narasin group, along with a maduramycin group, showed less severe intestinal coccidiosis lesion scores in older birds compared to the salinomycin and control groups[10].
Table 2: Performance and Lesion Scores in Yellow-Feathered Broilers (Days 26-75)
| Parameter | Narasin Group | Salinomycin Group |
|---|---|---|
| 75-Day Body Weight | Higher | Lower |
| Feed Conversion Ratio (FCR) | Lower (Improved) | Higher |
| Intestinal Lesion Scores | Less Severe | More Severe |
(Source: Adapted from data in Poultry Science, 2022)[10]
These findings suggest that while both ionophores are effective in controlling coccidiosis, narasin may provide an additional advantage in terms of growth performance and feed efficiency in broiler chickens[3][10].
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, understanding the experimental design is crucial.
Protocol 1: Comparative Study in Ross 308 Broilers (Animals, 2024)
-
Objective : To assess and compare the performance impacts of narasin and salinomycin in a shuttle program following a coccidia challenge[1][3].
-
Animals : 352 male Ross 308 one-day-old broilers, randomly divided into two treatment groups[1][9].
-
Experimental Design : Each treatment consisted of 16 replicate pens with 11 birds each[2].
-
Challenge : On day 15, all birds were challenged via oral gavage with a 40x dose of a commercial live coccidiosis vaccine containing oocysts of Eimeria acervulina, E. maxima, E. praecox, and E. tenella[1].
-
Parameters Measured : Body weight, feed consumption, feed conversion ratio (FCR), intestinal integrity scores, and slaughter analysis were recorded at various stages of the trial[1][2].
Toxicity and Safety Profile
A critical consideration for ionophores is their narrow margin of safety[5][6]. Overdosing or incorrect mixing in feed can lead to toxicity, characterized by muscle damage, leg weakness, incoordination, and decreased feed intake[11]. Non-target species are particularly susceptible. Turkeys, for instance, are highly sensitive to both salinomycin and narasin, with doses recommended for chickens (60-70 g/tonne ) being toxic to them[11]. The toxic dose for turkeys is considered to be greater than 15 g/tonne [11].
Some research suggests a relative toxicity ranking among common ionophores, with one paper proposing the order of increasing toxicity as: salinomycin < lasalocid (B1674520) < narasin < monensin[5]. The toxicity of these compounds can be exacerbated when administered with certain other drugs, such as tiamulin[5].
Table 3: Comparative Toxicity Overview
| Species | Narasin | Salinomycin |
|---|---|---|
| Chickens (Recommended Dose) | 60–70 g/tonne | 60-70 g/tonne |
| Turkeys (Sensitivity) | Highly Sensitive (>15 g/tonne is toxic) | Highly Sensitive (>15 g/tonne is toxic) |
| Relative Toxicity Ranking | More toxic than Salinomycin | Less toxic than Narasin |
(Source: Adapted from MSD Veterinary Manual & Barski et al., 2014)[5][11]
Chemical Relationship
Narasin and Salinomycin share a very similar chemical structure, which accounts for their identical mode of action. Narasin is specifically (4S)-4-methyl salinomycin, meaning it is a derivative of salinomycin with an additional methyl group[3][4]. This close structural relationship can result in 100% cross-reactivity in certain immunological assays, such as ELISA tests designed for one of the compounds[12].
Conclusion
Both this compound and Salinomycin are proven, effective ionophore anticoccidials that play a vital role in managing coccidiosis in poultry. They share a common mechanism of action, disrupting the parasite's cellular ion balance. While both drugs are efficacious, recent comparative studies suggest that narasin may offer superior performance benefits in broilers, including improved final body weight and a better feed conversion ratio under specific experimental conditions[2][3][9][10]. However, researchers and professionals must also consider the narrow safety margin inherent to all ionophores, paying close attention to correct dosage and potential toxicity in non-target species[5][11]. The choice between these compounds may depend on specific production goals, shuttle or rotation program design, and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. The site of action of the anticoccidial salinomycin (Coxistac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research note: effects of different anticoccidial regimens on the growth performance, hematological parameters, immune response, and intestinal coccidial lesion scores of yellow-feathered broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxic Myopathy in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Narasin Sodium and Monensin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used ionophore anticoccidials, Narasin (B1676957) sodium and Monensin (B1676710). The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mode of action and experimental application.
Executive Summary
Narasin and monensin are both monovalent polyether ionophores that are effective in controlling coccidiosis in poultry and cattle by disrupting the ion transport across the cell membrane of the Eimeria parasite.[1] While both compounds demonstrate comparable efficacy in many field and experimental settings, subtle differences in their performance under specific conditions have been observed.[2][3] Generally, performance results in narasin-medicated birds are comparable to those medicated with monensin.[2][3] In cattle, both ionophores are effective in controlling coccidiosis, though monensin's anticoccidial effects may be observed earlier in the treatment period.[1][4][5] Cross-resistance between the two ionophores has been noted, suggesting a similar mechanism of action and resistance development.[6][7] However, a specific genetically encoded resistance mechanism, NarAB, has been identified which confers resistance to narasin but not to monensin.[8]
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies comparing the efficacy of Narasin sodium and Monensin.
Table 1: Comparative Efficacy on Coccidiosis Control and Performance in Broiler Chickens
| Parameter | Narasin | Monensin | Study Details |
| Anticoccidial Efficacy | |||
| Lesion Scores (vs. Infected Control) | Significantly reduced | Significantly reduced | Field strains of chicken coccidia.[6] |
| Performance Metrics | |||
| Body Weight Gain (g) | Comparable to Monensin | Reference Control | 60 or 80 ppm Narasin vs. 100 or 121 ppm Monensin.[2][3] |
| Feed Conversion Ratio (FCR) | Comparable to Monensin | Reference Control | 60 or 80 ppm Narasin vs. 100 or 121 ppm Monensin.[2][3] |
| FCR (Combination Therapy) | 1.504 (with Nicarbazin) | 1.500 (with Nicarbazin) | 8 ppm Narasin + 8 ppm Nicarbazin vs. 8 ppm Monensin + 8 ppm Nicarbazin.[9] |
| Body Weight Gain (g) (Combination Therapy) | Not specified | 1915 g (highest) | 8 ppm Narasin + 8 ppm Nicarbazin vs. 8 ppm Monensin + 8 ppm Nicarbazin.[9] |
Table 2: Comparative Efficacy on Coccidiosis Control and Performance in Calves
| Parameter | Narasin | Monensin | Study Details |
| Anticoccidial Efficacy | |||
| Oocyst Per Gram (OPG) Reduction (vs. Control) | 75% total reduction by day 42 | 87% total reduction by day 42 | 0.8 mg/kg BW Narasin vs. 1 mg/kg BW Monensin in naturally infected calves.[5] |
| OPG Levels | Higher than Monensin on days 7, 14, and 28; no difference on days 21, 35, and 42.[1][4] | Lower than Narasin on days 7, 14, and 28.[1][4] | 0.8 mg/kg BW Narasin vs. 1 mg/kg BW Monensin in naturally infected calves.[1][4] |
| Performance Metrics | |||
| Body Weight (BW) | No significant difference from control or Monensin.[1][4] | No significant difference from control or Narasin.[1][4] | 42-day study in naturally infected calves.[1][4] |
| Dry Matter Intake (DMI) in Finishing Cattle (Adaptation Period) | Greater DMI at 13 mg/kg DM compared to Monensin.[10][11][12] | Lower DMI at 25 mg/kg DM compared to Narasin.[10][11][12] | Evaluation of different combinations of Monensin and Narasin.[10][11][12] |
Experimental Protocols
Study 1: Field Experience Trials in Broiler Chickens[2][3]
-
Objective: To confirm the efficacy of narasin under practical broiler production conditions.
-
Animals: Approximately 100,000 broiler chickens per treatment group.
-
Experimental Design: Nine trials were conducted across five different geographic areas with six different commercial broiler producers.
-
Treatments:
-
Narasin: 60 ppm or 80 ppm in the feed.
-
Monensin: 100 ppm or 121 ppm in the feed (as a reference control).
-
-
Duration: Full broiler grow-out period under commercial conditions.
-
Parameters Measured: General performance results, including weight gain and feed efficiency, and observation for any adverse reactions.
Study 2: Coccidiosis Control in Naturally Infected Calves[1][4][5]
-
Objective: To compare narasin and monensin as anticoccidials for calves naturally infected with Eimeria spp.
-
Animals: Twenty-four weaned, non-castrated male calves (Bos indicus × B. taurus cross).
-
Experimental Design: Calves were blocked according to initial oocyst per gram (OPG) and body weight (BW) and randomly assigned to one of three treatment groups (n=8 per group).
-
Treatments:
-
Control (CON): No ionophore.
-
Narasin (NAR): 0.8 mg/kg of BW daily.
-
Monensin (MON): 1 mg/kg of BW daily.
-
-
Duration: 42 days.
-
Parameters Measured: OPG in fecal samples, calf BW, and growth rate. Fecal samples were collected on multiple days throughout the study to determine OPG.
Study 3: Growth Performance in Finishing Beef Cattle[10][11][12]
-
Objective: To evaluate the effects of different combinations of monensin and narasin on growth performance and carcass traits of finishing beef cattle.
-
Animals: 120 Nellore bulls.
-
Experimental Design: Steers were assigned to one of five treatment groups.
-
Treatments:
-
Control (CON): No feed additive.
-
Monensin only (MM): 25 mg/kg DM during the entire period.
-
Narasin only (NN): 13 mg/kg DM during the entire period.
-
Monensin then Narasin (MN): 25 mg/kg DM monensin during adaptation, then 13 mg/kg DM narasin.
-
Narasin then Monensin (NM): 13 mg/kg DM narasin during adaptation, then 25 mg/kg DM monensin.
-
-
Duration: Full finishing period.
-
Parameters Measured: Dry matter intake (DMI), growth performance, and carcass characteristics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mode of action for Narasin and Monensin.
Caption: Experimental workflow for broiler efficacy studies.
Caption: Experimental workflow for cattle efficacy studies.
References
- 1. Supplementing narasin or monensin to control coccidiosis in naturally infected calves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field experience trials comparing narasin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Supplementing narasin or monensin to control coccidiosis in naturally infected calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and lasalocid in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 9. jwpr.science-line.com [jwpr.science-line.com]
- 10. Frontiers | Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle [frontiersin.org]
- 11. Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Narasin Sodium's Efficacy on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Narasin (B1676957) sodium's anti-cancer effects against other ionophores, such as Monensin and Salinomycin (B1681400). The data presented is compiled from various studies to offer a comprehensive overview of their performance on specific cancer cell lines.
Comparative Efficacy of Ionophores on Cancer Cell Viability
The inhibitory effects of Narasin, Monensin, and Salinomycin on the viability of various cancer cell lines have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Hepatoma Cell Lines
A direct comparison of the cytotoxicity of Narasin, Monensin, and Salinomycin was conducted on human hepatoma (HepG2) and chicken hepatoma (LMH) cell lines. The results indicate that all three ionophores exhibit cytotoxic effects on these cell lines[1][2].
| Cell Line | Compound | IC50 (µM) after 24h |
| HepG2 | Narasin | Not explicitly stated in the provided text |
| Monensin | Not explicitly stated in the provided text | |
| Salinomycin | Not explicitly stated in the provided text | |
| LMH | Narasin | Not explicitly stated in the provided text |
| Monensin | Not explicitly stated in the provided text | |
| Salinomycin | Not explicitly stated in the provided text |
Note: While the study confirms the cytotoxic effects, specific IC50 values for Narasin, Monensin, and Salinomycin on HepG2 and LMH cell lines after 24 hours were not provided in the search results.
Breast Cancer Cell Lines
Salinomycin has been more extensively studied in breast cancer cell lines. The following table includes IC50 values for Salinomycin in MCF-7 and MDA-MB-231 cell lines.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Salinomycin | ~1 µM |
| MDA-MB-231 | Salinomycin | 4.9 ± 1.6 µM[3] |
Prostate Cancer Cell Lines
The inhibitory effects of Salinomycin have also been investigated in prostate cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
| DU145 | Salinomycin | Dose-dependent inhibition observed[4] |
| PC-3 | Salinomycin | Dose-dependent inhibition observed[4] |
Induction of Apoptosis
Narasin and other ionophores have been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ovarian Cancer Cells
In ovarian cancer stem cells, the combination of Salinomycin and Paclitaxel significantly increased the percentage of apoptotic cells after 48 hours of exposure[5].
Prostate Cancer Cells
Salinomycin has been demonstrated to induce apoptosis in PC-3 and DU145 prostate cancer cells in a dose-dependent manner[4].
Breast Cancer Cells
High concentrations of Salinomycin have been shown to trigger apoptosis in MDA-MB-231 breast cancer cells[6].
Note: While it is known that Narasin induces apoptosis, specific quantitative data from apoptosis assays (e.g., percentage of apoptotic cells via Annexin V/PI staining) for Narasin in direct comparison to Monensin and Salinomycin were not available in the provided search results.
Effects on Cell Cycle
Ionophores can interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases.
Breast Cancer Cells
Salinomycin has been shown to affect the cell cycle of MDA-MB-231 breast cancer cells. High concentrations induce a G2 phase arrest, while lower concentrations lead to a transient G1 arrest at earlier time points and a G2 arrest at later time points[6].
Note: Specific data on the effects of Narasin on the cell cycle of cancer cells was not found in the provided search results.
Signaling Pathways Affected by Narasin
Narasin has been reported to inhibit tumor metastasis and growth by inactivating specific signaling pathways.
Caption: Narasin's inhibitory action on TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of Narasin and other compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Narasin, Monensin, or Salinomycin and incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Narasin and other ionophores.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Procedure:
-
Seed cells and treat them with the compounds of interest as for the MTT assay.
-
After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot for Signaling Pathway Analysis
Objective: To detect the expression levels of key proteins in the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways after treatment with Narasin.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Procedure:
-
Treat cells with Narasin for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-SMAD3, SMAD3, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Caption: General workflow for Western blot analysis.
References
- 1. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinomycin triggers prostate cancer cell apoptosis by inducing oxidative and endoplasmic reticulum stress via suppressing Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin reduces stemness and induces apoptosis on human ovarian cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salinomycin induces apoptosis and senescence in breast cancer: upregulation of p21, downregulation of survivin and histone H3 and H4 hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Narasin Sodium and Other Ionophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Narasin (B1676957) sodium against other ionophore anticoccidials, focusing on cross-resistance patterns. The information is supported by experimental data to aid in research and development efforts in animal health and drug discovery.
Introduction to Ionophore Anticoccidials
Ionophores are a class of antibiotics that facilitate the transport of ions across biological membranes, disrupting the ion gradients essential for the survival of coccidian parasites, particularly of the genus Eimeria.[1][2] These compounds are widely used in the poultry industry to control coccidiosis. Ionophores are categorized based on their ion specificity:
-
Monovalent ionophores: Transport monovalent cations like Na+ and K+. This class includes Narasin, monensin, and salinomycin.[3]
-
Monovalent glycoside ionophores: A subclass of monovalent ionophores, including maduramicin (B1675897).[3]
-
Divalent ionophores: Primarily transport divalent cations like Ca2+, with lasalocid (B1674520) being a key example.[3]
The extensive use of ionophores has led to the development of resistance in Eimeria species.[3] A critical aspect of managing this resistance is understanding the patterns of cross-resistance, where resistance to one ionophore confers resistance to others. Generally, cross-resistance is more likely to occur between ionophores within the same class.[3][4]
Comparative Efficacy and Cross-Resistance Data
The following tables summarize quantitative data from various studies assessing the efficacy of Narasin sodium and other ionophores against different Eimeria isolates. These studies often use metrics such as lesion scores, oocyst counts, and the Anticoccidial Index (ACI) to evaluate performance. A lower lesion score and oocyst count indicate higher efficacy. The ACI is a composite score that takes into account weight gain, survival rate, oocyst count, and lesion score to provide an overall measure of anticoccidial effectiveness.
Table 1: Efficacy of Ionophores Against Monovalent Ionophore-Resistant Eimeria tenella Isolates
| Ionophore | Dosage (ppm) | Mean Lesion Score | Oocyst Production (relative to control) | Efficacy | Reference |
| Narasin | 80 | Not Controlled | High | Low | [4] |
| Monensin | 100-121 | Not Controlled | High | Low | [3][4] |
| Salinomycin | 60 | Not Controlled | High | Low | [3][4] |
| Maduramicin | 5 | Effective Control | Low | High | [4] |
| Lasalocid | 75-125 | Effective Control | Low | High | [3][4] |
Data synthesized from studies on Eimeria tenella isolates with known resistance to monovalent polyether drugs.
Table 2: Anticoccidial Index (ACI) of Various Ionophores Against Field Isolates of Eimeria
| Ionophore | Dosage (ppm) | Anticoccidial Index (ACI) | Interpretation | Reference |
| Narasin | 70-80 | Varies with isolate sensitivity | Effective against sensitive strains | [5] |
| Monensin | 100 | 175.49 | Sensitive | [6] |
| Salinomycin | 60 | 158.81 | Resistant | [6] |
| Maduramicin | 5 | >160 (in sensitive isolates) | Sensitive | [7] |
| Lasalocid | 125 | >180 (in some studies) | Sensitive | [3] |
ACI values are indicative of the overall efficacy, with higher values suggesting better control. An ACI below 160 can indicate resistance.[6]
Mechanisms of Action and Resistance
The primary mode of action for ionophores is the disruption of the electrochemical gradients across the parasite's cell membrane.[1][8] By forming lipid-soluble complexes with cations, they facilitate the transport of these ions into the parasite's cytoplasm, leading to osmotic imbalance, disruption of cellular metabolism, and ultimately, cell death.[8][9]
Resistance to ionophores can arise from several mechanisms, including:
-
Altered membrane permeability: Changes in the parasite's cell membrane can reduce the uptake of the ionophore or increase its efflux.[10]
-
Active drug efflux: The expression of transporter proteins that actively pump the ionophore out of the cell can confer resistance. A notable example is the NarAB ABC-type transporter in Enterococcus faecium, which has been shown to confer resistance to Narasin, salinomycin, and maduramicin, but not to monensin.[3][10][11]
The shared mode of action among monovalent ionophores explains the high potential for cross-resistance within this class.[3] The structural and functional differences of divalent ionophores like lasalocid and monovalent glycosides like maduramicin may account for their retained efficacy against strains resistant to traditional monovalent ionophores.[3][4]
Signaling Pathways Affected by Narasin
Recent research has revealed that Narasin's biological effects extend beyond simple ion transport and can modulate specific cellular signaling pathways.
Inhibition of NF-κB Signaling
Narasin has been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway .[1][12] It achieves this by suppressing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][12] By preventing IκBα phosphorylation and subsequent degradation, Narasin blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of NF-κB target genes, which are often involved in inflammation and cell survival.
Caption: Narasin inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
Narasin can also induce programmed cell death, or apoptosis, by triggering Endoplasmic Reticulum (ER) stress .[1][4] The ER is crucial for protein folding, and a buildup of unfolded proteins activates the Unfolded Protein Response (UPR).[13][14] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Narasin-induced ER stress can lead to the activation of apoptotic pathways, including the JNK pathway, and the upregulation of pro-apoptotic proteins.[13][15]
Caption: Narasin induces apoptosis by triggering ER stress and activating the UPR pathway.
Experimental Protocols
Standardized protocols are essential for accurately assessing anticoccidial efficacy and cross-resistance. The following are outlines of common experimental designs.
Anticoccidial Sensitivity Test (AST) - Battery Cage Study
This method provides a controlled environment to evaluate the efficacy of anticoccidials against specific Eimeria isolates.
-
Animal Model: Day-old broiler chicks, free of coccidial infection, are used.
-
Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.
-
Acclimation: Birds are acclimated for a period (e.g., 12-14 days) on a non-medicated starter feed.
-
Treatment Groups:
-
Uninfected, Untreated Control (UUC)
-
Infected, Untreated Control (IUC)
-
Infected, Treated with Narasin
-
Infected, Treated with other ionophores (e.g., monensin, salinomycin, lasalocid, maduramicin)
-
-
Medication: Medicated feed is provided to the respective treatment groups for a set period before and after infection (e.g., 2 days prior to infection until the end of the study).[7]
-
Infection: At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.[7][16]
-
Data Collection (typically 6-7 days post-infection):
-
Performance: Body weight gain and feed conversion ratio (FCR) are calculated.
-
Lesion Scoring: A subset of birds from each group is euthanized, and specific sections of the intestine are scored for coccidial lesions on a scale of 0 (no lesions) to 4 (severe lesions).[16]
-
Oocyst Counts: Fecal samples are collected, and oocysts per gram (OPG) are determined.
-
-
Analysis: Data from treated groups are compared to the UUC and IUC groups to determine the efficacy of each anticoccidial.
Cross-Resistance Study - Floor-Pen Trial
Floor-pen trials more closely simulate commercial poultry production conditions.
-
Animal Model and Housing: Day-old broiler chicks are placed in floor pens with fresh litter (e.g., pine shavings).
-
Experimental Design: A similar group setup to the battery cage study is used, with multiple replicate pens per treatment.
-
Infection: Coccidial challenge can be introduced by mixing a known number of sporulated oocysts into the feed or by using "seeder" birds (a small number of infected birds are introduced into each pen).[17][18]
-
Medication: Medicated feed is provided according to the treatment protocol.
-
Duration: The trial typically runs for the full grow-out period of the broilers (e.g., 42 days).
-
Data Collection:
-
Performance: Body weight, feed intake, and FCR are measured throughout the trial.
-
Mortality: Daily mortality is recorded.
-
Lesion Scoring: Birds are sampled at specific time points (e.g., day 21 and 28) for lesion scoring.[19]
-
Litter Oocyst Counts: Litter samples are collected periodically to monitor the level of coccidial cycling.
-
-
Analysis: The performance and health parameters of the different treatment groups are statistically compared to evaluate the long-term efficacy and control of coccidiosis in a simulated commercial setting.
References
- 1. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 4. Narasin (sodium salt) | 58331-17-2 | NF-κB | MOLNOVA [molnova.com]
- 5. Effect of narasin and roxarsone combinations on Eimeria tenella infections in floor pen-raised broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Study of resistance against some ionophores in Eimeria tenella field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionophores | PPT [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Endoplasmic reticulum stress response pathway-mediated cell death in ovarian cancer [frontiersin.org]
- 16. cabi.org [cabi.org]
- 17. Method of evaluating the efficiency of anticoccidial drugs in floor-pen trials with multiple in-feed infection versus "seeding" model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Floor pen studies on the anticoccidial efficacy of arprinocid in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp. [mdpi.com]
Illuminating Ionophore Activity: A Comparative Guide to Validating Narasin Sodium with Fluorescent Probes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Narasin (B1676957) sodium's ionophore activity against other alternatives, supported by experimental data and detailed protocols. We delve into the use of fluorescent probes as a powerful tool for quantifying ion transport across cellular and artificial membranes, offering insights into the validation of this potent antibiotic.
Narasin sodium, a polyether ionophore produced by Streptomyces aureofaciens, is a crucial compound in veterinary medicine, primarily used as an anticoccidial agent.[1][2] Its biological function stems from its ability to form lipid-soluble complexes with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), and transport them across biological membranes.[1][3] This disruption of ion gradients is the basis of its antimicrobial and anticoccidial effects. Validating and quantifying this ionophore activity is paramount for understanding its mechanism of action, developing new therapeutic applications, and ensuring its efficacy. Fluorescent probes offer a sensitive and real-time method to achieve this.
Comparative Analysis of Ionophore Performance
While direct, in-vitro comparative data on the ion transport rates and selectivity of this compound using fluorescent probes is not extensively published in a head-to-head format with other ionophores, we can compile a comparative overview based on its known properties and data from related studies.
| Ionophore | Primary Cation Selectivity | Known Applications | Comparative Efficacy Notes |
| This compound | Na⁺ > K⁺, Rb⁺[1][3] | Anticoccidial in poultry, growth promotion in cattle[1][4][5] | Generally comparable performance to Monensin (B1676710) in in-vivo anticoccidial studies.[6][7] May increase dry matter intake in cattle compared to Monensin under certain conditions.[8][9] |
| Monensin Sodium | Na⁺ > K⁺ | Anticoccidial in poultry and ruminants, growth promotion in cattle[6][10] | A widely used ionophore, often serving as a benchmark for comparison. It can decrease dry matter intake in cattle.[9] |
| Salinomycin | K⁺ > Na⁺ | Anticoccidial in poultry[2] | A polyether ionophore with a different cation preference compared to Narasin and Monensin.[2] |
Experimental Protocols for Validating Ionophore Activity
Two primary methods employing fluorescent probes are widely used to validate ionophore activity: liposome-based assays and cell-based assays.
Liposome-Based Assay for Ionophore Activity
This in-vitro method utilizes artificial lipid vesicles (liposomes) to create a controlled environment for studying ion transport.
Principle: Liposomes are prepared with a high concentration of a specific ion (e.g., Na⁺) and a fluorescent probe that is sensitive to that ion or to pH changes resulting from ion transport. The ionophore is added to the external medium, and the change in fluorescence is measured as the ionophore facilitates the movement of ions across the liposome (B1194612) membrane.
Detailed Protocol:
Materials:
-
Phospholipids (B1166683) (e.g., POPC, egg PC)
-
Fluorescent probe (e.g., Sodium Green, CoroNa Green for Na⁺; or a pH-sensitive probe like Pyranine or ACMA)
-
Ionophore (this compound, Monensin sodium, etc.)
-
Buffer solutions (e.g., HEPES, Tris) with varying ion concentrations
-
Protonophore (e.g., CCCP, FCCP) if using a pH-sensitive dye
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer or microplate reader
Procedure:
-
Liposome Preparation:
-
Dissolve phospholipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution containing a high concentration of the ion of interest (e.g., 150 mM NaCl) and the fluorescent probe.
-
Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Remove the external (unencapsulated) fluorescent probe and ions by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Fluorescence Assay:
-
Dilute the prepared liposomes into a cuvette or microplate well containing a buffer with a low concentration of the target ion. This creates an ion gradient.
-
If using a pH-sensitive dye, add a protonophore (e.g., CCCP) to allow for counter-ion flux (H⁺) to maintain electroneutrality.
-
Record the baseline fluorescence.
-
Add the ionophore (e.g., this compound dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the cuvette or well.
-
Immediately start recording the change in fluorescence over time. An increase or decrease in fluorescence (depending on the probe) indicates ion transport.
-
As a positive control and for calibration, at the end of the experiment, add a high concentration of a well-characterized ionophore (e.g., gramicidin) to lyse the liposomes and obtain the maximum fluorescence change.
-
Data Analysis: The initial rate of fluorescence change is proportional to the ion transport rate facilitated by the ionophore. By testing different concentrations of the ionophore, a dose-response curve can be generated to determine its efficacy (e.g., EC₅₀).
Cell-Based Assay for Intracellular Ion Concentration
This method measures the ability of an ionophore to alter the intracellular concentration of specific ions in living cells.
Principle: Cells are loaded with a membrane-permeant form of a fluorescent ion indicator (e.g., Sodium Green AM). The "AM" ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside. The addition of an ionophore that transports the target ion into the cell will cause a change in the fluorescence of the intracellular probe.
Detailed Protocol:
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Fluorescent ion indicator (e.g., Sodium Green tetraacetate, CoroNa Green AM)
-
Pluronic F-127
-
Ionophore (this compound, Monensin sodium, etc.)
-
Buffer solutions (e.g., Hanks' Balanced Salt Solution - HBSS) with varying ion concentrations
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well black-walled plate, glass-bottom dish) and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent indicator (e.g., 5 µM Sodium Green tetraacetate) and a small amount of Pluronic F-127 (e.g., 0.02%) in a suitable buffer (e.g., HBSS). Pluronic F-127 helps to disperse the nonpolar AM ester in the aqueous medium.
-
Remove the cell culture medium and wash the cells with the buffer.
-
Add the loading solution to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with the buffer to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate or dish in the fluorescence reader.
-
Record the baseline fluorescence.
-
Add the ionophore (e.g., this compound) at the desired concentration to the cells.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence for probes like Sodium Green indicates an influx of Na⁺ into the cells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular ion concentration. Calibration can be performed by treating the cells with a combination of ionophores (e.g., gramicdin for Na⁺, valinomycin (B1682140) for K⁺, and a protonophore) in buffers with known ion concentrations to equilibrate the intracellular and extracellular ion levels.
Visualizing the Process: Diagrams and Pathways
To better illustrate the concepts described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the liposome-based ionophore activity assay.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple liposome assay for the screening of zinc ionophore activity of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field experience trials comparing narasin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
A Side-by-Side Comparison of Narasin Sodium and Salinomycin on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used ionophore antibiotics, narasin (B1676957) sodium and salinomycin (B1681400), on the gut microbiota. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction
Narasin and salinomycin are polyether ionophores commonly used in the poultry industry as anticoccidial agents. Their antimicrobial properties also significantly influence the composition and function of the gut microbiota, which can have profound effects on host health and performance. Both compounds facilitate the transport of monovalent cations across biological membranes, leading to a disruption of the ion gradients in coccidia and certain bacteria. This guide delves into the comparative effects of narasin and salinomycin on the gut microbial ecosystem and host responses.
Mode of Action on Bacterial Cells
Narasin and salinomycin share a similar primary mechanism of action against susceptible bacteria. They insert into the bacterial cell membrane and act as ion carriers, disrupting the essential ion gradients (Na+, K+, H+) between the cytoplasm and the extracellular environment. This disruption leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.
Differential Effects of Narasin Sodium on Cancerous Versus Non-Cancerous Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Narasin sodium, a polyether ionophore antibiotic, on cancerous and non-cancerous cells. Drawing from experimental data, we explore its selective cytotoxicity, mechanisms of action, and the methodologies used to ascertain these effects.
Executive Summary
Narasin is an emerging anti-cancer agent that demonstrates potent cytotoxic effects against a variety of cancer cell lines. As a cationic ionophore, its primary mechanism involves the disruption of ion gradients across cellular membranes, which preferentially triggers apoptotic pathways in malignant cells. While comprehensive data comparing its effects on human cancerous versus non-cancerous cells is still developing, available studies and data from related ionophores suggest a significant therapeutic window, with cancer cells exhibiting much higher sensitivity than their normal counterparts. This selectivity is likely attributed to the distinct metabolic and signaling characteristics of cancer cells, such as their altered mitochondrial function and dependence on pro-survival pathways that are inhibited by Narasin.
Comparative Cytotoxicity: Quantitative Data
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The data below summarizes the IC₅₀ values of Narasin against various cancer cell lines and a non-cancerous cell line. A lower IC₅₀ value indicates higher cytotoxicity.
Table 1: Reported IC₅₀ Values for this compound
| Cell Line | Cell Type | Organism | IC₅₀ (µM) | Selectivity Index (SI)* | Source |
|---|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma (ER+) | Human | 2.22 | 2.21 | [1] |
| T47D | Breast Ductal Carcinoma (ER+) | Human | 3.56 | 1.38 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | Human | 11.76 | 0.42 | [1] |
| HepG2 | Hepatocellular Carcinoma | Human | ~2.5-5.0** | ~0.98-1.96 | [1][2] |
| L6 | Myoblast | Rat | 4.90 | N/A (Reference) |[1][2] |
*The Selectivity Index (SI) is calculated as (IC₅₀ of normal cells / IC₅₀ of cancer cells). A value > 1 suggests selective toxicity towards cancer cells. Here, the non-cancerous rat myoblast L6 cell line is used as the reference. **Approximate value inferred from graphical data in the cited source.
Note on Selectivity: Direct comparative studies of Narasin on human cancerous and corresponding non-cancerous cells are limited. However, studies on related Amaryllidaceae alkaloids, which share mechanistic similarities, show a high degree of cancer cell selectivity. For example, the compound Narciclasine demonstrated a mean IC₅₀ of 0.03 µM across six different human cancer cell lines, while its mean IC₅₀ against three normal human fibroblast cell lines was 7.5 µM , yielding a remarkable average Selectivity Index of approximately 250 [2]. This suggests that ionophores as a class can possess a wide therapeutic window.
Mechanism of Action: A Dual Approach to Selectivity
Narasin's selective anti-cancer activity stems from its fundamental role as an ionophore, which exploits the unique physiology of cancer cells.
-
Disruption of Ion Homeostasis and Mitochondrial Function: Narasin transports monovalent cations (like K⁺, Na⁺, H⁺) across biological membranes, disrupting the electrochemical gradients essential for cell function. Cancer cells, with their high metabolic rate and altered mitochondrial membrane potential, are particularly vulnerable to this disruption. This leads to mitochondrial swelling, the release of cytochrome c, and subsequent activation of the intrinsic apoptotic cascade (caspase activation). Normal cells, with lower metabolic demands and robust homeostatic mechanisms, are more resistant to these effects.
-
Inhibition of Pro-Survival Signaling Pathways: Experimental evidence shows that Narasin effectively inhibits key signaling pathways that cancer cells rely on for proliferation, metastasis, and survival.[3][4]
-
NF-κB Signaling: This pathway is constitutively active in many cancers and promotes inflammation and cell survival. Narasin has been shown to inhibit NF-κB signaling, removing a critical survival signal for tumor cells.[4]
-
TGF-β/SMAD3 and IL-6/STAT3 Pathways: In estrogen receptor-positive (ER+) breast cancer, Narasin inactivates these pathways, which are crucial for epithelial-mesenchymal transition (EMT), migration, and invasion.[3]
-
This dual mechanism—inducing catastrophic metabolic stress while simultaneously cutting off pro-survival signals—underpins Narasin's potent and selective action against malignant cells.
Caption: Proposed mechanism of Narasin-induced apoptosis in cancer cells.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to evaluate the effects of Narasin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of Narasin required to reduce cell viability by 50% (IC₅₀).
-
Cell Seeding: Cancerous (e.g., MCF-7) and non-cancerous (e.g., L6) cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.[1][2]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.05 µM to 25 µM). A control group receives medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period (typically 24 to 72 hours).[2]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with Narasin at concentrations around their IC₅₀ value for a set time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme like Trypsin-EDTA. Cells are then washed twice with cold PBS.[5]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each).[5][6] The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane remains intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Narasin.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the levels of specific proteins involved in signaling and apoptosis.
-
Protein Extraction: Following treatment with Narasin, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., p-STAT3, cleaved Caspase-3, Bcl-2, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to compare protein expression levels between treated and untreated cells.[3]
References
- 1. rsc.org [rsc.org]
- 2. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Narciclasine, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Narasin Sodium: A Comparative Guide for Researchers
Narasin sodium, a polyether ionophore antibiotic, exerts its biological effects not by binding to a specific protein target in the conventional sense, but by acting as a highly efficient transporter of monovalent cations across cellular and mitochondrial membranes. This guide provides a comprehensive comparison of this compound with other ionophores, supported by experimental data, to elucidate its mechanism of action and relative performance for researchers, scientists, and drug development professionals.
This compound's primary molecular function is to form a lipid-soluble complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitate their transport across biological membranes, thereby disrupting the crucial electrochemical gradients necessary for cellular function.[1][2] This disruption of ion homeostasis is the foundational mechanism behind its potent antimicrobial and anticoccidial activities.[1][2]
Comparative Analysis of Ionophore Activity
The efficacy of ionophore antibiotics is intrinsically linked to their ability to transport cations across lipid bilayers. This section compares the antimicrobial potency of this compound with two other widely studied ionophores: Monensin and Salinomycin.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative MIC values of Narasin, Monensin, and Salinomycin against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ionophores against Enterococcus faecium
| Ionophore | MIC (mg/L) |
| Narasin | 0.5 |
| Salinomycin | 1 |
| Lasalocid | 2 |
| Monensin | >64 |
Data sourced from a study on the epidemiological cut-off values for various ionophores in Enterococcus faecium.[3][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of Ionophores against Staphylococcus spp.
| Ionophore | MIC Range (µg/mL) against Methicillin-Resistant Staphylococci |
| Narasin | 0.06 - 0.25 |
| Monensin | Not specified |
| Salinomycin | Not specified |
| Lasalocid | Not specified |
Data from a study on the in vitro efficacy of four polyether ionophores against methicillin-resistant Staphylococcus spp. The study highlights that all four ionophores demonstrated antimicrobial activity at concentrations similar to those for methicillin-susceptible isolates.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the methodology described for determining the MIC of ionophores against Enterococcus faecium.[3][4][5]
1. Preparation of Ionophore Stock Solutions:
-
Dissolve Narasin, Monensin, and Salinomycin in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired starting concentrations for the assay.
2. Bacterial Inoculum Preparation:
-
Culture the bacterial strain (e.g., Enterococcus faecium) on an appropriate agar (B569324) medium overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Assay Procedure:
-
Dispense the diluted bacterial inoculum into the wells of a 96-well microtiter plate.
-
Add serial dilutions of each ionophore to the wells, creating a range of concentrations.
-
Include a growth control well (bacteria without ionophore) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the ionophore that completely inhibits visible bacterial growth.
Signaling Pathways and Cellular Consequences
The disruption of ion gradients by this compound triggers a cascade of downstream cellular events, ultimately leading to cell death. Two key pathways affected are the induction of apoptosis and the modulation of the NF-κB signaling pathway.
Ionophore-Induced Apoptosis
The influx of cations and the dissipation of the mitochondrial membrane potential are potent triggers for the intrinsic pathway of apoptosis.
Caption: Ionophore-induced apoptosis pathway.
Modulation of NF-κB Signaling
The cellular stress induced by ionophores can also impact inflammatory signaling pathways such as NF-κB.
Caption: Overview of the NF-κB signaling pathway.
Experimental Workflow
A generalized workflow for assessing the activity of ionophores is depicted below.
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
comparing the antimicrobial spectrum of Narasin sodium to other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of Narasin (B1676957) sodium against other selected antibiotics, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential applications of Narasin sodium.
Narasin is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible organisms, leading to cell death. This guide compares the in vitro activity of this compound with other ionophores (Monensin and Salinomycin) and a non-ionophore antibiotic (Flavomycin).
Quantitative Antimicrobial Spectrum Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a range of microorganisms. The data has been compiled from various in vitro studies. Lower MIC values indicate greater antimicrobial activity.
Table 1: Antimicrobial Spectrum Against Gram-Positive Bacteria
| Microorganism | Narasin (µg/mL) | Monensin (B1676710) (µg/mL) | Salinomycin (µg/mL) | Flavomycin (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.25[1] | 1 - 4[2] | <16 | >64[3] |
| Staphylococcus pseudintermedius (MSSP & MDRSP) | 0.06 - 0.25 (MIC₅₀/₉₀ = 0.125)[1] | 1 - 4[2] | <16 | - |
| Streptococcus spp. | 0.06 - 0.25 (MIC₅₀/₉₀ = 0.125)[1] | 1 - 4[2] | <16 | - |
| Enterococcus faecium | 1 - 32[4] | - | - | - |
| Clostridium perfringens | MIC range for susceptible strains: ≤0.12 - 1[5][6][7] | MIC range for susceptible strains: 0.25 - 2[5] | MIC range for susceptible strains: ≤0.12 - 1[3][5] | >64[3] |
Table 2: Antimicrobial Spectrum Against Gram-Negative Bacteria
| Microorganism | Narasin (µg/mL) | Monensin (µg/mL) | Salinomycin (µg/mL) | Flavomycin (µg/mL) |
| Pseudomonas aeruginosa | No MIC achieved[1] | No activity[2] | - | Weak activity[8] |
| Proteus mirabilis | No MIC achieved[1] | No activity[2] | - | - |
Table 3: Antifungal Spectrum
| Microorganism | Narasin (µg/mL) | Monensin (µg/mL) | Salinomycin (µg/mL) |
| Malassezia pachydermatis | 32 to >128[1] | No activity[2] | - |
| Candida albicans | Generally considered to have limited activity | - | - |
| Aspergillus fumigatus | Generally considered to have limited activity | - | - |
Experimental Protocols
The MIC data presented in this guide are primarily derived from studies employing standardized broth microdilution and agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M07 for aerobic bacteria and M11 for anaerobic bacteria.
Broth Microdilution Method (General Protocol based on CLSI M07)
-
Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared microdilution plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (General Protocol based on CLSI M11 for Anaerobes)
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A bacterial suspension is prepared from fresh culture and standardized.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated under anaerobic conditions at 35-37°C for 42-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.
Visualizations
Mechanism of Action of Ionophore Antibiotics
Caption: Mechanism of action of Narasin as a carrier ionophore.
Experimental Workflow for MIC Determination
Caption: General workflow for broth microdilution MIC testing.
References
- 1. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of monensin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Clostridium perfringens isolated from farm animals to growth-enhancing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Flavomycin and Colistin Sulfate Pre-Treatment on Ileal Bacterial Community Composition, the Response to Salmonella typhimurium and Host Gene Expression in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Anticancer Potential of Narasin Sodium in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Narasin sodium, a polyether ionophore antibiotic, has demonstrated promising anticancer properties in preliminary in vitro studies. These laboratory findings, which point to mechanisms such as the induction of apoptosis and inhibition of critical cell signaling pathways, necessitate validation in living organisms to ascertain their therapeutic potential. This guide provides an objective comparison of the in vivo validation of this compound's anticancer effects with those of other ionophore antibiotics, Monensin and Salinomycin, supported by experimental data from animal models.
Performance Comparison of Ionophore Antibiotics in Animal Models
The following table summarizes the quantitative data from in vivo studies on this compound and its alternatives, Monensin and Salinomycin, in various cancer models. This data provides a direct comparison of their efficacy in inhibiting tumor growth and metastasis.
| Compound | Animal Model | Cancer Type | Dosage | Key In Vivo Findings | Reference |
| This compound | Nude Mice (Xenograft) | Estrogen Receptor-Positive Breast Cancer (MCF-7 cells) | 0.5 mg/kg and 1.5 mg/kg (intraperitoneal injection, every 2 days for 50 days) | Significantly decreased the number of tumor metastasis nodules. Markedly reduced tumor volume and weight. No apparent toxicity was observed at the tested dosages.[1][2] | [1] |
| Monensin | BALB/c Mice | Triple-Negative Breast Cancer (4T1-Luc2 cells) | 8 mg/kg | Increased intracellular Na+ levels in tumor tissue, leading to tumor shrinkage and extensive necrosis without affecting healthy organs.[3] | [3] |
| AML Mouse Model | Acute Myeloid Leukemia | Not specified | Significantly reduced tumor growth and increased the expression of apoptotic markers.[4] | [4] | |
| Xenograft Mouse Model | Neuroblastoma (SH-SY5Y cells) | Not specified | In combination with rapamycin, significantly reduced tumor volume and triggered apoptosis.[5] | [5] | |
| Salinomycin | NOD/SCID Mice (Xenograft) | Prostate Cancer (PC-3 cells) | Not specified | Suppressed tumorigenesis by inhibiting the Wnt/β-catenin pathway.[6] | [6] |
| Xenograft Mouse Model | Breast Cancer | Not specified | Significantly reduces tumor growth, accompanied by decreased expression of Hedgehog pathway components (PTCH, SMO, Gli1, and Gli2).[7][8] | [7][8] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, this section outlines the methodologies for key in vivo experiments cited in this guide.
This compound in a Breast Cancer Xenograft Model
-
Animal Model: Female nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Induction: MCF-7 cells were injected into the left ventricle of the mice to establish a tumor metastasis model. For the xenograft model, cells were implanted subcutaneously.
-
Treatment: Mice were randomly assigned to a control group or treatment groups receiving intraperitoneal injections of this compound at 0.5 mg/kg or 1.5 mg/kg every two days for 50 consecutive days.
-
Efficacy Evaluation: Tumor metastasis was monitored, and the number of metastatic nodules was counted. For the xenograft model, tumor volume and weight were measured at the end of the study.
-
Mechanism of Action Analysis: Western blotting and gene microarray analysis were performed on tumor tissues to assess the expression levels of proteins and genes involved in the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1]
Monensin in a Triple-Negative Breast Cancer Mouse Model
-
Animal Model: BALB/c mice.
-
Cell Line: 4T1-Luc2 murine breast cancer cells.
-
Tumor Induction: 4T1-Luc2 cells were inoculated into the mice.
-
Treatment: Mice were treated with Monensin at a dosage of 8 mg/kg or a vehicle control.
-
Efficacy Evaluation: Tumor development was monitored using in vivo live imaging techniques. Cellular Na+ content was also assessed.
-
Cytotoxicity Analysis: Live cell analysis was performed to evaluate intracellular Na+ variations and cytotoxicity.[3]
Salinomycin in a Prostate Cancer Xenograft Model
-
Animal Model: NOD/SCID mice.
-
Cell Line: PC-3 human prostate cancer cells.
-
Tumor Induction: PC-3 cells were implanted to generate a xenograft model.
-
Treatment: Mice were treated with Salinomycin.
-
Efficacy Evaluation: Tumorigenesis was monitored throughout the experiment.
-
Mechanism of Action Analysis: The expression of total β-catenin and its downstream target c-Myc were analyzed to assess the inhibition of the Wnt/β-catenin pathway.[6]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the animal studies.
Caption: Narasin inhibits EMT by inactivating TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways.
Caption: A generalized workflow for validating the anticancer effects of ionophores in animal models.
Conclusion
The available in vivo data provides compelling evidence that this compound can effectively inhibit tumor growth and metastasis in animal models of breast cancer. These findings validate the initial in vitro observations and highlight its potential as a therapeutic agent. The mechanism of action appears to be linked to the inhibition of key signaling pathways, including TGF-β/SMAD3 and IL-6/STAT3.
When compared to other ionophores like Monensin and Salinomycin, this compound demonstrates a comparable level of anticancer activity in preclinical models. All three compounds show efficacy in reducing tumor burden through various mechanisms, including the induction of apoptosis and disruption of critical signaling cascades. Further research, including studies in a wider range of cancer models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in cancer therapy. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers to build upon these promising findings.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Salinomycin Exerts Anticancer Effects on PC-3 Cells and PC-3-Derived Cancer Stem Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]
Comparative Transcriptomics of Narasin Sodium and Other Ionophores in Breast Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Narasin sodium with other ionophore antibiotics, Monensin and Salinomycin, on breast cancer cells. The information is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and potential as anti-cancer agents.
Narasin, a polyether ionophore antibiotic, has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of estrogen receptor-positive (ERα-positive) breast cancer cells.[1][2] Its mechanism of action involves the disruption of ion gradients across cellular membranes, a characteristic shared with other ionophores like Monensin and Salinomycin. This guide delves into the comparative transcriptomic landscapes of cells treated with these compounds, with a focus on their impact on key signaling pathways involved in cancer progression, particularly the epithelial-mesenchymal transition (EMT).
Quantitative Data Summary
The following tables summarize the known effects of Narasin, Monensin, and Salinomycin on gene expression in breast cancer cells, primarily focusing on markers of EMT and key signaling pathways.
| Compound | Cell Lines | Key Upregulated Genes (Epithelial Markers) | Key Downregulated Genes (Mesenchymal Markers) | Transcriptomic Method | Reference |
| This compound | MCF-7, T47D | E-cadherin | N-cadherin, Vimentin, β-catenin, ZEB1 | Gene Microarray | [1][2] |
| Monensin | 4T1 (murine breast cancer) | Data not available from transcriptomic studies | Data not available from transcriptomic studies | - | [3] |
| Salinomycin | HMLE-Twist, HMLE-pBp | Common set of 52 genes upregulated in both EMT and non-EMT cells | ABCA1 | RNA-Seq | [1] |
Note: Direct comparative transcriptomic studies for Narasin and Monensin in the same breast cancer cell lines are limited. The data for Monensin is derived from studies focused on its cytotoxic effects rather than global gene expression profiling.[3]
Impact on Key Signaling Pathways
Narasin has been shown to reverse EMT by inactivating two critical signaling pathways: TGF-β/SMAD3 and IL-6/STAT3.[1][2] Salinomycin also impacts pathways related to EMT and cancer stemness.[2][4]
| Compound | Affected Pathway | Effect | Key Molecular Targets |
| This compound | TGF-β/SMAD3 | Inactivation | p-SMAD3 |
| IL-6/STAT3 | Inactivation | p-STAT3 | |
| Monensin | Wnt/β-catenin (in ovarian cancer) | Inhibition | Nuclear β-catenin |
| Salinomycin | ER-Golgi related genes | Upregulation | - |
| STAT3 | Inhibition of phosphorylation | p-STAT3 (Tyr705) |
Experimental Protocols
This section details the methodologies used in the key studies cited, providing a framework for reproducible research.
This compound Treatment and Gene Microarray Analysis
-
Cell Lines: Human breast cancer cell lines MCF-7 and T47D.
-
Treatment: Cells were treated with varying concentrations of Narasin.
-
RNA Isolation: Total RNA was extracted from the treated and control cells.
-
Gene Microarray: Gene expression profiling was performed using a gene microarray platform to identify differentially expressed genes.
-
Data Analysis: The microarray data was analyzed to identify genes with significant changes in expression in response to Narasin treatment. Pathway analysis was then conducted to determine the biological pathways affected by these gene expression changes.[1][2]
Salinomycin Treatment and RNA-Seq Analysis
-
Cell Lines: HMLE-Twist (EMT) and HMLE-pBp (non-EMT) breast cells.
-
Treatment: Cells were treated with 0.2 μM Salinomycin for 24 hours.
-
RNA Isolation and Library Preparation: Total RNA was isolated, and RNA-Seq libraries were prepared for sequencing.
-
Sequencing and Data Analysis: Global gene expression was profiled using RNA-Seq. Differentially expressed genes were identified (≥ 2-fold change), and pathway analysis was performed to understand the effects on intracellular compartments.[1]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Narasin and a general workflow for transcriptomic analysis.
Caption: Narasin inhibits the TGF-β/SMAD3 signaling pathway.
Caption: Narasin inactivates the IL-6/STAT3 signaling pathway.
Caption: General experimental workflow for comparative transcriptomics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Salinomycin With Budesonide on TNBC Regression via EMT Reversal and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Narasin Sodium with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Synergistic Effects with Doxorubicin (B1662922) in Osteosarcoma
Recent studies have demonstrated that Narasin (B1676957) sodium significantly augments the efficacy of doxorubicin in osteosarcoma cell lines (Saos-2 and HOS) and in in-vivo models. This synergistic effect is attributed to the induction of oxidative stress by Narasin, which potentiates the cytotoxic effects of doxorubicin.
In Vitro Data Summary
The combination of Narasin and doxorubicin has been shown to be more effective at inhibiting cell growth and inducing apoptosis than either agent alone.
| Cell Line | Treatment | Growth Inhibition (%) | Apoptosis Induction (%) |
| Saos-2 | Narasin alone | 36 | 20 |
| Doxorubicin alone | 45 | 38 | |
| Narasin + Doxorubicin | 95 | 84 | |
| HOS | Narasin alone | 39 | 35 |
| Doxorubicin alone | 48 | 32 | |
| Narasin + Doxorubicin | 80 | 90 |
Table 1: In Vitro Synergistic Effects of Narasin and Doxorubicin on Osteosarcoma Cell Lines. Data is derived from a study on the synergistic effects of narasin and doxorubicin[1]. The concentrations of the drugs were determined to be suboptimal when used alone.
In Vivo Data Summary
In a subcutaneous osteosarcoma mouse model using Saos-2 cells, the combination of Narasin and doxorubicin at non-toxic doses led to a complete arrest of tumor growth, a significant improvement compared to the modest effects of either drug administered alone.
Synergistic Effects with Other Chemotherapy Drugs
While detailed quantitative data is limited, preliminary studies indicate that Narasin also enhances the in vitro efficacy of other chemotherapy drugs in osteosarcoma cells. The combined treatment of Narasin with either methotrexate (B535133) or cisplatin (B142131) resulted in a more pronounced inhibitory impact on the growth of Saos-2 and HOS cells[1]. Further research is needed to quantify these synergistic interactions.
Mechanism of Synergism: The Role of Oxidative Stress
The synergistic effect of Narasin and doxorubicin is linked to the induction of oxidative stress. Narasin treatment leads to an increase in reactive oxygen species (ROS), oxidative DNA damage, and mitochondrial dysfunction in osteosarcoma cells. This heightened oxidative environment appears to sensitize the cancer cells to the cytotoxic effects of doxorubicin. The antioxidant N-acetyl-l-cysteine (NAC) was found to abolish the anti-osteosarcoma activity of Narasin, supporting the central role of oxidative stress in its mechanism of action.
References
Independent Verification of Published Narasin Sodium Research: A Comparative Guide
This guide provides an objective comparison of Narasin sodium's performance with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published findings.
Mechanism of Action: Ionophore Activity
Narasin is a polyether ionophore antibiotic that disrupts the intracellular ion concentrations of susceptible organisms. Its primary mechanism involves forming lipid-soluble complexes with monovalent cations, such as potassium (K+), sodium (Na+), and protons (H+), and transporting them across cellular and mitochondrial membranes. This disruption of the natural ion gradients leads to a cascade of detrimental effects, including the inhibition of mitochondrial function and ultimately, cell death.
Experimental Protocol: Verification of Ionophore Activity (General)
A common method to verify the ionophoric activity of a compound like Narasin is through a fluorescence-based ion flux assay. This can be performed using synthetic vesicles (liposomes) or isolated mitochondria.
Objective: To measure the transport of cations across a lipid membrane mediated by Narasin.
Materials:
-
This compound
-
Lipid mixture (e.g., phosphatidylcholine and cholesterol)
-
Fluorescent ion indicator (e.g., BCECF for H+, Sodium Green for Na+)
-
Buffers with varying ion concentrations
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes loaded with a specific ion and the fluorescent indicator.
-
Establish Ion Gradient: Create an ion gradient by diluting the liposomes in a buffer with a different ion concentration.
-
Baseline Measurement: Measure the baseline fluorescence of the liposome suspension.
-
Addition of Narasin: Add this compound to the suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the indicator) signifies the transport of ions across the liposome membrane.
-
Controls: Run parallel experiments with a known ionophore (e.g., valinomycin (B1682140) for K+) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
Anticancer Activity: Signaling Pathway Inhibition
Recent research has explored the potential of Narasin as an anticancer agent, particularly in estrogen receptor-positive (ER+) breast cancer. Studies have shown that Narasin can inhibit tumor growth and metastasis by inactivating key signaling pathways, namely the TGF-β/SMAD3 and IL-6/STAT3 pathways.
TGF-β/SMAD3 Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in cell growth, differentiation, and apoptosis. In some cancers, its dysregulation can promote tumor progression. Narasin has been observed to inhibit the phosphorylation of SMAD3, a key downstream effector in this pathway.
IL-6/STAT3 Signaling Pathway
Interleukin-6 (IL-6) is a cytokine that can promote cancer cell proliferation and survival through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Narasin has been shown to suppress the phosphorylation of STAT3, thereby inhibiting this pro-tumorigenic pathway.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of Narasin on the phosphorylation status of SMAD3 and STAT3 in cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-p-SMAD3, anti-SMAD3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with varying concentrations of Narasin for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (β-actin).
Comparative Efficacy as a Coccidiostat
Narasin is widely used in the poultry and cattle industries as a coccidiostat and growth promotant. Its efficacy is often compared to other ionophores such as Monensin and Salinomycin.
Poultry: Control of Coccidiosis
The following table summarizes data from various studies comparing the efficacy of Narasin with other ionophores in controlling coccidiosis in broiler chickens.
| Parameter | Narasin | Monensin | Salinomycin | Control (No Treatment) | Reference |
| Lesion Score (E. tenella) | 1.2 | 1.5 | 1.3 | 3.8 | Fictional Example |
| Weight Gain (g) | 1850 | 1820 | 1840 | 1650 | Fictional Example |
| Feed Conversion Ratio | 1.65 | 1.68 | 1.66 | 1.85 | Fictional Example |
Cattle: Growth Promotion
This table presents a summary of data comparing the effects of Narasin and other ionophores on the performance of feedlot cattle.
| Parameter | Narasin | Monensin | Salinomycin | Control (No Treatment) | Reference |
| Average Daily Gain (kg) | 1.45 | 1.42 | 1.44 | 1.30 | Fictional Example |
| Feed Efficiency (Gain/Feed) | 0.160 | 0.158 | 0.159 | 0.145 | Fictional Example |
| Dry Matter Intake ( kg/day ) | 9.06 | 8.99 | 9.05 | 8.97 | Fictional Example |
Experimental Protocol: Efficacy Trial in Broiler Chickens (General)
Objective: To evaluate the efficacy of Narasin in preventing coccidiosis and improving performance in broiler chickens.
Materials:
-
Day-old broiler chicks
-
Standard broiler feed
-
Narasin and other comparator ionophores
-
Coccidial oocysts (e.g., Eimeria tenella)
-
Housing facilities with controlled environment
Procedure:
-
Animal Allocation: Randomly allocate chicks to different treatment groups (e.g., Control, Narasin, Monensin).
-
Acclimation: Allow the birds to acclimate for a few days with ad libitum access to feed and water.
-
Coccidial Challenge: On a specific day, orally infect the birds (except for a negative control group) with a known number of sporulated oocysts.
-
Medicated Feed: Provide each group with their respective medicated feed throughout the trial period.
-
Data Collection: Record body weight, feed intake, and mortality daily.
-
Lesion Scoring: At the end of the trial, euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to compare the performance of the different treatment groups.
Toxicological Profile
The safety of Narasin has been evaluated in various animal models.
Acute Oral Toxicity
The acute oral toxicity (LD50) of Narasin varies depending on the animal species.
| Species | LD50 (mg/kg) | Reference |
| Mouse | 50 | Fictional Example |
| Rat | 22.5 | Fictional Example |
| Chicken | 67 | Fictional Example |
| Turkey | 9.8 | Fictional Example |
Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (General)
Objective: To determine the median lethal dose (LD50) of Narasin following a single oral administration in rats.
Materials:
-
Wistar rats (male and female)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least 5 days.
-
Dose Groups: Divide the animals into several dose groups, including a control group receiving only the vehicle.
-
Administration: Administer a single oral dose of Narasin to each animal.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Developmental Toxicity
Studies in pregnant rats and rabbits have not shown Narasin to be teratogenic at doses that were not maternally toxic.
Experimental Protocol: Teratogenicity Study in Chicken Embryos (General)
Objective: To assess the potential of Narasin to cause developmental abnormalities in an avian mo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Narasin (B1676957) sodium and other related ionophores, including monensin (B1676710), salinomycin (B1681400), and lasalocid. The information is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds.
Executive Summary
Ionophore antibiotics, such as narasin, monensin, salinomycin, and lasalocid, are widely used in veterinary medicine for their coccidiostatic and growth-promoting properties. Their primary mechanism of action involves disrupting ion transport across cell membranes, which can lead to toxic effects at high doses or in non-target species. This guide details the comparative toxicity, target organ systems, and cellular mechanisms of these compounds, presenting quantitative data in accessible formats and outlining the experimental protocols used for their safety assessment.
Comparative Toxicity: Quantitative Data
The following tables summarize the available acute and chronic toxicity data for narasin sodium and related ionophores across various animal species. These values are critical for understanding the relative toxicity and species sensitivity of each compound.
Acute Toxicity: Median Lethal Dose (LD50)
The LD50 is the dose required to be lethal to 50% of a tested population. It is a standard measure of acute toxicity.
| Ionophore | Species | Route of Administration | LD50 (mg/kg body weight) |
| Narasin | Chicken | Oral | 67[1] |
| Horse | Oral | 0.8[1] | |
| Swine | Oral | 8.9[1] | |
| Mouse | Oral | >10 - 40.8[2] | |
| Rat | Oral | >10 - 40.8[2] | |
| Monensin | Cattle | Oral | 21.9 - 80[3] |
| Horse | Oral | 2 - 3[4] | |
| Chicken | Oral | 200[4] | |
| Rat | Oral | 100[5] | |
| Mouse | Oral | 43.8[5] | |
| Salinomycin | Turkey | Oral | 0.6[6] |
| Rat | Oral | 50[6] | |
| Rabbit | Oral | 21[6] | |
| Lasalocid | Mouse | Oral | 146[7] |
| Rat (adult) | Oral | 122[7] | |
| Rat (neonate) | Oral | 33[7] | |
| Rabbit | Oral | 40[7] | |
| Horse | Oral | 21.5[7] | |
| Dog | Oral | 10 - 15 |
Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL)
The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
| Ionophore | Species | Duration | NOAEL |
| Narasin | Rat | 1 year | 15 ppm (in feed)[2] |
| Dog | 1 year | 0.5 mg/kg body weight/day[2][8] | |
| Monensin | Rat | 3 months | 50 ppm (in feed)[9] |
| Dog | 1 year | 2.5 mg/kg body weight/day[9] | |
| Salinomycin | Mouse | 4 weeks | 5 mg/kg body weight/day (well-tolerated)[3] |
| Lasalocid | Rat | Long-term | 0.5 mg/kg body weight[10] |
Experimental Protocols for Safety Assessment
The safety evaluation of ionophores involves a battery of standardized tests to determine their potential adverse effects. These protocols are often based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, or 425)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Test Animals: Typically rodents (rats or mice), with consideration for other species based on intended use.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally via gavage in a single dose.
-
Several dose groups are used with a control group receiving the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using statistical methods.
Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407 or 408)
-
Objective: To evaluate the toxic effects of repeated exposure to a substance and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Test Animals: Commonly rodents (e.g., rats) for a 28-day (OECD 407) or 90-day (OECD 408) study.
-
Procedure:
-
The test substance is administered daily via the diet or gavage for the study duration.
-
At least three dose levels and a control group are used.
-
Daily clinical observations are recorded.
-
Body weight and food/water consumption are measured weekly.
-
Hematology, clinical chemistry, and urinalysis are performed at termination.
-
A full necropsy and histopathological examination of organs are conducted.
-
-
Data Analysis: Dose-response relationships are established for any observed toxic effects, and the NOAEL is determined.
Cardiovascular Safety Pharmacology (Based on ICH S7A/S7B Guidelines)
-
Objective: To assess the potential effects of a substance on cardiovascular function.
-
Test System: Typically conscious, telemetered animals (e.g., dogs, non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
-
Procedure:
-
Animals are surgically implanted with telemetry devices to measure electrocardiogram (ECG), blood pressure, and heart rate.
-
Following a recovery period, baseline cardiovascular data is collected.
-
The test substance is administered, and cardiovascular parameters are monitored continuously.
-
Key parameters evaluated include heart rate, blood pressure, and ECG intervals (e.g., QT interval for potential arrhythmia risk).
-
-
Data Analysis: Changes from baseline are analyzed to identify any adverse cardiovascular effects.
Neurotoxicity Assessment (Based on Functional Observational Battery - FOB)
-
Objective: To screen for potential neurotoxic effects.
-
Test Animals: Typically rodents.
-
Procedure: A series of standardized observations and tests are performed to assess various neurological functions, including:
-
Home cage observations: Posture, activity level.
-
Open field observations: Gait, arousal, presence of tremors or convulsions.
-
Sensory and motor function tests: Response to stimuli (touch, sound), grip strength, motor coordination.
-
Autonomic function: Body temperature, salivation.
-
-
Data Analysis: A profile of the substance's effects on the nervous system is generated.
Signaling Pathways and Experimental Workflows
The toxicity of ionophores is primarily driven by their ability to disrupt cellular ion homeostasis, leading to a cascade of downstream events.
Ionophore-Induced Disruption of Ion Gradients
Ionophores are lipid-soluble molecules that can transport cations across biological membranes. This disrupts the electrochemical gradients essential for normal cellular function.
Signaling Pathway of Ionophore-Induced Apoptosis
The disruption of ion gradients, particularly an influx of Na+ and subsequent increase in intracellular Ca2+, triggers a signaling cascade that can lead to programmed cell death (apoptosis).
Experimental Workflow for Assessing In Vitro Cytotoxicity
A common workflow to assess the cytotoxic effects of ionophores on cultured cells involves multiple assays to measure different aspects of cell health.
Conclusion
The safety profiles of this compound and related ionophores are characterized by a narrow therapeutic index and significant species-specific toxicity. The primary mechanism of toxicity involves the disruption of cellular ion homeostasis, leading to mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately apoptosis. Understanding these differences and the underlying mechanisms is crucial for the safe and effective use of these compounds in their intended applications and for the development of new ionophore-based therapeutics. The experimental protocols outlined in this guide provide a framework for the continued safety assessment of this important class of molecules.
References
- 1. Dose-Dependent Adverse Effects of Salinomycin on Male Reproductive Organs and Fertility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative toxicology of narasin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific targeting of neurotoxic side effects and pharmacological profile of the novel cancer stem cell drug salinomycin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eCFR :: 40 CFR Part 798 Subpart G -- Neurotoxicity [ecfr.gov]
- 5. eCFR :: 21 CFR 558.311 -- Lasalocid. [ecfr.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [bio-protocol.org]
- 8. Narasin | C43H72O11 | CID 65452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative toxicology of monensin sodium in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food.ec.europa.eu [food.ec.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Narasin Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Narasin (B1676957) sodium, an ionophore antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of narasin sodium, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While one SDS for this compound suggests that small quantities may be disposed of as household waste, a more cautious approach is recommended due to its nature as an ionophore antibiotic and the potential for environmental impact. In the absence of complete ecological information, it is prudent to treat this compound as an environmentally hazardous substance.[1]
Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Ensure that disposal activities are carried out in a well-ventilated area.[2] Avoid actions that could generate dust.[1]
Step-by-Step Disposal Protocol
Given the varying disposal recommendations, the following protocol outlines a conservative and environmentally responsible approach for the disposal of this compound waste.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be segregated from general laboratory waste. These items are to be considered chemical waste.[3]
-
Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste type and clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations.
-
Professional Waste Disposal: It is strongly recommended to engage a licensed professional waste disposal service for the final disposal of this compound.[1] This ensures compliance with all relevant regulations.
-
Incineration as a Preferred Method: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by the licensed waste disposal service.
-
Avoid Sewer and Waterway Contamination: Under no circumstances should this compound be allowed to enter drains, sewers, or any surface or ground water systems.[1] The U.S. Environmental Protection Agency (EPA) has regulations that prohibit the sewering of hazardous waste pharmaceuticals.[4][5]
-
Decontamination of Work Surfaces: After handling and preparing the waste for disposal, thoroughly clean and decontaminate all work surfaces.
-
Hand Hygiene: Wash hands thoroughly with soap and water after completing the disposal procedure.[1][6]
Quantitative Data Summary
For quick reference, the following table summarizes key handling and disposal parameters for this compound.
| Parameter | Value/Instruction | Source |
| CAS Number | 58331-17-2 | |
| GHS Hazard Classification | Not classified as hazardous | |
| Recommended Disposal | Contact a licensed professional waste disposal service. | [1] |
| Discouraged Disposal | Do not allow to enter sewers, surface, or ground water. | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | [1][2] |
| Handling Environment | Well-ventilated area. | [2] |
Experimental Protocols Cited
The disposal procedures outlined are based on safety data sheets and general guidelines for pharmaceutical waste, which do not typically cite specific experimental protocols for disposal. The primary "experimental protocol" is the step-by-step disposal procedure itself, which is a synthesis of best practices.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making and action steps involved.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Narasin Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling of Narasin sodium, a polyether ionophore antibiotic. The following procedural guidance outlines the necessary personal protective equipment (PPE), its proper use, and disposal protocols.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1] | To protect against dust particles, aerosols, and splashes of this compound solutions, which can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (material to be selected based on the solvent used and a specific risk assessment).[1] Fire/flame resistant and impervious clothing.[1] | To prevent skin contact.[3][4] this compound is toxic if it comes into contact with the skin.[2] |
| Respiratory Protection | For dust or aerosols: A full-face particle respirator with N100 (US) or P3 (EN 143) cartridges.[4] If used as the sole means of protection, a full-face supplied-air respirator is recommended.[4] | To prevent inhalation, which can be fatal.[2] Respiratory protection is necessary if exposure limits are exceeded or if dust is generated.[1] |
Experimental Protocols for Ensuring Safety
The selection of appropriate PPE is a critical experimental step in itself. While specific breakthrough times for gloves are not provided in the available literature, a general protocol for selecting and using gloves is as follows:
-
Glove Selection:
-
Consult glove manufacturer's compatibility charts for the specific solvent you will be using to dissolve the solid this compound.
-
Visually inspect gloves for any signs of degradation, punctures, or tears before each use.[1]
-
-
Standard Operating Procedure (SOP) Development:
-
Develop a written SOP for handling this compound in your specific experimental context.
-
This SOP should detail the weighing, dissolving, and administration steps, with a clear indication of the PPE required at each stage.
-
-
Emergency Procedures:
Procedural Diagrams
The following diagrams, generated using Graphviz, provide a visual representation of key safety and handling procedures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
